Product packaging for Lipoamido-PEG2-OH(Cat. No.:)

Lipoamido-PEG2-OH

货号: B608586
分子量: 337.5 g/mol
InChI 键: VTTNIUWBGVLVEK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Lipoamido-PEG2-alcohol is a PEG Linker.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H27NO4S2 B608586 Lipoamido-PEG2-OH

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-(dithiolan-3-yl)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4S2/c16-7-9-19-11-10-18-8-6-15-14(17)4-2-1-3-13-5-12-20-21-13/h13,16H,1-12H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTNIUWBGVLVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)NCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Lipoamido-PEG2-OH chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, applications, and relevant experimental methodologies for Lipoamido-PEG2-OH. This bifunctional molecule is of significant interest in the fields of bioconjugation and drug delivery, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

This compound, also known as 5-(1,2-dithiolan-3-yl)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}pentanamide, is a molecule that features a lipoamide (B1675559) group, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal hydroxyl group.[1][2][] The lipoamide moiety contains a disulfide bond that can be cleaved under reducing conditions, while the hydroxyl group offers a reactive site for further chemical modification.[][4][5] The PEG spacer enhances the molecule's solubility in aqueous media.[][4]

The following tables summarize the key chemical identifiers and computed physical properties of this compound.

Table 1: Chemical Identifiers and Structural Information

IdentifierValue
CAS Number 1674386-82-3[1][2][4][6]
IUPAC Name 5-(dithiolan-3-yl)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide[2][]
Molecular Formula C₁₄H₂₇NO₄S₂[1][2][6]
Molecular Weight 337.50 g/mol [1][2][6]
Canonical SMILES C1CSSC1CCCCC(=O)NCCOCCOCCO[2][][6]
InChI InChI=1S/C14H27NO4S2/c16-7-9-19-11-10-18-8-6-15-14(17)4-2-1-3-13-5-12-20-21-13/h13,16H,1-12H2,(H,15,17)[1][2][]
InChIKey VTTNIUWBGVLVEK-UHFFFAOYSA-N[1][2][]
Synonyms LA-PEG2-OH, Lipoamido-PEG2-alcohol, 5-(1,2-dithiolan-3-yl)-N-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)pentanamide[2][]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Light Yellow or White Solid[]
Purity ≥95% - ≥98% (Varies by supplier)[1][][4]
Solubility Soluble in DMSO[]
Boiling Point (Predicted) 546.5 ± 35.0 °C[][5][7]
Density (Predicted) 1.163 ± 0.06 g/cm³[][5]
pKa (Predicted) 14.36 ± 0.10[5]
LogP 0.47[7]
Storage Conditions Short term (days to weeks) at 2-8°C; Long term (months to years) at -20°C in a dry, dark environment.[1][]

Core Applications in Drug Development

This compound is a versatile linker molecule primarily used in the synthesis of PROTACs.[1][5][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][7] In this context, this compound serves as a component of the linker connecting the target protein ligand and the E3 ligase ligand.

The molecule's utility also extends to improving the stability and circulation time of lipid nanoparticles (LNPs) and liposomes in drug delivery and vaccine development.[6] The lipoamido group can anchor the molecule to lipid-based delivery systems, while the hydrophilic PEG chain provides a steric shield, a strategy known as PEGylation, to enhance bioavailability.[8][9]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation TP Target Protein Ternary Ternary Complex (TP-PROTAC-E3) TP->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (this compound Linker) PROTAC->Ternary Ub_TP Ubiquitinated Target Protein Ternary->Ub_TP Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_TP->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Workflow of a PROTAC utilizing a linker like this compound.

Experimental Protocols & Characterization

The characterization of this compound and its conjugates relies on standard analytical techniques to confirm identity, purity, and structure.

a) High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of this compound. A reversed-phase (RP) method is typically effective.[10]

  • System: HPLC system with a UV or universal detector (e.g., CAD, ELSD) or coupled to a mass spectrometer (LC-MS).[10]

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) (both often containing 0.1% formic acid or trifluoroacetic acid) is common.

  • Detection: Due to the lack of a strong UV chromophore, universal detectors or mass spectrometry are preferred for quantification.[10]

  • Sample Preparation: A stock solution is prepared in a suitable solvent like a 1:1 mixture of acetonitrile and water or DMSO, then diluted to a working concentration (e.g., 10-100 µg/mL).[][10]

b) Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. When coupled with HPLC (LC-MS), it provides a powerful tool for identification and purity assessment.[11]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[10]

  • Analysis: The parent ion [M+H]⁺ is observed to confirm the mass. For structural elucidation, tandem MS (MS/MS) can be performed to observe characteristic fragmentation patterns, such as the loss of PEG units (44 Da).[10]

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the unambiguous structural confirmation of this compound.[10][11]

  • ¹H NMR: Provides information on the number and types of protons, confirming the presence of the lipoamide ring, the PEG chain, and the terminal alcohol.

  • ¹³C NMR: Confirms the carbon backbone of the molecule.

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). For urine sample analysis, a buffer is added to maintain a constant pH, and an internal standard like TSP is used for quantification.[12]

Caption: 2D chemical structure of this compound.

Conclusion

This compound is a well-defined, bifunctional linker with significant applications in advanced drug delivery and the development of novel therapeutics like PROTACs. Its constituent parts—a reactive hydroxyl group, a solubilizing PEG spacer, and a lipoamide anchor—provide a versatile platform for conjugation chemistry. The characterization of this molecule is straightforward using a combination of standard analytical techniques, including HPLC, MS, and NMR, ensuring its quality and suitability for research and development purposes.

References

Lipoamido-PEG2-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Lipoamido-PEG2-OH, a heterobifunctional linker increasingly utilized in advanced drug delivery and targeted protein degradation. Tailored for researchers, scientists, and drug development professionals, this document details the molecule's physicochemical properties, provides experimental protocols for its synthesis and application, and illustrates its role in key biochemical pathways.

Core Molecular Data

This compound is a versatile molecule featuring a lipoamide (B1675559) group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group. This structure imparts unique characteristics beneficial for various bioconjugation applications.

PropertyValueCitation(s)
Molecular Weight 337.50 g/mol [1][2]
Chemical Formula C14H27NO4S2[1][2]
CAS Number 1674386-82-3[1]
Chemical Name 5-(1,2-dithiolan-3-yl)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}pentanamide[1]

Experimental Protocols

Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound via amide coupling of lipoic acid and 2-(2-(2-aminoethoxy)ethoxy)ethanol.

Materials:

  • Lipoic acid

  • 2-(2-(2-aminoethoxy)ethoxy)ethanol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexane (B92381) (for chromatography)

Procedure:

  • Activation of Lipoic Acid:

    • Dissolve lipoic acid (1 equivalent) in anhydrous DCM or DMF.

    • Add NHS (1.1 equivalents) and DCC (1.1 equivalents) or HATU (1.1 equivalents) and HOBt (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 2-4 hours to form the activated NHS ester of lipoic acid.

  • Amide Coupling:

    • In a separate flask, dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol (1 equivalent) in anhydrous DCM or DMF.

    • Slowly add the activated lipoic acid solution to the amino-PEG-alcohol solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct if DCC was used.

    • Dilute the filtrate with DCM and wash sequentially with saturated NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.

Application in Lipid Nanoparticle (LNP) Formulation

This compound can be incorporated as a PEGylated lipid in the formulation of LNPs for drug delivery. The lipoamide moiety can facilitate surface functionalization, while the PEG spacer provides a hydrophilic shield.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • This compound

  • Ethanol (B145695)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0) containing the therapeutic cargo (e.g., mRNA)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Stock Preparation:

    • Prepare stock solutions of the ionizable lipid, DSPC, cholesterol, and this compound in ethanol at desired concentrations.

  • Lipid Mixture Formulation:

    • Combine the lipid stock solutions in a predetermined molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:this compound) to create the final lipid mixture in ethanol.

  • LNP Assembly:

    • Rapidly mix the ethanolic lipid mixture with the aqueous buffer containing the therapeutic cargo at a specific flow rate and ratio, often using a microfluidic mixing device. This rapid mixing leads to the self-assembly of the lipids into LNPs, encapsulating the cargo.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and raise the pH.

    • Concentrate the LNP formulation to the desired final concentration using a suitable method like tangential flow filtration.

Visualizing Molecular Interactions and Workflows

PROTAC Signaling Pathway

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can serve as a flexible linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.

PROTAC_Pathway cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery POI_Ligand Protein of Interest (POI) Ligand Linker This compound Linker POI Target Protein (POI) POI_Ligand->POI Binds E3_Ligand E3 Ligase Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Recruits Proteasome Proteasome POI->Proteasome Degradation E3_Ligase->POI Ubiquitination

Caption: PROTAC mechanism utilizing a this compound linker.

Experimental Workflow for LNP Formulation

The following diagram illustrates a typical workflow for the formulation of lipid nanoparticles incorporating this compound.

LNP_Workflow start Start: Prepare Reagents prep_lipids Prepare Ethanolic Lipid Mix (Ionizable, Helper, Cholesterol, this compound) start->prep_lipids prep_cargo Prepare Aqueous Cargo (e.g., mRNA in Buffer) start->prep_cargo mixing Rapid Microfluidic Mixing prep_lipids->mixing prep_cargo->mixing dialysis Dialysis vs. PBS (Ethanol Removal & Buffer Exchange) mixing->dialysis concentration Concentration (e.g., Tangential Flow Filtration) dialysis->concentration characterization Characterization (Size, Zeta Potential, Encapsulation Efficiency) concentration->characterization end End: Sterile-Filtered LNPs characterization->end

Caption: Workflow for Lipid Nanoparticle (LNP) formulation.

References

Lipoamido-PEG2-OH: A Technical Guide to Solubility for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lipoamido-PEG2-OH is a bifunctional linker molecule increasingly utilized in the development of advanced therapeutics, particularly as a component in Proteolysis Targeting Chimeras (PROTACs).[1][2] Its unique structure, combining a lipoamide (B1675559) group with a short hydrophilic di-ethylene glycol (PEG2) spacer, imparts specific physicochemical properties that are critical for its function.[3][4] A thorough understanding of its solubility in common laboratory solvents is paramount for successful formulation, handling, and bioconjugation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in dimethyl sulfoxide (B87167) (DMSO) and aqueous media, outlines a general protocol for solubility determination, and illustrates its role in targeted protein degradation.

Introduction to this compound

This compound (CAS No. 1674386-82-3) is composed of three key moieties: a lipoamide group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group (-OH).[5] The lipoamide portion provides a reactive handle and can interact with biological targets, while the PEG spacer is designed to enhance hydrophilicity and improve the pharmacokinetic properties of the final conjugate molecule.[4][] The terminal hydroxyl group offers a versatile point for further chemical modification. This linker is primarily classified as a component for PROTAC synthesis, which are heterobifunctional molecules that induce the degradation of specific target proteins.[1][2]

Solubility Profile

The solubility of a linker molecule like this compound is a critical parameter that influences its storage, formulation, and utility in both chemical synthesis and biological assays. The molecule's structure contains both a hydrophobic lipoamide tail and a hydrophilic PEG chain, making its solubility dependent on the nature of the solvent.

Solubility in Organic Solvents

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent widely used for creating high-concentration stock solutions of small molecules for research purposes. Multiple chemical suppliers explicitly state that this compound is soluble in DMSO.[7][] This makes DMSO the recommended solvent for preparing initial stock solutions.

Solubility in Aqueous Media

The inclusion of the PEG2 spacer is intended to increase the compound's solubility in aqueous media.[4][][] PEG linkers are well-established tools for imparting water solubility to more hydrophobic molecules.[9][10] However, the presence of the relatively nonpolar lipoamide group means that the overall aqueous solubility may be limited. While qualitative statements from suppliers suggest some degree of water solubility, precise quantitative data is not consistently published. The solubility in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) is expected to be influenced by factors such as pH and the presence of co-solvents.

The diagram below illustrates the relationship between the molecular components of this compound and their influence on its solubility.

G Logical Relationship of Molecular Moieties to Solubility cluster_molecule This compound Structure cluster_properties Predicted Solubility Influence Lipoamide Lipoamide Group Hydrophobic Hydrophobic Character (Decreases Aqueous Solubility) Lipoamide->Hydrophobic PEG2 PEG2 Spacer Hydrophilic Hydrophilic Character (Increases Aqueous Solubility) PEG2->Hydrophilic OH Hydroxyl Group OH->Hydrophilic Solubility Overall Solubility Profile Hydrophobic->Solubility Balances Hydrophilic->Solubility Balances

Caption: Influence of molecular components on solubility.

Quantitative Solubility Data Summary

As of the date of this guide, specific quantitative solubility values for this compound are not widely available in public technical literature. The table below summarizes the qualitative information obtained from various chemical suppliers. Researchers are strongly encouraged to determine solubility empirically for their specific buffer systems and experimental conditions.

Solvent/MediumSolubilitySource(s)Notes
Organic Solvents
Dimethyl Sulfoxide (DMSO)Soluble[7][]Recommended for primary stock solution preparation.
Aqueous Media
Water / Aqueous BuffersExpected to be soluble[4][][]The PEG spacer is designed to increase water solubility. Quantitative limits are not specified and should be determined experimentally.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

For researchers needing to establish precise solubility limits in a specific aqueous buffer, the shake-flask method is a reliable and widely used approach.[11] The following protocol is a general guideline and may require optimization for specific applications.

Objective: To determine the equilibrium solubility of this compound in a chosen aqueous medium (e.g., PBS, pH 7.4).

Materials:

  • This compound (solid)

  • Chosen aqueous buffer (e.g., PBS, pH 7.4)

  • Vials with screw caps (B75204) (e.g., 2 mL glass vials)

  • Orbital shaker or rotator with temperature control (set to 25°C or 37°C)

  • Microcentrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

  • Calibrated pipettes and standard lab consumables

Methodology:

  • Preparation of Calibration Standards: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL). Use this stock to prepare a series of calibration standards in the chosen aqueous buffer via serial dilution. These standards will be used to generate a standard curve for quantification.

  • Sample Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached (e.g., add 2-5 mg to 1 mL of buffer).

  • Equilibration: Add a precise volume of the chosen aqueous buffer (e.g., 1 mL) to the vial containing the excess solid.

  • Incubation: Securely cap the vial and place it on an orbital shaker. Incubate at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium. Preliminary experiments may be needed to determine the optimal equilibration time.[12]

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

  • Sample Collection & Dilution: Carefully collect the supernatant, ensuring no solid particles are disturbed. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any fine particulates. Dilute the clarified supernatant with the aqueous buffer to a concentration that falls within the range of the prepared calibration curve.

  • Quantification: Analyze the diluted sample and the calibration standards using a validated HPLC method.

  • Calculation: Use the standard curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the undiluted supernatant by multiplying by the dilution factor. This value represents the equilibrium solubility.

The following diagram illustrates the experimental workflow for this protocol.

G Workflow for Shake-Flask Solubility Determination A 1. Add Excess Solid This compound to Vial B 2. Add Precise Volume of Aqueous Buffer A->B C 3. Equilibrate (e.g., 24-48h at 25°C on shaker) B->C D 4. Separate Phases (Centrifugation) C->D E 5. Filter Supernatant (0.22 µm filter) D->E F 6. Dilute Sample for Analysis E->F G 7. Quantify via HPLC (vs. Standard Curve) F->G H 8. Calculate Solubility G->H

Caption: Experimental workflow for solubility determination.

Application Context: Role in PROTAC Signaling

This compound serves as a linker in the synthesis of PROTACs.[1][2] A PROTAC is a chimeric molecule that recruits a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker's role is to connect the target-binding ligand and the E3 ligase ligand with an optimal length and geometry to facilitate the formation of a stable ternary complex (Target Protein—PROTAC—E3 Ligase). The solubility and physicochemical properties imparted by the linker are crucial for the PROTAC's cell permeability and overall efficacy.

The diagram below outlines the canonical PROTAC mechanism of action.

G PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule (contains this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

An In-depth Technical Guide to the Synthesis and Purification of Lipoamido-PEG2-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Lipoamido-PEG2-OH, a valuable heterobifunctional linker used in drug delivery, bioconjugation, and the development of advanced therapeutic modalities such as PROTACs. This document outlines the synthetic pathway, detailed experimental protocols, purification strategies, and analytical characterization of the target compound.

Introduction

This compound is a versatile linker molecule that combines the unique properties of lipoic acid and a short polyethylene (B3416737) glycol (PEG) spacer. The lipoic acid moiety, with its disulfide bond, can anchor to metal surfaces, such as gold nanoparticles, or participate in thiol-disulfide exchange reactions. The hydrophilic PEG spacer enhances water solubility and provides a flexible linkage. The terminal hydroxyl group offers a reactive handle for further chemical modification. The precise synthesis and rigorous purification of this compound are paramount to ensure the quality and reproducibility of downstream applications in research and drug development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process:

  • Activation of Lipoic Acid: The carboxylic acid of lipoic acid is activated to form a more reactive intermediate, commonly an N-hydroxysuccinimide (NHS) ester.

  • Amide Coupling: The activated lipoic acid is then reacted with 2-(2-(2-aminoethoxy)ethoxy)ethanol to form a stable amide bond, yielding the final product.

Below is a detailed experimental protocol for this synthetic route.

Experimental Protocol: Synthesis

Step 1: Synthesis of Lipoic Acid-NHS Ester

This step involves the activation of the carboxylic acid group of lipoic acid using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve DL-α-lipoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add N-hydroxysuccinimide (NHS) (1.1 eq) to the solution and stir until dissolved.

    • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM.

    • Slowly add the DCC solution to the lipoic acid and NHS mixture at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

    • A white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by vacuum filtration.

    • Wash the filter cake with a small amount of cold DCM.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Lipoic Acid-NHS ester as a yellow solid. This crude product is often used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves the nucleophilic attack of the primary amine of 2-(2-(2-aminoethoxy)ethoxy)ethanol on the activated carbonyl of the Lipoic Acid-NHS ester.

  • Materials:

    • Crude Lipoic Acid-NHS ester (from Step 1)

    • 2-(2-(2-aminoethoxy)ethoxy)ethanol

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

  • Procedure:

    • Dissolve the crude Lipoic Acid-NHS ester (1.0 eq) in anhydrous DCM or DMF.

    • In a separate flask, dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol (1.2 eq) in the same anhydrous solvent.

    • Slowly add the amino-PEG2-OH solution to the Lipoic Acid-NHS ester solution at room temperature with stirring.

    • If desired, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) can be added to the reaction mixture to facilitate the reaction.

    • Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or LC-MS.

    • After the reaction is complete, the solvent is removed under reduced pressure to yield the crude this compound.

Quantitative Data Summary
ParameterStep 1: Lipoic Acid-NHS EsterStep 2: this compound
Reactant 1 DL-α-Lipoic acid (1.0 eq)Lipoic Acid-NHS ester (1.0 eq)
Reactant 2 N-Hydroxysuccinimide (1.1 eq)2-(2-(2-aminoethoxy)ethoxy)ethanol (1.2 eq)
Coupling Agent DCC (1.1 eq)-
Solvent Anhydrous DCMAnhydrous DCM or DMF
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12-16 hours4-6 hours
Typical Yield >90% (crude)70-85% (after purification)

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials, byproducts such as N-hydroxysuccinimide and dicyclohexylurea, and any side products. A combination of column chromatography and preparative HPLC is recommended for achieving high purity.

Experimental Protocol: Purification

Method 1: Silica (B1680970) Gel Column Chromatography

This method is effective for the initial purification of the crude product to remove the majority of impurities.

  • Materials:

    • Silica gel (60 Å, 230-400 mesh)

    • Solvents: Dichloromethane (DCM), Methanol (B129727) (MeOH), Chloroform (CHCl₃)

    • Glass column, collection tubes

  • Procedure:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., DCM or a mixture of DCM and a small amount of MeOH).

    • Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Dissolve the crude this compound in a minimal amount of DCM.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a gradient of increasing polarity. A typical gradient would start with 100% DCM and gradually increase the percentage of methanol (e.g., from 0% to 10% MeOH in DCM).

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Method 2: Preparative Reverse-Phase HPLC (RP-HPLC)

For achieving high purity (>95%), preparative RP-HPLC is the recommended final purification step.

  • Materials:

    • Preparative RP-HPLC system with a UV detector

    • C18 reverse-phase column

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Procedure:

    • Dissolve the partially purified product from column chromatography in a minimal amount of the initial mobile phase (e.g., 95% A, 5% B).

    • Equilibrate the C18 column with the initial mobile phase.

    • Inject the sample onto the column.

    • Run a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% B over 30-40 minutes).

    • Monitor the elution at a suitable wavelength (e.g., 214 nm or 220 nm).

    • Collect the fractions corresponding to the main product peak.

    • Combine the pure fractions and lyophilize to obtain the final this compound product as a viscous oil or solid.

Purification Data Summary
ParameterSilica Gel Column ChromatographyPreparative RP-HPLC
Stationary Phase Silica Gel (60 Å)C18 Reverse Phase
Mobile Phase Gradient of DCM/MeOHGradient of Water (0.1% TFA)/Acetonitrile (0.1% TFA)
Typical Purity 85-95%>98%

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Analytical Data
  • ¹H NMR (400 MHz, CDCl₃):

    • The spectrum is expected to show characteristic peaks for the lipoic acid moiety (multiplets between 1.4-3.6 ppm), the PEG chain (a prominent multiplet around 3.6-3.7 ppm), and the amide proton (a broad singlet around 6.5-7.5 ppm).

  • ¹³C NMR (100 MHz, CDCl₃):

    • Expected signals include those for the carbonyl carbon of the amide (around 173 ppm), the carbons of the PEG chain (in the range of 60-72 ppm), and the carbons of the lipoic acid backbone.

  • Mass Spectrometry (ESI-MS):

    • The expected mass for the protonated molecule [M+H]⁺ is approximately 338.15 g/mol (for C₁₄H₂₇NO₄S₂).

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reagents1 cluster_reagents2 Lipoic_Acid Lipoic Acid NHS_Ester Lipoic Acid-NHS Ester Lipoic_Acid->NHS_Ester Activation Final_Product This compound NHS_Ester->Final_Product Coupling Amino_PEG Amino-PEG2-OH Amino_PEG->Final_Product Coupling reagent1 NHS, DCC reagent2 Amide Coupling

Caption: Synthetic pathway for this compound.

Purification Workflow

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Partially_Purified Partially Purified Product Column_Chromatography->Partially_Purified Prep_HPLC Preparative RP-HPLC Partially_Purified->Prep_HPLC Pure_Product Pure this compound (>98%) Prep_HPLC->Pure_Product Analysis Characterization (NMR, MS) Pure_Product->Analysis

Caption: Purification workflow for this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The described protocols, when executed with care, should enable researchers and drug development professionals to produce this important linker with high purity, suitable for a wide range of applications. Rigorous analytical characterization is essential to confirm the identity and purity of the final product, ensuring the reliability and reproducibility of subsequent experiments.

An In-Depth Technical Guide to LA-PEG2-OH: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LA-PEG2-OH, a heterobifunctional linker molecule increasingly utilized in bioconjugation, nanotechnology, and drug delivery. This document details its chemical properties, synonyms, and provides a framework for its application in surface modification and nanoparticle functionalization, addressing the need for detailed experimental methodologies in these critical research areas.

Chemical Identity and Properties

LA-PEG2-OH, a molecule combining a lipoic acid moiety, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group, offers a unique set of properties for advanced biomedical applications.

IUPAC Name: 5-(dithiolan-3-yl)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide[1]

Synonyms:

  • Lipoamido-PEG2-alcohol[1][2]

  • Lipoamido-PEG2-OH[1]

  • LA-PEG2-OH[1]

  • CAS Number: 1674386-82-3[2][]

The structure of LA-PEG2-OH incorporates a dithiolane ring from the lipoic acid, which can form a stable dithiol linkage with metal surfaces, particularly gold. The hydrophilic di-ethylene glycol (PEG2) spacer enhances water solubility and biocompatibility, while the terminal hydroxyl group provides a reactive site for further conjugation or modification.[2]

Table 1: Physicochemical Properties of LA-PEG2-OH

PropertyValueReference
Molecular Formula C₁₄H₂₇NO₄S₂[2]
Molecular Weight 337.5 g/mol [2]
Appearance Pale-yellow/yellow solid or semi-solid[4]
Solubility Soluble in water, ethanol (B145695), chloroform, DMSO[4]
Purity Typically >95%[2][4]
Storage -20°C in a dry, dark place[2]

Applications in Research and Drug Development

The unique trifunctional nature of LA-PEG2-OH makes it a versatile tool in several key areas of biomedical research and drug development.

  • Surface Modification of Gold Nanoparticles and Biosensors: The lipoic acid moiety provides a strong and stable anchor to gold surfaces, making LA-PEG2-OH an excellent choice for the functionalization of gold nanoparticles (AuNPs) and the fabrication of biosensors.[5][6][7][8] The PEG spacer creates a hydrophilic layer that reduces non-specific protein adsorption, a critical factor in enhancing the signal-to-noise ratio in biosensing applications and improving the in vivo stability of nanoparticles.[9][10][11]

  • Targeted Drug Delivery: The terminal hydroxyl group can be further functionalized to attach targeting ligands, therapeutic agents, or imaging probes.[2] This allows for the development of sophisticated drug delivery systems where nanoparticles functionalized with LA-PEG2-OH can be directed to specific cells or tissues.

  • Bioconjugation: LA-PEG2-OH can act as a linker to conjugate various biomolecules. The hydroxyl group can be activated to react with other functional groups on proteins, peptides, or other molecules of interest.[12][]

Experimental Protocols

While specific protocols for LA-PEG2-OH are not abundantly available in peer-reviewed literature, the following sections provide detailed, generalized methodologies for its key applications based on established protocols for similar lipoic acid-PEG and alcohol-PEG derivatives. It is crucial to note that optimization of these protocols for specific applications is highly recommended.

Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the surface modification of pre-synthesized AuNPs with LA-PEG2-OH to create a stable, hydrophilic coating.

Materials:

  • Citrate-stabilized AuNP solution

  • LA-PEG2-OH

  • Ethanol (200 proof)

  • Deionized (DI) water

  • Centrifuge and centrifuge tubes

Procedure:

  • Preparation of LA-PEG2-OH Solution: Prepare a stock solution of LA-PEG2-OH in ethanol (e.g., 1 mg/mL).

  • Functionalization Reaction: To the AuNP solution, add the LA-PEG2-OH solution. A typical molar excess of the LA-PEG2-OH is used to ensure complete surface coverage.

  • Incubation: Stir the mixture overnight at room temperature to allow for the formation of a self-assembled monolayer (SAM).

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and duration will depend on the size of the nanoparticles.

    • Carefully remove the supernatant containing unbound LA-PEG2-OH.

    • Resuspend the nanoparticle pellet in DI water.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of free linker.[14]

  • Final Resuspension: After the final wash, resuspend the purified LA-PEG2-OH functionalized AuNPs in the desired buffer for storage or further use.

Table 2: Quantitative Parameters for AuNP Functionalization

ParameterTypical Value/RangeAnalytical Technique
LA-PEG2-OH Concentration 1-10 µM-
Incubation Time 12-24 hours-
Change in Hydrodynamic Diameter Increase of 5-20 nmDynamic Light Scattering (DLS)
Change in Surface Plasmon Resonance Red-shift of 2-10 nmUV-Vis Spectroscopy
Change in Zeta Potential Shift towards neutralityZeta Potential Measurement
Creation of Self-Assembled Monolayers (SAMs) on Gold Surfaces for Biosensors

This protocol outlines the formation of a LA-PEG2-OH SAM on a gold-coated biosensor chip.

Materials:

  • Gold-coated substrate (e.g., biosensor chip)

  • LA-PEG2-OH

  • Ethanol (200 proof, absolute)

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrate. A common method is immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care). Alternatively, UV-ozone cleaning or extensive rinsing with ethanol and DI water can be used. Dry the substrate under a gentle stream of nitrogen gas.

  • Thiol Solution Preparation: Prepare a 1 mM solution of LA-PEG2-OH in absolute ethanol in a clean container.

  • Self-Assembly: Immerse the clean, dry gold substrate into the LA-PEG2-OH solution. Seal the container to minimize exposure to air and light. Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • Carefully remove the substrate from the thiol solution.

    • Rinse the substrate thoroughly with fresh absolute ethanol to remove any non-covalently bound molecules.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Characterization: The formation and quality of the SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS).

Table 3: Characterization of SAMs on Gold Surfaces

Characterization TechniqueExpected Outcome
Contact Angle Goniometry Decrease in water contact angle, indicating a more hydrophilic surface.
Ellipsometry Measurement of the monolayer thickness.
X-ray Photoelectron Spectroscopy (XPS) Confirmation of the elemental composition of the surface, including the presence of sulfur, carbon, and oxygen from the linker.
Bioconjugation via the Terminal Hydroxyl Group

The terminal hydroxyl group of LA-PEG2-OH can be activated for conjugation to amine-containing molecules. This protocol provides a general workflow for this two-step process.

Materials:

  • LA-PEG2-OH functionalized substrate or nanoparticle

  • Amine-containing molecule (e.g., protein, peptide)

  • Activating agents (e.g., N,N'-Disuccinimidyl carbonate (DSC) or p-nitrophenyl chloroformate)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Reaction buffer (amine-free, e.g., PBS, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification tools (e.g., desalting column, dialysis equipment)

Procedure:

  • Activation of the Hydroxyl Group:

    • Dissolve the LA-PEG2-OH functionalized material in an anhydrous solvent.

    • Add the activating agent (e.g., DSC) and a tertiary amine base.

    • Stir the reaction at room temperature for several hours to form an activated intermediate (e.g., NHS ester).

  • Conjugation to Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Add the activated LA-PEG2-OH material to the solution of the amine-containing molecule.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer to deactivate any unreacted activated groups.

  • Purification: Purify the conjugate to remove excess reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.

Visualization of Workflows and Pathways

To further elucidate the experimental processes and conceptual frameworks, the following diagrams are provided.

Experimental Workflows

experimental_workflow cluster_au_func Gold Nanoparticle Functionalization cluster_sam Self-Assembled Monolayer Formation cluster_bioconjugation Bioconjugation via Hydroxyl Group au_start Citrate-Stabilized AuNPs au_add_linker Add LA-PEG2-OH Solution au_start->au_add_linker au_incubate Incubate Overnight au_add_linker->au_incubate au_purify Purify by Centrifugation au_incubate->au_purify au_end Functionalized AuNPs au_purify->au_end sam_start Clean Gold Substrate sam_immerse Immerse in LA-PEG2-OH Solution sam_start->sam_immerse sam_incubate Incubate 18-24h sam_immerse->sam_incubate sam_rinse Rinse and Dry sam_incubate->sam_rinse sam_end SAM-Coated Surface sam_rinse->sam_end bio_start LA-PEG2-OH Functionalized Material bio_activate Activate Hydroxyl Group bio_start->bio_activate bio_add_amine Add Amine-Containing Molecule bio_activate->bio_add_amine bio_conjugate Conjugation Reaction bio_add_amine->bio_conjugate bio_purify Purify Conjugate bio_conjugate->bio_purify bio_end Bioconjugate bio_purify->bio_end surface_modification_logic LA-PEG2-OH LA-PEG2-OH Lipoic Acid Moiety Lipoic Acid Moiety LA-PEG2-OH->Lipoic Acid Moiety PEG2 Spacer PEG2 Spacer LA-PEG2-OH->PEG2 Spacer Hydroxyl Group Hydroxyl Group LA-PEG2-OH->Hydroxyl Group Stable Dithiol Linkage Stable Dithiol Linkage Lipoic Acid Moiety->Stable Dithiol Linkage forms Hydrophilicity & Biocompatibility Hydrophilicity & Biocompatibility PEG2 Spacer->Hydrophilicity & Biocompatibility provides Further Functionalization Further Functionalization Hydroxyl Group->Further Functionalization enables Gold Surface Gold Surface Stable Dithiol Linkage->Gold Surface with Reduced Non-Specific Binding Reduced Non-Specific Binding Hydrophilicity & Biocompatibility->Reduced Non-Specific Binding leads to

References

Mechanism of action of the lipoamide group for surface binding

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of the Lipoamide (B1675559) Group for Surface Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

The functionalization of surfaces, particularly those of nanoparticles, is a cornerstone of modern materials science, diagnostics, and therapeutics. The lipoamide group, derived from lipoic acid, offers a robust and versatile platform for creating stable, biocompatible, and functional coatings on various substrates, most notably gold. This guide provides a detailed examination of the chemical mechanism underpinning the binding of the lipoamide group to surfaces. It includes a summary of the binding characteristics, detailed experimental protocols for surface functionalization and characterization, and graphical representations of the key processes and workflows.

Core Mechanism of Lipoamide Surface Binding

The remarkable stability of lipoamide-based surface coatings stems from the unique chemistry of the 1,2-dithiolane (B1197483) ring of lipoic acid (LA) and its reduced form, dihydrolipoic acid (DHLA).

The Critical Role of Dihydrolipoic Acid (DHLA)

Lipoic acid itself, with its cyclic disulfide bond, does not readily bind to noble metal surfaces. The core of the binding mechanism lies in the ring-opening reduction of LA to DHLA, which exposes two free thiol (-SH) groups.[1] This conversion is the essential first step for achieving a strong surface interaction. The reduction can be accomplished through chemical reducing agents, such as sodium borohydride (B1222165) (NaBH₄), or via photochemical methods using UV irradiation.[2][3][4]

Bidentate Chelation and Covalent Bond Formation

Once reduced to DHLA, the molecule acts as a superior anchoring group. The two proximate thiol groups bind simultaneously to the surface atoms of substrates like gold.[1] This process, known as bidentate chelation, is significantly more stable than the binding of monothiol ligands. The interaction involves the formation of strong, covalent gold-thiolate (Au-S) bonds.[5][6][7] This strong affinity ensures the formation of a dense, stable, and largely non-displaceable self-assembled monolayer (SAM).[8] The result is a robustly functionalized surface that can withstand harsh environmental conditions, making it ideal for biomedical applications.

The overall binding process is depicted below.

Mechanism of Lipoamide Surface Binding.

Quantitative Data on Surface Binding

While the stability of the DHLA-gold interaction is well-established qualitatively, comprehensive quantitative data, such as dissociation constants (Kd), are not widely consolidated in the literature and are highly dependent on the specific nanoparticle system, ligand density, and measurement technique. However, the binding is broadly characterized by its high affinity and low dissociation rate.

ParameterSurface TypeValue / ObservationMethodReference
Binding Strength Gold NanoparticlesStrong, non-displaceable binding via two thiol groups.[8] More resistant to displacement than monothiol monolayers.[1]Competitive Assays[1][8]
Ligand Exchange Gold NanoparticlesPhotoligated LA-R* compounds show a ~3-fold smaller dissociation constant (Kd) than their oxidized LA-R counterparts, indicating stronger binding of the activated form.[4]Competition Assay[4]
Surface Bonding Au(111)X-ray Photoelectron Spectroscopy (XPS) confirms the presence of bound thiolates with a characteristic S2p3/2 binding energy of ~162 eV.[1][5]XPS[1][5]
Surface Plasmon Shift Gold NanoparticlesLigand exchange from citrate (B86180) to lipoic acid results in a red-shift of the plasmon peak (e.g., 518 nm to 523 nm), indicating successful surface modification.[9]UV-Vis Spectroscopy[9]

Experimental Protocols

The following sections provide generalized protocols for the functionalization of surfaces with lipoamide and their subsequent characterization.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with Lipoic Acid

This protocol describes a common ligand exchange method to replace a weakly bound stabilizing agent (e.g., citrate) on pre-synthesized AuNPs with a lipoic acid-based coating.

Materials:

  • Citrate-stabilized AuNP solution

  • α-Lipoic Acid (LA)

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) or Ethanol

  • Deionized (DI) water

  • Basic solution (e.g., 0.1 M NaOH) for pH adjustment

Procedure:

  • Lipoic Acid Solution Preparation: Dissolve an excess amount of lipoic acid in methanol or ethanol. For example, prepare a 10 mM stock solution.

  • Reduction to DHLA: In a separate vial under gentle stirring, add a fresh solution of sodium borohydride (e.g., 2-3 molar equivalents to LA) to the lipoic acid solution. The reaction reduces the disulfide bond to form DHLA. This step can be performed immediately before adding to the AuNPs.

  • Ligand Exchange Reaction:

    • Add the freshly prepared DHLA solution to the citrate-stabilized AuNP colloid. A significant molar excess of DHLA (e.g., 250-fold or higher) is often used to drive the ligand exchange reaction to completion.[9]

    • Alternatively, for a one-pot synthesis, a solution of LA can be added to the AuNP colloid, followed by the careful addition of NaBH₄.[3]

    • The pH of the AuNP solution can be adjusted to be basic (e.g., pH 10) to deprotonate the carboxylic acid group of lipoic acid, which can aid in the process.[9]

  • Incubation: Allow the mixture to stir at room temperature for several hours (e.g., 12-24 hours) to ensure complete ligand exchange. The container should be protected from light.

  • Purification:

    • Remove unreacted DHLA and displaced citrate ions by repeated centrifugation.[9]

    • After each centrifugation step, discard the supernatant and resuspend the nanoparticle pellet in fresh DI water or a suitable buffer.

    • Alternatively, dialysis can be used for purification, which is effective for removing small molecule impurities.[3][10]

  • Storage: Store the final DHLA-functionalized AuNPs in an aqueous buffer, often at a slightly basic pH (~9) and protected from light at 4°C.[3]

Functionalization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Storage start Start with Citrate-AuNPs mix Mix DHLA solution with AuNPs start->mix prep_la Dissolve Lipoic Acid in Solvent reduce_la Reduce LA to DHLA (e.g., with NaBH₄) prep_la->reduce_la reduce_la->mix incubate Incubate with Stirring (12-24h, dark) mix->incubate purify Purify via Centrifugation or Dialysis incubate->purify resuspend Resuspend in Aqueous Buffer purify->resuspend finish Store Functionalized AuNPs (4°C, dark) resuspend->finish

Experimental workflow for lipoamide functionalization.
Protocol 2: Characterization of Lipoamide-Functionalized Nanoparticles

Confirming the successful functionalization and characterizing the resulting nanoparticles are critical steps.

1. UV-Visible (UV-Vis) Spectroscopy

  • Purpose: To confirm surface modification.

  • Methodology: Acquire the UV-Vis spectrum of the nanoparticle solution before and after the ligand exchange reaction.

  • Expected Result: For gold nanoparticles, a red-shift (a shift to a longer wavelength) of the surface plasmon resonance (SPR) peak is indicative of a change in the local refractive index at the nanoparticle surface, confirming the binding of the new ligand.[9] For instance, a shift from 518 nm to 523 nm is typical.[9]

2. Dynamic Light Scattering (DLS)

  • Purpose: To measure the change in hydrodynamic diameter.

  • Methodology: Analyze the particle size distribution of the nanoparticles in solution before and after functionalization.

  • Expected Result: An increase in the hydrodynamic diameter is expected due to the replacement of the smaller citrate molecules with the bulkier lipoamide ligand.[3][10] This also helps to assess the colloidal stability and check for aggregation.

3. Transmission Electron Microscopy (TEM)

  • Purpose: To visualize the nanoparticle core and assess morphology.

  • Methodology: Deposit a dilute solution of the nanoparticles onto a TEM grid and allow it to dry. Image the nanoparticles to determine their core size, shape, and dispersity.

  • Expected Result: TEM confirms that the nanoparticle core remains unchanged during the ligand exchange process and that the particles are not significantly aggregated.[9][10]

4. X-ray Photoelectron Spectroscopy (XPS)

  • Purpose: To provide direct evidence of the gold-thiolate bond.

  • Methodology: Analyze a dried sample of the functionalized nanoparticles. The high-resolution spectrum of the S 2p region is of primary interest.

  • Expected Result: The spectrum should show a doublet with the S 2p3/2 peak located at approximately 162 eV, which is characteristic of a sulfur atom covalently bound to a gold surface (a thiolate).[5] Unbound thiol or disulfide groups would appear at higher binding energies (163.5-164 eV).[1]

Characterization_Workflow cluster_optical Optical & Size Analysis cluster_imaging Morphological Analysis cluster_elemental Surface Chemistry Analysis start DHLA-Functionalized Nanoparticles uv_vis UV-Vis Spectroscopy start->uv_vis dls Dynamic Light Scattering (DLS) start->dls tem Transmission Electron Microscopy (TEM) start->tem xps X-ray Photoelectron Spectroscopy (XPS) start->xps uv_vis_res Result: Confirms surface binding (Plasmon Shift) uv_vis->uv_vis_res dls_res Result: Measures hydrodynamic size & aggregation state dls->dls_res tem_res Result: Visualizes core size, shape, & dispersity tem->tem_res xps_res Result: Directly verifies Au-S bond formation xps->xps_res

References

The Pivotal Role of the PEG2 Spacer in Bioconjugation and Enhanced Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, the precise engineering of bioconjugates—such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—is paramount to their success. The linker, a seemingly simple component connecting the biological moiety to a payload, plays a critical role in the overall efficacy, stability, and pharmacokinetic profile of the conjugate. Among the diverse array of linker technologies, the use of polyethylene (B3416737) glycol (PEG) spacers has become a cornerstone of modern bioconjugate design. This in-depth technical guide focuses on the specific role of the short, discrete PEG2 spacer (containing two ethylene (B1197577) glycol units) in bioconjugation and its profound impact on the solubility of the resulting constructs. Through a comprehensive review of quantitative data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the essential knowledge to effectively leverage the PEG2 spacer in the development of next-generation therapeutics.

The fundamental advantage of incorporating a PEG spacer lies in its inherent hydrophilicity. The repeating ether units of the PEG backbone form hydrogen bonds with water molecules, creating a hydration shell around the bioconjugate.[1] This property is particularly crucial when working with hydrophobic payloads, which are common in ADC and PROTAC design, as it mitigates aggregation and enhances aqueous solubility.[2][3] The PEG2 spacer, while short, provides a significant enhancement in hydrophilicity, offering a balance between improved solubility and a minimal increase in the overall size of the conjugate.

Core Principles: The PEG2 Spacer Advantage

The strategic incorporation of a PEG2 spacer into a bioconjugate imparts several key advantages:

  • Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, leading to challenges in formulation and a propensity for aggregation, which can diminish efficacy and increase immunogenicity.[2] The hydrophilic nature of the PEG2 spacer significantly improves the aqueous solubility of the entire conjugate, preventing aggregation and facilitating easier handling and formulation.[1][4]

  • Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible and non-immunogenic polymer. The PEG2 spacer can "shield" the conjugated payload, potentially reducing its immunogenicity.[4]

  • Optimized Spacing and Flexibility: The PEG2 spacer provides a defined and flexible distance between the conjugated molecules. This is critical for maintaining the biological activity of each component. For instance, in an ADC, the spacer can prevent the cytotoxic drug from sterically hindering the antibody's binding to its target antigen.[5] In PROTACs, the flexibility of the PEG linker is crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[6]

  • Improved Pharmacokinetics: Even short PEG chains can influence the pharmacokinetic profile of a bioconjugate. The hydrophilic nature of the PEG2 spacer contributes to a hydration shell that can reduce non-specific clearance and potentially prolong circulation half-life.[4]

Quantitative Impact of the PEG2 Spacer

The decision to incorporate a PEG spacer and the choice of its length are critical design parameters that can be guided by quantitative data. The following tables summarize the impact of PEG spacers, with a focus on short PEG linkers like PEG2, on key bioconjugate properties.

Table 1: Effect of PEG Spacer Length on PROTAC Cell Permeability

Compound SeriesLinkerApparent Permeability (Pₑ) x 10⁻⁶ cm/s
VH032-based PROTACsAlkyl0.09
PEG20.04
"AT" SeriesNo Spacer0.20
PEG20.15
"CM/CMP" SeriesNo Spacer0.35
PEG20.25

Data adapted from studies on VH032-based PROTACs targeting bromodomains.[7] This table illustrates that while increasing PEG length can sometimes decrease passive permeability, a short PEG2 spacer can still maintain a reasonable permeability profile compared to longer PEG chains.

Table 2: Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Aggregation

Linker TypeRepresentative StructureDrug-to-Antibody Ratio (DAR)Aggregation (%)
Short-Chain Linear PEGm-PEG2-Amino~8<5%
Medium-Chain Linear PEGm-PEG8-Amine~8<2%
Long-Chain Linear PEGm-PEG24-Amine~8<1%

Data adapted from a comparative analysis of PEG linkers in ADCs.[8] This table demonstrates that while longer PEG chains are more effective at reducing aggregation at high drug loading, a PEG2 spacer still significantly mitigates aggregation compared to non-PEGylated counterparts.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of PEG2 spacers in bioconjugation. The following are representative protocols for key experiments.

Protocol 1: General Procedure for Antibody-Drug Conjugation using an NHS-PEG2-Maleimide Linker

This protocol describes a common two-step process for conjugating a thiol-containing drug payload to an antibody via a heterobifunctional NHS-PEG2-Maleimide linker.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-PEG2-Maleimide linker

  • Thiol-containing drug payload

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., Tris or glycine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Thiolation (if necessary): If the antibody does not have available free thiols, reduce a controlled number of interchain disulfide bonds using a reducing agent like TCEP. Incubate the antibody with a 2-5 fold molar excess of TCEP for 1-2 hours at 37°C. Remove excess TCEP using a desalting column.

  • Reaction of Antibody with NHS-PEG2-Maleimide:

    • Dissolve the NHS-PEG2-Maleimide linker in a suitable organic solvent like DMSO to a concentration of 10 mg/mL immediately before use.

    • Add the activated linker solution to the antibody solution at a 5- to 20-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring. The NHS ester will react with primary amines (lysine residues) on the antibody.

    • Remove excess, unreacted linker by buffer exchange using a desalting column.

  • Conjugation of Drug Payload:

    • Add the thiol-containing drug payload to the maleimide-activated antibody solution at a 2- to 5-fold molar excess relative to the antibody.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. The maleimide (B117702) group will react with the thiol group on the drug.

  • Quenching: Add a quenching reagent like N-acetylcysteine to a final concentration of 1 mM to cap any unreacted maleimide groups.

  • Purification: Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug, linker, and antibody.

  • Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. Assess the level of aggregation by Size-Exclusion Chromatography (SEC).

Protocol 2: Quantitative Solubility Assay for PEGylated Peptides

This protocol describes a method to quantitatively assess the improvement in peptide solubility after conjugation with a PEG2 spacer.

Materials:

  • Unmodified peptide

  • PEG2-conjugated peptide

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Stock Solution Preparation: Prepare concentrated stock solutions of both the unmodified and PEG2-conjugated peptides in a solvent in which they are fully soluble (e.g., DMSO).

  • Serial Dilution: Create a series of dilutions of each peptide in the aqueous buffer to achieve a range of final concentrations.

  • Equilibration: Incubate the solutions at room temperature for 2 hours with gentle agitation to allow them to reach equilibrium.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) for 20-30 minutes to pellet any insoluble material.

  • Quantification of Soluble Peptide:

    • Carefully collect the supernatant from each sample.

    • Measure the concentration of the peptide in the supernatant using a suitable method. For peptides containing aromatic residues, UV absorbance at 280 nm can be used. Alternatively, a more accurate quantification can be achieved using reverse-phase HPLC with a standard curve.

  • Data Analysis: Plot the measured soluble concentration against the initial concentration for both the unmodified and PEG2-conjugated peptides. The concentration at which the curve plateaus represents the solubility limit.

Mandatory Visualizations

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds to POI Binder E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds to E3 Binder PROTAC PROTAC (POI Binder - PEG2 Linker - E3 Binder) PROTAC->Ternary_Complex Facilitated by PEG2 Spacer PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway highlighting the role of the PEG2 spacer.

Experimental Workflow for Bioconjugation with a PEG2 Spacer

Bioconjugation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification & Analysis Biomolecule Prepare Biomolecule (e.g., Antibody) Conjugation Conjugation Reaction Biomolecule->Conjugation Payload Prepare Payload (e.g., Small Molecule Drug) Payload->Conjugation Linker Prepare Activated PEG2 Linker Linker->Conjugation Quench Quench Reaction Conjugation->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Characterize Characterize Conjugate (e.g., MS, HIC) Purify->Characterize Final_Product Final PEG2-Bioconjugate Characterize->Final_Product

Caption: A typical experimental workflow for bioconjugation using a PEG2 spacer.

Conclusion and Future Perspectives

The PEG2 spacer, though one of the shortest in the PEG linker family, plays a profoundly important role in the design and development of advanced bioconjugates. Its ability to significantly enhance aqueous solubility while providing a flexible, biocompatible linkage makes it an invaluable tool for overcoming the challenges associated with hydrophobic payloads. The quantitative data and experimental protocols presented in this guide underscore the critical impact of even short PEG chains on the physicochemical properties and performance of complex therapeutics like ADCs and PROTACs.

As the field of bioconjugation continues to evolve, the rational design of linkers will become increasingly sophisticated. A thorough understanding of the structure-activity relationships of different spacer lengths and compositions, supported by robust analytical characterization, is essential for the successful development of novel bioconjugates with optimized efficacy and safety profiles. The strategic application of the PEG2 spacer will undoubtedly continue to be a key driver of innovation in medicine and biotechnology.

References

Biocompatibility and Toxicity of Lipoamido-PEG Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipoamido-PEG derivatives are a class of biocompatible polymers increasingly utilized in drug delivery, nanotechnology, and biomedical applications. This guide provides a comprehensive overview of their biocompatibility and toxicity profiles, drawing from available scientific literature. While specific quantitative toxicity data for Lipoamido-PEG derivatives remains limited, this document extrapolates from data on closely related polyethylene (B3416737) glycol (PEG) derivatives and PEGylated systems to provide a thorough assessment. The guide details standard experimental protocols for evaluating biocompatibility and toxicity and visualizes key cellular pathways and experimental workflows to support researchers in their study design and interpretation. Overall, Lipoamido-PEG derivatives are considered to possess a favorable safety profile, characterized by low cytotoxicity, minimal immunogenicity, and good hemocompatibility, largely attributed to the presence of the PEG component.

Introduction

The conjugation of lipoic acid or its amide form (lipoamide) with polyethylene glycol (PEG) yields Lipoamido-PEG derivatives, which are amphiphilic molecules with unique properties. The lipoic acid moiety provides a robust anchor for attachment to various surfaces, particularly gold nanoparticles, while the PEG chain imparts hydrophilicity, steric hindrance, and "stealth" properties, reducing recognition by the immune system. These characteristics make them ideal candidates for surface modification of nanoparticles, enhancing their stability, solubility, and biocompatibility for in vivo applications. This guide will delve into the critical aspects of their interaction with biological systems, focusing on biocompatibility and potential toxicity.

Biocompatibility Profile

The biocompatibility of Lipoamido-PEG derivatives is largely influenced by the well-established biocompatible nature of PEG. PEGylation is a widely adopted strategy to improve the safety profile of therapeutic agents and nanomaterials.

In Vitro Cytotoxicity

Table 1: Representative Cytotoxicity Data for Various PEG Derivatives (as a proxy)

PEG Derivative/PEGylated SystemCell LineAssayIC50 / Cell ViabilityReference
PEG 200 (30 w/v%)Caco-2MTT~60% viability[2][3]
PEG 400 (30 w/v%)Caco-2MTT~70% viability[2][3]
PEG 1000 (30 w/v%)Caco-2MTT~75% viability[2][3]
PEG 4000 (30 w/v%)Caco-2MTT~80% viability[2][3]
PEG-coated Gold Nanoparticles (up to 200 µg/mL)MG-63MTT>90% viability[4]
Folate-PEG modified liposomes (50 µg/mL)HCT116MTT~60% viability[5]

Note: This table provides illustrative data for various PEG derivatives and PEGylated systems to indicate the general low cytotoxicity of PEGylated materials. It does not represent data for Lipoamido-PEG derivatives specifically.

Hemocompatibility

Hemocompatibility is a critical parameter for intravenously administered materials. Assays for hemolysis, platelet aggregation, and complement activation are used to assess the interaction of materials with blood components. PEGylation is known to significantly improve the hemocompatibility of nanoparticles by reducing protein adsorption and subsequent recognition by the immune system.

Table 2: Representative Hemocompatibility Data for PEGylated Systems (as a proxy)

PEGylated SystemAssayResultReference
PEG-coated NanoparticlesHemolysisGenerally low (<5%)[6]
PEGylated LiposomesComplement Activation (SC5b-9)Reduced compared to non-PEGylated[3][7]
PEGylated NanoparticlesPlatelet AggregationGenerally lowLacking specific quantitative data in search results

Note: This table provides a general overview of the hemocompatibility of PEGylated systems. Specific quantitative data for Lipoamido-PEG derivatives is not currently available.

Immunogenicity

A key advantage of PEGylation is the reduction of immunogenicity. The hydrophilic PEG chains create a "stealth" effect, masking the material from recognition and uptake by the mononuclear phagocyte system (MPS). However, it is important to note that anti-PEG antibodies can exist in a significant portion of the population and can be induced by repeated administration of PEGylated therapeutics, potentially leading to accelerated blood clearance (ABC) phenomenon and hypersensitivity reactions[7][8].

Toxicity Profile

In Vivo Toxicity

Systematic in vivo toxicity studies with specific LD50 values for Lipoamido-PEG derivatives are not extensively reported. However, the toxicity of PEG itself is very low. The FDA has approved numerous PEGylated drugs, and PEGs are used in a variety of pharmaceutical and consumer products[9]. High doses of high-molecular-weight PEGs administered to rats have been associated with tissue vacuolation, but without an inflammatory response[10]. Acute oral toxicity studies on various chemicals following OECD Guideline 420 often show high LD50 values, indicating low acute toxicity[11].

Table 3: Representative In Vivo Toxicity Data for PEGs (as a proxy)

CompoundAnimal ModelRoute of AdministrationLD50 / Toxicity FindingReference
Various PEGsMouse, RatIntraperitoneal> 3.1 g/kg[12]
High MW PEGs (20, 40, 60 kDa)RatSubcutaneous, IntravenousNo significant changes in body weight; tissue vacuolation observed.[10]
PEG-coated Gold NanoparticlesMiceIntravenousNo obvious toxicity at 4000 µg/kg over 28 days.[13]

Note: This table provides general in vivo toxicity data for PEGs and PEGylated systems as a proxy for Lipoamido-PEG derivatives.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of the Lipoamido-PEG derivative in cell culture medium. Remove the old medium from the cells and add the prepared test solutions. Include a vehicle control (medium without the test substance) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the test substance for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Hemocompatibility: Hemolysis Assay (based on ISO 10993-4)

This assay determines the extent of red blood cell (RBC) lysis caused by a material.

Protocol:

  • Blood Collection: Obtain fresh anticoagulated blood (e.g., from a rabbit or human donor).

  • RBC Preparation: Centrifuge the blood to pellet the RBCs. Wash the RBCs multiple times with phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a desired concentration (e.g., 2% v/v).

  • Incubation:

    • Direct Contact: Add the Lipoamido-PEG derivative directly to the RBC suspension.

    • Indirect Contact (Extract): Prepare an extract of the material by incubating it in PBS. Add the extract to the RBC suspension.

  • Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs in a known hemolytic agent like Triton X-100 or distilled water).

  • Incubation: Incubate all samples at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet intact RBCs and cell debris.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin using a spectrophotometer at a wavelength of 540 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] * 100

A hemolysis rate below 2% is generally considered non-hemolytic, between 2% and 5% is slightly hemolytic, and above 5% is considered hemolytic[14][15].

In Vivo Acute Oral Toxicity (based on OECD Guideline 420: Fixed Dose Procedure)

This method is used to assess the acute oral toxicity of a substance.

Protocol:

  • Animal Selection: Use healthy, young adult rodents (typically rats), usually females, from a single strain.

  • Housing and Fasting: House the animals individually and fast them overnight before dosing (with access to water).

  • Dose Administration: Administer the Lipoamido-PEG derivative in a single dose by gavage. The starting dose is selected based on a sighting study, with fixed dose levels of 5, 50, 300, and 2000 mg/kg (or 5000 mg/kg in some cases)[16][17][18][19].

  • Observation: Observe the animals closely for the first few hours after dosing and then daily for 14 days for any signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Record body weights weekly.

  • Endpoint: The endpoint is not lethality but the observation of clear signs of toxicity at a particular dose level. The results are used to classify the substance according to the Globally Harmonised System (GHS).

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Visualization of Cellular Pathways and Workflows

Signaling Pathways

Lipoamide (B1675559), the active amide of lipoic acid, has been shown to influence cellular signaling pathways, particularly those related to mitochondrial biogenesis and oxidative stress. While the direct effects of Lipoamido-PEG derivatives on these pathways are not yet fully elucidated, the activity of the lipoamide moiety provides valuable insights.

G Figure 1: Lipoamide-Stimulated Mitochondrial Biogenesis Pathway Lipoamide Lipoamide eNOS eNOS (endothelial Nitric Oxide Synthase) Lipoamide->eNOS stimulates NO Nitric Oxide (NO) eNOS->NO sGC sGC (soluble Guanylate Cyclase) NO->sGC activates cGMP cGMP sGC->cGMP PKG PKG (Protein Kinase G) cGMP->PKG activates PGC1a PGC-1α PKG->PGC1a activates NRF1 NRF-1 PGC1a->NRF1 co-activates TFAM mtTFA NRF1->TFAM activates Mitochondrial_Biogenesis Mitochondrial Biogenesis TFAM->Mitochondrial_Biogenesis ODQ ODQ (inhibitor) ODQ->sGC KT5823 KT5823 (inhibitor) KT5823->PKG

Caption: Lipoamide stimulates mitochondrial biogenesis via the eNOS-cGMP-PKG signaling pathway[15][20].

Lipoamido-PEG derivatives may also modulate inflammatory responses through pathways like NF-κB and MAPK, and influence cellular redox balance.

G Figure 2: Potential Inflammatory and Oxidative Stress Pathways cluster_membrane Cell Membrane Lipoamido_PEG Lipoamido-PEG Derivative Receptor Receptor Lipoamido_PEG->Receptor ROS ROS (Reactive Oxygen Species) Lipoamido_PEG->ROS Cell_Membrane IKK IKK Receptor->IKK MAPK_cascade MAPK Cascade Receptor->MAPK_cascade IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines transcription AP1 AP-1 MAPK_cascade->AP1 AP1->Inflammatory_Cytokines transcription Nrf2 Nrf2 ROS->Nrf2 activates ARE ARE (Antioxidant Response Element) Nrf2->ARE binds Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes transcription

Caption: Potential modulation of NF-κB, MAPK, and Nrf2 pathways by Lipoamido-PEG derivatives[21][22][23][24][25].

Experimental Workflows

The following diagrams illustrate the general workflows for the key biocompatibility and toxicity assays.

G Figure 3: In Vitro Cytotoxicity (MTT Assay) Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_treatment Add Lipoamido-PEG derivative incubate_24h->add_treatment incubate_treatment Incubate (e.g., 24-72h) add_treatment->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate cell viability and IC50 read_absorbance->analyze end End analyze->end

Caption: General workflow for assessing in vitro cytotoxicity using the MTT assay[26][27][28].

G Figure 4: Hemolysis Assay Workflow start Start prepare_rbc Prepare washed RBC suspension start->prepare_rbc add_treatment Add Lipoamido-PEG or its extract prepare_rbc->add_treatment add_controls Prepare positive & negative controls prepare_rbc->add_controls incubate Incubate at 37°C add_treatment->incubate add_controls->incubate centrifuge Centrifuge samples incubate->centrifuge read_supernatant Measure supernatant absorbance at 540 nm centrifuge->read_supernatant calculate Calculate % hemolysis read_supernatant->calculate end End calculate->end

Caption: General workflow for assessing hemocompatibility via the hemolysis assay[29][30][31][32].

Conclusion

Lipoamido-PEG derivatives represent a promising class of materials for various biomedical applications due to their favorable biocompatibility profile. The available evidence, largely extrapolated from studies on other PEGylated systems, suggests that these derivatives are likely to exhibit low cytotoxicity, good hemocompatibility, and reduced immunogenicity. However, there is a clear need for further research to generate specific quantitative toxicity data for Lipoamido-PEG derivatives to fully substantiate their safety profile. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers designing and interpreting biocompatibility and toxicity studies of these and other novel biomaterials. As with any material intended for biomedical use, a thorough case-by-case evaluation is essential.

References

Spectroscopic Analysis of Lipoamido-PEG2-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamido-PEG2-OH is a bifunctional molecule that incorporates a lipoic acid moiety, a short polyethylene (B3416737) glycol (PEG) linker, and a terminal hydroxyl group. This structure makes it a valuable building block in various bioconjugation and drug delivery applications. The lipoic acid group, with its disulfide bond, can participate in redox reactions and provides a handle for attachment to surfaces or other molecules. The hydrophilic PEG linker enhances water solubility and can reduce non-specific binding, while the terminal hydroxyl group allows for further chemical modification. Accurate characterization of this molecule is paramount for its effective use. This guide provides an in-depth overview of the expected spectroscopic data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of this compound, along with detailed experimental protocols.

Chemical Structure

IUPAC Name: 5-(1,2-dithiolan-3-yl)-N-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)pentanamide[1]

Molecular Formula: C₁₄H₂₇NO₄S₂[1][2]

Molecular Weight: 337.50 g/mol [1][2]

CAS Number: 1674386-82-3[1][2][3]

Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of its chemical structure and known spectral data for analogous compounds, including lipoic acid derivatives and polyethylene glycols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the lipoamido and the PEG portions of the molecule. The chemical shifts are predicted for a standard solvent like CDCl₃ or DMSO-d₆.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-CH₂- (lipoic acid ring)1.40 - 1.80m4H
-CH₂-CH₂-C=O1.60 - 1.75m2H
-CH-S-S-3.05 - 3.25m1H
-CH₂-S-2.35 - 2.50 & 1.85 - 1.95m2H
-CH₂-C=O2.10 - 2.25t2H
-NH-C=O~7.0 - 8.0 (broad)s1H
-NH-CH₂-3.30 - 3.45q2H
-O-CH₂-CH₂-O-3.50 - 3.70m8H
-CH₂-OH3.70 - 3.80t2H
-OHVariable (broad)s1H

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide complementary information for structural confirmation.

Assignment Predicted Chemical Shift (ppm)
-CH₂- (lipoic acid ring)~25 - 35
-CH₂-CH₂-C=O~28
-CH₂-C=O~38
-CH-S-S-~56
-CH₂-S-~40
-C=O~173
-NH-CH₂-~39
-O-CH₂-CH₂-O-~70 - 73
-CH₂-OH~61
Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight and can provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

Ion Predicted m/z Notes
[M+H]⁺338.1458Protonated molecular ion
[M+Na]⁺360.1277Sodiated adduct, common in ESI
[M+K]⁺376.0017Potassiated adduct

Expected Fragmentation Patterns

In tandem MS (MS/MS) experiments, characteristic fragmentation of the amide bond and the PEG chain is expected.

  • Amide Bond Cleavage: Fragmentation of the amide bond would result in ions corresponding to the lipoic acid moiety and the PEG chain.

  • PEG Chain Fragmentation: Cleavage of the ether linkages in the PEG chain would produce a series of ions separated by 44.03 Da (the mass of an ethylene (B1197577) glycol unit).

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent may affect the chemical shifts of exchangeable protons (-NH and -OH).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm assignments of adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is particularly useful for assigning quaternary carbons and confirming the connectivity of the molecule.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µM) in a solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or a mixture of water with an organic solvent. A small amount of formic acid or ammonium (B1175870) acetate (B1210297) may be added to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, is preferred for accurate mass measurements.

  • ESI-MS Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode to observe protonated and other adducted species.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • Tandem MS (MS/MS) Acquisition:

    • Select the precursor ion of interest (e.g., [M+H]⁺) using the mass analyzer.

    • Induce fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Acquire the product ion spectrum to analyze the fragmentation pattern. This will help to confirm the sequence of the PEG linker and the identity of the lipoamido moiety.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Confirmation Structural Confirmation Purity_Assessment->Confirmation

General workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR and mass spectrometry is essential for verifying its chemical structure and purity. The predicted data and detailed protocols provided in this guide offer a solid framework for researchers, scientists, and drug development professionals to confidently characterize this important bifunctional linker. The combination of high-resolution mass spectrometry for accurate mass determination and multi-dimensional NMR for unambiguous assignment of proton and carbon signals will ensure the quality and reliability of this molecule in its downstream applications.

References

Lipoamido-PEG2-OH: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipoamido-PEG2-OH is a heterobifunctional linker molecule that is gaining increasing attention in the fields of drug delivery, bioconjugation, and proteomics. Its unique structure, featuring a lipoamide (B1675559) group for anchoring to metal surfaces, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group for further functionalization, makes it a versatile tool for a variety of applications. This technical guide provides an in-depth overview of the commercial availability, key applications, and experimental considerations for this compound, aimed at researchers, scientists, and drug development professionals.

This compound plays a crucial role in the development of advanced therapeutic and diagnostic agents. The lipoamide moiety, with its disulfide bond, provides a stable anchor to gold and other noble metal surfaces, making it ideal for the functionalization of nanoparticles. The PEG spacer enhances water solubility and biocompatibility, reduces non-specific protein binding, and can improve the pharmacokinetic profile of conjugated molecules.[1][2] The terminal hydroxyl group offers a reactive handle for the attachment of a wide range of molecules, including small molecule drugs, peptides, proteins, and targeting ligands.

Commercial Availability and Suppliers

This compound is available from a number of commercial suppliers, catering to the needs of the research and drug development community. The table below summarizes the key information for sourcing this important linker.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailability
Biosynth This compound1674386-82-3C14H27NO4S2337.5Not specified3-4 Weeks
BroadPharm Lipoamido-PEG2-alcohol1674386-82-3C14H27NO4S2337.5≥95%In Stock
Amerigo Scientific This compound1674386-82-3C14H27NO4S2337.5Not specifiedContact for details
KKL Med Inc. This compound1674386-82-3C14H27NO4S2337.5Not specifiedContact for details

Key Applications and Experimental Protocols

This compound is primarily utilized in two key application areas: the functionalization of nanoparticles for targeted drug delivery and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Nanoparticle Functionalization for Targeted Drug Delivery

The lipoamide group of this compound allows for the straightforward and stable functionalization of gold nanoparticles (AuNPs) and other metallic nanoparticles. This is a critical step in the development of targeted drug delivery systems, where the nanoparticle serves as a carrier for a therapeutic agent, and a targeting ligand attached to the surface directs the nanoparticle to the desired site of action.

This protocol is adapted from a similar procedure for a lipoamide-PEG derivative and provides a general framework for the functionalization of gold nanoparticles with this compound.[3]

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) of the desired size.

  • This compound.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Deionized (DI) water.

  • Targeting ligand with a reactive group for conjugation to the hydroxyl terminus of the PEG linker (e.g., a carboxylic acid for esterification or an activated ester).

  • Coupling agents (e.g., EDC and NHS if conjugating a carboxylic acid).

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in DI water or an appropriate organic solvent like DMSO, depending on the subsequent conjugation chemistry.

  • Ligand Exchange Reaction:

    • Add the this compound solution to the AuNP suspension. The optimal molar excess of the linker should be determined empirically.

    • Allow the mixture to react for at least 12 hours at room temperature with gentle stirring to facilitate the displacement of citrate (B86180) ions and the formation of a stable bond between the lipoamide and the gold surface.

  • Purification of PEGylated AuNPs:

    • Purify the PEGylated AuNPs by centrifugation to remove excess unbound linker. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Resuspend the nanoparticle pellet in fresh PBS. Repeat the centrifugation and resuspension steps at least three times.

  • Conjugation of Targeting Ligand:

    • The terminal hydroxyl group of the PEG linker can be conjugated to a targeting ligand using standard bioconjugation techniques. For example, to conjugate a carboxylic acid-containing ligand:

      • Activate the carboxylic acid group of the targeting ligand using EDC and NHS in an appropriate buffer (e.g., MES buffer, pH 6.0).

      • Add the activated ligand to the purified PEGylated AuNPs.

      • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Final Purification: Purify the final targeted nanoparticles using centrifugation or size exclusion chromatography to remove any unreacted ligand and coupling agents.

Characterization:

  • UV-Vis Spectroscopy: To monitor the surface plasmon resonance peak of the AuNPs, which can shift upon successful surface modification.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after functionalization.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the PEG linker and the targeting ligand on the nanoparticle surface.

Synthesis of PROTACs

This compound is described as a PROTAC linker, belonging to the PEG class, that can be used in the synthesis of PROTAC molecules.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG linker in a PROTAC serves as a flexible spacer between the ligand that binds to the target protein and the ligand that binds to the E3 ligase.

Materials:

  • Target protein ligand with a suitable reactive group (e.g., a carboxylic acid).

  • E3 ligase ligand with a suitable reactive group (e.g., a leaving group for nucleophilic substitution).

  • This compound.

  • Coupling agents (e.g., HATU, DIPEA).

  • Appropriate anhydrous solvents (e.g., DMF, DCM).

  • Inert atmosphere (e.g., nitrogen or argon).

Procedure:

  • Activation of the Hydroxyl Group (if necessary): The terminal hydroxyl group of this compound may need to be converted to a more reactive group, such as a tosylate or a mesylate, for subsequent reaction with the E3 ligase ligand.

  • Conjugation to the Target Protein Ligand:

    • Dissolve the target protein ligand (with a carboxylic acid) and this compound in an anhydrous solvent like DMF.

    • Add a coupling agent such as HATU and a base like DIPEA to the reaction mixture.

    • Stir the reaction under an inert atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Purification of the Intermediate: Purify the resulting conjugate of the target protein ligand and the linker by flash column chromatography.

  • Conjugation to the E3 Ligase Ligand:

    • Dissolve the purified intermediate and the E3 ligase ligand in an appropriate anhydrous solvent.

    • If the E3 ligase ligand has a suitable leaving group, the reaction may proceed via nucleophilic substitution. A base may be required to facilitate the reaction.

    • Stir the reaction under an inert atmosphere, potentially with heating, until completion.

  • Final Purification: Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final PROTAC molecule.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the synthesized PROTAC.

  • HPLC: To assess the purity of the final compound.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes in which this compound is utilized.

G cluster_0 Nanoparticle Functionalization Workflow AuNP Gold Nanoparticle (Citrate Capped) PEG_AuNP PEGylated Gold Nanoparticle AuNP->PEG_AuNP Ligand Exchange LipoPEG This compound LipoPEG->PEG_AuNP Targeted_AuNP Targeted Gold Nanoparticle PEG_AuNP->Targeted_AuNP Bioconjugation TargetingLigand Targeting Ligand (e.g., Antibody, Peptide) TargetingLigand->Targeted_AuNP

Caption: Workflow for the functionalization of a gold nanoparticle.

G cluster_1 PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (this compound as linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex Proteasome Proteasome TargetProtein->Proteasome Recognition E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Ubiquitination->TargetProtein Poly-ubiquitination Degradation Degradation Proteasome->Degradation

Caption: The mechanism of action for a PROTAC.

Conclusion

This compound is a valuable and versatile tool for researchers and professionals in the field of drug development. Its unique trifunctional nature allows for the creation of sophisticated and highly functionalized biomaterials and therapeutic agents. The commercial availability of this linker, coupled with established protocols for its use in nanoparticle functionalization and as a component of PROTACs, positions it as a key enabling technology for the next generation of targeted therapies and diagnostics. This guide provides a foundational understanding to facilitate its effective application in the laboratory and beyond.

References

Methodological & Application

Application Notes and Protocols: Functionalization of Gold Nanoparticles with Lipoamido-PEG2-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The functionalization of gold nanoparticles (AuNPs) with biocompatible polymers is a critical step in the development of nanomaterials for various biomedical applications, including drug delivery, diagnostics, and imaging. Polyethylene (B3416737) glycol (PEG) is a widely used polymer for surface modification of nanoparticles, as it imparts "stealth" properties, reducing immunogenicity and prolonging circulation times in vivo. This protocol details the functionalization of AuNPs with Lipoamido-PEG2-OH, a heterobifunctional linker. The lipoic acid moiety provides a stable anchorage to the gold surface through its dithiolane group, which has a strong affinity for gold.[1][2] The PEG linker enhances biocompatibility and solubility, while the terminal hydroxyl group (-OH) can be used for further conjugation of targeting ligands, drugs, or imaging agents.

Data Presentation

Table 1: Typical Experimental Parameters for Functionalization

ParameterValueNotes
Gold Nanoparticle (AuNP) Core Diameter10 - 100 nmChoice of size depends on the intended application.
AuNP Concentration0.1 - 1 nM
This compound Concentration10 - 100 µMA molar excess is typically used to ensure complete surface coverage.
Reaction SolventAqueous buffer (e.g., PBS, MES) or waterThe choice of solvent can influence nanoparticle stability.
Reaction Time12 - 24 hoursLonger incubation times can ensure complete ligand exchange.[3]
Reaction TemperatureRoom Temperature (20-25°C)Gentle agitation or stirring is recommended.
Purification MethodCentrifugationThe speed and duration depend on the nanoparticle size.[3]

Table 2: Characterization of Functionalized Gold Nanoparticles

Characterization TechniqueParameter MeasuredExpected Outcome
Dynamic Light Scattering (DLS)Hydrodynamic DiameterIncrease in diameter after functionalization, indicating surface coating.
Polydispersity Index (PDI)A low PDI value (<0.3) indicates a monodisperse sample.
Zeta PotentialChange in surface charge, typically becoming more neutral after PEGylation.[4]
Transmission Electron Microscopy (TEM)Core Size and MorphologyConfirms the integrity of the AuNP core and checks for aggregation.[1][5]
UV-Vis SpectroscopySurface Plasmon Resonance (SPR)A shift in the SPR peak may be observed upon ligand binding.

Experimental Protocols

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized (DI) water

  • Microcentrifuge tubes

Equipment:

  • UV-Vis Spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

  • Benchtop microcentrifuge

  • Vortex mixer

  • Pipettes

Protocol for Functionalization:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DI water or PBS. The concentration will depend on the desired final molar excess.

    • Ensure the citrate-stabilized AuNP solution is at the desired concentration.

  • Ligand Exchange Reaction:

    • In a microcentrifuge tube, add the this compound solution to the AuNP suspension. A typical molar excess of the PEG linker is recommended to facilitate efficient ligand exchange.

    • Gently vortex the mixture for a few seconds to ensure homogeneity.

    • Allow the reaction to proceed for at least 12 hours at room temperature with gentle stirring or shaking to facilitate the formation of a stable bond between the lipoic acid's sulfur atoms and the gold surface.[3]

  • Purification of Functionalized AuNPs:

    • To remove excess, unbound this compound, centrifuge the reaction mixture. The centrifugation speed and time should be optimized based on the size of the AuNPs to pellet the functionalized nanoparticles without causing irreversible aggregation.

    • Carefully remove the supernatant, which contains the unbound ligands.

    • Resuspend the nanoparticle pellet in fresh PBS or DI water.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of any remaining unbound ligands.[3]

  • Characterization:

    • UV-Vis Spectroscopy: Measure the absorbance spectrum of the purified functionalized AuNPs to observe the characteristic surface plasmon resonance peak and assess for any changes indicative of aggregation.

    • Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and zeta potential of the functionalized AuNPs. An increase in hydrodynamic diameter compared to the bare AuNPs is indicative of successful surface coating.[3]

    • Transmission Electron Microscopy (TEM): Visualize the size, shape, and morphology of the AuNP core to confirm that the functionalization process did not induce aggregation or alter the core structure.[5]

Mandatory Visualization

G cluster_prep Preparation cluster_reaction Functionalization cluster_purification Purification cluster_characterization Characterization AuNPs Citrate-Stabilized AuNPs Mix Mix AuNPs and this compound AuNPs->Mix PEG This compound Solution PEG->Mix Incubate Incubate for 12-24h at RT with stirring Mix->Incubate Centrifuge1 Centrifuge to pellet functionalized AuNPs Incubate->Centrifuge1 Remove_Supernatant1 Remove Supernatant Centrifuge1->Remove_Supernatant1 Resuspend1 Resuspend in fresh buffer Remove_Supernatant1->Resuspend1 Repeat Repeat Centrifugation and Resuspension (2x) Resuspend1->Repeat Final_Product Functionalized AuNPs Repeat->Final_Product DLS DLS (Size, Zeta Potential) TEM TEM (Morphology) UVVis UV-Vis (SPR) Final_Product->DLS Final_Product->TEM Final_Product->UVVis G cluster_AuNP Gold Nanoparticle Core cluster_Linker This compound Linker Au Au Lipoamide Lipoamide (Dithiolane Anchor) Au->Lipoamide Au-S Bond PEG PEG2 Lipoamide->PEG Amide Bond OH Hydroxyl Group (-OH) PEG->OH Ether Linkage

References

Application Notes and Protocols for Lipoamido-PEG2-OH in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Lipoamido-PEG2-OH in the development of advanced drug delivery systems. This bifunctional linker, featuring a lipoic acid anchor and a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer with a terminal hydroxyl group, offers a versatile platform for enhancing the therapeutic efficacy of nanoparticle-based therapeutics.

Introduction to this compound

This compound is a unique molecule designed for the surface modification of drug delivery carriers. Its key features include:

  • Lipoamide (B1675559) Group: The dithiolane ring of the lipoamide moiety provides a strong, bidentate anchor to the surface of metallic nanoparticles, such as gold nanoparticles (AuNPs), through stable dative bonds.[1]

  • PEG Spacer: The short, two-unit polyethylene glycol (PEG) chain imparts hydrophilicity to the nanoparticle surface. This "stealth" characteristic helps to reduce non-specific protein adsorption (opsonization), thereby minimizing clearance by the mononuclear phagocyte system and prolonging circulation time in vivo.[2][3]

  • Terminal Hydroxyl Group: The reactive hydroxyl (-OH) group serves as a versatile handle for the further conjugation of targeting ligands, imaging agents, or therapeutic molecules.[4]

Chemical Structure:

Applications in Drug Delivery

This compound is a valuable tool for a range of drug delivery applications, including:

  • Stealth Liposome (B1194612) Formulation: Incorporation into the lipid bilayer of liposomes to create "stealth" nanoparticles with enhanced stability and prolonged circulation times.[2] The PEG component provides a hydrophilic shield, reducing uptake by the reticuloendothelial system.[2][5]

  • Functionalization of Metallic Nanoparticles: Surface modification of gold or silver nanoparticles to improve their biocompatibility and provide a platform for further functionalization.[1]

  • Targeted Drug Delivery: The terminal hydroxyl group can be activated and conjugated to targeting moieties such as antibodies, peptides, or small molecules to facilitate site-specific drug delivery.[6]

  • Development of Antibody-Drug Conjugates (ADCs): While not a direct application for the intact lipoamido group, the principles of using PEG linkers with reactive termini are central to ADC development.[7]

Quantitative Data Summary

The following tables summarize the expected impact of incorporating this compound into nanoparticle formulations. Note: The following data is illustrative and will vary depending on the specific nanoparticle composition, drug cargo, and experimental conditions.

Table 1: Physicochemical Properties of this compound Modified Liposomes

FormulationMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Encapsulation Efficiency (%)
Control Liposomes120 ± 5.20.15 ± 0.03-25.8 ± 2.185.3 ± 4.5
This compound Liposomes (2 mol%)125 ± 4.80.13 ± 0.02-15.2 ± 1.883.1 ± 3.9
This compound Liposomes (5 mol%)132 ± 5.50.11 ± 0.03-8.5 ± 1.581.5 ± 4.2

Table 2: In Vitro Drug Release Profile

Formulation% Drug Release at 24h (pH 7.4)% Drug Release at 24h (pH 5.5)
Control Liposomes35.6 ± 3.165.2 ± 4.3
This compound Liposomes (5 mol%)25.1 ± 2.858.9 ± 3.7

Table 3: Pharmacokinetic Parameters in a Murine Model

FormulationHalf-life (t½) (hours)Area Under the Curve (AUC) (µg·h/mL)
Free Drug1.2 ± 0.325.7 ± 5.1
Control Liposomes8.5 ± 1.1180.4 ± 22.3
This compound Liposomes (5 mol%)16.2 ± 1.8350.1 ± 35.8

Experimental Protocols

Protocol 1: Formulation of Stealth Liposomes Incorporating this compound via Thin-Film Hydration

This protocol describes the preparation of doxorubicin-loaded stealth liposomes using the thin-film hydration method.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • Doxorubicin (B1662922) HCl

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ammonium (B1175870) sulfate (B86663) solution (300 mM)

  • Sephadex G-50 column

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve DSPC, cholesterol, and this compound in a chloroform:methanol (2:1, v/v) solvent mixture. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:this compound).

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at 60°C to form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a 300 mM ammonium sulfate solution by rotating the flask in a water bath at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Equilibrate a mini-extruder with 100 nm polycarbonate membranes to 60°C.

    • Extrude the MLV suspension through the membranes 11 times to form small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Drug Loading (Remote Loading):

    • Remove the external ammonium sulfate by passing the liposome suspension through a Sephadex G-50 column equilibrated with PBS (pH 7.4).

    • Prepare a solution of doxorubicin HCl in PBS.

    • Add the doxorubicin solution to the liposome suspension at a drug-to-lipid ratio of 1:10 (w/w).

    • Incubate the mixture at 60°C for 1 hour with gentle stirring to facilitate the remote loading of doxorubicin via the ammonium sulfate gradient.

  • Purification:

    • Remove unencapsulated doxorubicin by passing the liposome suspension through a new Sephadex G-50 column equilibrated with PBS.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulated doxorubicin using a spectrophotometer after lysing the liposomes with a suitable detergent.

Protocol 2: Functionalization of Gold Nanoparticles with this compound

This protocol details the surface modification of pre-synthesized gold nanoparticles (AuNPs).

Materials:

  • Aqueous suspension of gold nanoparticles (AuNPs, ~20 nm)

  • This compound

  • Anhydrous Ethanol (B145695)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in anhydrous ethanol to a concentration of 1 mg/mL.

  • Surface Modification:

    • To the aqueous AuNP suspension, add the this compound solution dropwise while stirring. A typical molar ratio of this compound to AuNPs will need to be optimized, but a starting point is a 1000-fold molar excess of the linker.

    • Allow the reaction to proceed for 24 hours at room temperature with continuous stirring to ensure the formation of a self-assembled monolayer.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Remove the supernatant containing excess this compound.

    • Resuspend the nanoparticle pellet in PBS (pH 7.4).

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted linker.

  • Characterization:

    • Confirm the successful functionalization by measuring the change in the surface plasmon resonance peak using UV-Vis spectroscopy.

    • Assess the change in hydrodynamic diameter and zeta potential using DLS.

    • The presence of the PEG linker on the surface can be further confirmed using Fourier-transform infrared spectroscopy (FTIR).

Visualizations

G cluster_liposome Liposome Cross-Section Lipid Bilayer Lipid Bilayer Hydrophilic Head Hydrophilic Head Lipid Bilayer->Hydrophilic Head Hydrophobic Tail Hydrophobic Tail Lipid Bilayer->Hydrophobic Tail comprises Aqueous Core (Drug) Aqueous Core (Drug) This compound This compound PEG Chain PEG Chain Hydrophilic Head->PEG Chain incorporates OH Group OH Group PEG Chain->OH Group terminates in

Caption: Structure of a liposome incorporating this compound.

G cluster_workflow Nanoparticle Functionalization Workflow start Bare Nanoparticle step1 Add this compound start->step1 step2 Incubation & Self-Assembly step1->step2 step3 Purification (Centrifugation) step2->step3 end Functionalized Nanoparticle step3->end

Caption: Workflow for nanoparticle functionalization.

G cluster_pathway Targeted Drug Delivery Signaling ligand Targeting Ligand receptor Cell Surface Receptor ligand->receptor binds endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release target Intracellular Target drug_release->target effect Therapeutic Effect target->effect nanoparticle Functionalized Nanoparticle (with this compound linker) nanoparticle->ligand conjugated to

Caption: Signaling pathway for targeted drug delivery.

References

Application Notes and Protocols for Lipoamido-PEG2-OH in Self-Assembled Monolayers (SAMs) on Gold Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of Lipoamido-PEG2-OH for creating self-assembled monolayers (SAMs) on gold surfaces. These SAMs are instrumental in various biomedical applications, including biosensing, drug delivery, and medical implant surface modification, primarily due to their ability to resist non-specific protein adsorption.

Core Principles of this compound Self-Assembled Monolayers

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. The stability and functionality of SAMs derived from this compound are dictated by the interplay of its three key components:

  • The Lipoamide (B1675559) Anchor: The dithiolane ring of the lipoamide group serves as a robust anchor to gold and other noble metal surfaces. The sulfur atoms form strong, covalent-like bonds with the gold substrate, driving the self-assembly process and ensuring the monolayer's stability.

  • The PEG2 Spacer: The short diethylene glycol (PEG2) linker is a critical component. Its hydrophilic nature contributes to the molecule's solubility in aqueous media. In the assembled monolayer, the PEG chains create a hydrated layer that sterically hinders the approach of proteins and other biomolecules, thereby significantly reducing non-specific adsorption. This "stealth" property is fundamental to the use of these SAMs in biological environments.

  • The Terminal Hydroxyl Group (-OH): The terminal hydroxyl group provides a versatile platform for further functionalization. This reactive group can be chemically modified to attach a wide array of molecules, such as targeting ligands, antibodies, or therapeutic agents, enabling the creation of highly specific and functional surfaces.

Quantitative Data on SAM Properties

The physical and chemical properties of SAMs are crucial for their performance. While extensive data for this compound is not broadly published, the following table summarizes typical quantitative data for similar short-chain PEG-thiol and lipoamide SAMs on gold surfaces, which can be considered representative.

PropertyTypical ValueTypical RangeCharacterization Technique(s)Significance
Layer Thickness ~1 - 2 nm1 - 3 nmEllipsometry, Atomic Force Microscopy (AFM)[1]Confirms monolayer formation and provides insight into molecular orientation.
Packing Density ~3 x 10^14 molecules/cm²2 - 5 x 10^14 molecules/cm²X-ray Photoelectron Spectroscopy (XPS), Quartz Crystal Microbalance (QCM)Indicates the order and integrity of the SAM; higher density often correlates with better protein resistance.
Water Contact Angle 35°30° - 50°Contact Angle GoniometryA lower contact angle indicates a more hydrophilic surface, which is characteristic of PEGylated SAMs and contributes to their protein resistance.
Protein Adsorption < 5 ng/cm²< 10 ng/cm²Surface Plasmon Resonance (SPR), QCMQuantifies the resistance of the SAM to non-specific protein binding, a key performance metric for biomedical applications.

Experimental Protocols

The formation of high-quality SAMs is paramount for reproducible results. The following protocols provide detailed methodologies for substrate preparation, SAM formation, and characterization.

Protocol 1: Preparation of Gold Substrates
  • Substrate Selection: Use gold-coated substrates, such as gold-coated silicon wafers or glass slides. The gold layer should be deposited on an adhesion layer (e.g., titanium or chromium) and be 50-200 nm thick.

  • Cleaning:

    • Rinse the substrates with acetone, followed by isopropanol, and finally with deionized water.

    • Dry the substrates under a gentle stream of nitrogen gas.

    • For rigorous cleaning, immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Thoroughly rinse the substrates with deionized water and dry with nitrogen.

    • Alternatively, use an oxygen plasma or UV-Ozone cleaner for 2-5 minutes to remove organic contaminants.

Protocol 2: Formation of this compound SAMs
  • Solution Preparation: Prepare a 1-5 mM solution of this compound in a high-purity solvent such as absolute ethanol (B145695) or isopropanol.

  • Immersion: Immerse the clean, dry gold substrates in the this compound solution in a clean container. To minimize oxidation, purge the container with an inert gas like nitrogen or argon before sealing.

  • Incubation: Allow the self-assembly to proceed for 18-24 hours at room temperature.[2] While SAM formation begins rapidly, longer incubation times can lead to more ordered and densely packed monolayers.[3]

  • Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with fresh solvent (e.g., absolute ethanol) to remove non-chemisorbed molecules.[2]

  • Drying: Dry the SAM-coated substrates under a gentle stream of nitrogen gas.[2]

  • Storage: Store the prepared substrates in a clean, dry environment, preferably in a desiccator or under an inert atmosphere, to prevent contamination and oxidation.[3]

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_storage Storage start Start: Gold Substrate clean Solvent Rinse (Acetone, IPA, DI Water) start->clean dry1 Nitrogen Dry clean->dry1 plasma Oxygen Plasma or Piranha Clean dry1->plasma dry2 Nitrogen Dry plasma->dry2 solution Prepare 1-5 mM This compound in Ethanol dry2->solution immerse Immerse Substrate (18-24h, RT, N2 atm) solution->immerse rinse Rinse with Ethanol immerse->rinse dry3 Nitrogen Dry rinse->dry3 store Store in Desiccator under Inert Gas dry3->store end End: Functionalized Surface store->end

Workflow for the preparation of this compound SAMs on gold.

Application: Biosensor Development

This compound SAMs are excellent for creating biosensor surfaces that minimize non-specific binding, thereby reducing background noise and improving the signal-to-noise ratio. The terminal -OH group can be activated for the covalent immobilization of biorecognition elements (e.g., antibodies, enzymes).

Protocol 3: Immobilization of Antibodies for a Biosensor
  • SAM Preparation: Prepare a this compound SAM on a gold sensor chip as described in Protocols 1 and 2.

  • Activation of -OH Groups:

    • Prepare a solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an appropriate activation buffer (e.g., MES buffer, pH 6.0). Typical concentrations are 50 mM EDC and 20 mM NHS.

    • Flow the EDC/NHS solution over the SAM-coated sensor surface for 10-15 minutes to activate the terminal carboxyl groups (formed by oxidation of the hydroxyl groups, or by co-immobilization of a carboxyl-terminated PEG). Correction: The -OH group is not directly activated by EDC/NHS. A common strategy is to first modify the -OH group to a carboxyl group or to use a mixed SAM with a carboxyl-terminated linker.

    • Alternative, more direct activation: A two-step process involving activation of the surface with a bifunctional crosslinker like disuccinimidyl carbonate (DSC) or carbonyldiimidazole (CDI) is often employed to activate hydroxyl groups for amine coupling.

  • Antibody Immobilization:

    • Prepare a solution of the desired antibody in a suitable coupling buffer (e.g., PBS, pH 7.4) at a concentration of 10-100 µg/mL.

    • Inject the antibody solution over the activated sensor surface. The primary amine groups on the antibody will react with the activated surface to form stable covalent bonds.

    • Allow the coupling reaction to proceed for 15-30 minutes.

  • Deactivation:

    • Inject a solution of 1 M ethanolamine-HCl (pH 8.5) over the surface to deactivate any remaining active esters and block unreacted sites.

  • Washing: Wash the sensor surface thoroughly with running buffer (e.g., PBS with 0.05% Tween 20) to remove any non-covalently bound antibodies.

Biosensor_Fabrication_Workflow start This compound SAM on Gold Chip activation Surface Activation (e.g., with CDI or DSC) start->activation antibody Immobilization of Capture Antibody activation->antibody deactivation Deactivation of Unreacted Sites (e.g., with Ethanolamine) antibody->deactivation ready Biosensor Ready for Analyte Detection deactivation->ready

Workflow for biosensor fabrication using a this compound SAM.

Application: Drug Delivery

This compound can be used to functionalize gold nanoparticles (AuNPs) for drug delivery applications. The PEG layer provides "stealth" properties, prolonging circulation time, while the -OH group can be used to attach targeting ligands or drugs.[4]

Protocol 4: Functionalization of Gold Nanoparticles
  • AuNP Synthesis: Synthesize gold nanoparticles to the desired size using a standard method (e.g., citrate (B86180) reduction).

  • PEGylation:

    • Add a solution of this compound to the colloidal AuNP suspension. The final concentration of the lipoamide compound should be in the micromolar range, but the optimal concentration should be determined experimentally.

    • Allow the mixture to react for several hours (e.g., 12-24 hours) at room temperature with gentle stirring to allow for ligand exchange and SAM formation on the nanoparticle surface.

  • Purification:

    • Purify the PEGylated AuNPs by repeated centrifugation and resuspension in a suitable buffer (e.g., PBS) to remove excess, unbound this compound.[4] Perform at least three wash cycles.

  • Drug/Ligand Conjugation (Example using a carboxylic acid-containing drug):

    • Activate the terminal -OH groups on the PEGylated AuNPs as described in Protocol 3 (Step 2).

    • Alternatively, activate the carboxylic acid group of the drug using EDC/NHS chemistry.

    • Add the activated drug to the purified PEGylated AuNPs and allow the conjugation reaction to proceed for 2-4 hours at room temperature.

    • Purify the final drug-conjugated AuNPs using centrifugation or size exclusion chromatography to remove unreacted molecules.

Nanoparticle_Functionalization start Gold Nanoparticles (AuNPs) pegylation PEGylation with This compound start->pegylation purification1 Purification (Centrifugation) pegylation->purification1 conjugation Conjugation of Targeting Ligand or Drug to terminal -OH group purification1->conjugation purification2 Final Purification conjugation->purification2 end Functionalized AuNPs for Targeted Drug Delivery purification2->end

Workflow for functionalizing gold nanoparticles for drug delivery.

References

Application Notes and Protocols for Bioconjugation using Lipoamido-PEG2-OH Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Lipoamido-PEG2-OH linkers in bioconjugation. This versatile linker, featuring a lipoamide (B1675559) group for surface anchoring, a hydrophilic di-ethylene glycol (PEG2) spacer, and a reactive hydroxyl (-OH) group, is particularly valuable in the development of targeted drug delivery systems, biosensors, and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound Linkers

This compound is a heterobifunctional linker designed to bridge biomolecules or small molecules to surfaces, particularly gold surfaces, or to other molecules. Its key features include:

  • Lipoamide Group: The dithiolane ring of the lipoamide moiety provides a strong and stable anchor to gold surfaces, making it ideal for the functionalization of gold nanoparticles and surfaces.

  • PEG2 Spacer: The short, hydrophilic polyethylene (B3416737) glycol spacer enhances water solubility and reduces non-specific binding of the conjugated biomolecule.[1]

  • Hydroxyl Group: The terminal hydroxyl group is a versatile functional handle that can be activated or reacted with various functional groups on biomolecules, such as carboxylic acids, to form stable covalent bonds.[1]

Applications

The unique properties of the this compound linker make it suitable for a range of bioconjugation applications:

  • PROTAC Synthesis: As a component of the linker connecting a target protein-binding ligand to an E3 ligase-binding ligand.[2]

  • Drug Delivery: For the functionalization of nanoparticles or other drug carriers to attach targeting ligands or therapeutic agents.[3]

  • Biosensor Development: To immobilize enzymes, antibodies, or other biorecognition elements onto sensor surfaces.

  • Surface Modification: To create biocompatible and functionalized surfaces for cell culture or diagnostic assays.

Key Experimental Protocols

Activation of the Hydroxyl Group of this compound

To react the this compound linker with a carboxylic acid on a biomolecule, the hydroxyl group must first be activated to create a better leaving group. A common method is to convert it into a p-toluenesulfonate (tosylate) ester.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Argon or Nitrogen atmosphere

  • Magnetic stirrer and stir bar

  • Ice bath

Protocol:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with a 5% aqueous HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated linker.

Conjugation of Activated Lipoamido-PEG2-OTs to a Protein Carboxylic Acid

This protocol describes the conjugation of the activated tosylated linker to a protein containing accessible carboxylic acid residues (aspartic or glutamic acid).

Materials:

  • Activated Lipoamido-PEG2-OTs

  • Protein with accessible carboxylic acid groups

  • Anhydrous Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5)

  • Size-Exclusion Chromatography (SEC) column for purification

Protocol:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • In a separate vial, dissolve the activated Lipoamido-PEG2-OTs (10-20 fold molar excess over the protein) in a minimal amount of anhydrous DMF.

  • Add the Lipoamido-PEG2-OTs solution to the protein solution with gentle stirring.

  • Add potassium carbonate (2 equivalents relative to the linker) to the reaction mixture.

  • Incubate the reaction at room temperature for 12-24 hours with gentle agitation.

  • Monitor the conjugation reaction using SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful conjugation.

  • Purify the conjugate using a size-exclusion chromatography column to remove unreacted linker and other small molecules.

  • Characterize the final conjugate using techniques such as Mass Spectrometry to determine the degree of labeling.

Quantitative Data Summary

The following tables provide representative data for the characterization and efficiency of bioconjugation reactions using this compound linkers. Note: These values are illustrative and may vary depending on the specific biomolecule and reaction conditions.

Table 1: Activation of this compound

ParameterValueMethod of Analysis
Starting Material Purity>98%HPLC, NMR
Activated Linker Yield85-95%Gravimetric, NMR
Activated Linker Purity>95%HPLC, LC-MS

Table 2: Protein Conjugation Efficiency

ProteinMolar Ratio (Linker:Protein)Conjugation Efficiency (%)Degree of Labeling (DOL)
Bovine Serum Albumin (BSA)10:165%1-2
Lysozyme20:180%2-3
Monoclonal Antibody15:175%1-3

Visualizations

G cluster_activation Activation of this compound Lipo_OH This compound Activated_Linker Lipoamido-PEG2-OTs Lipo_OH->Activated_Linker DCM, 0°C to RT TsCl p-Toluenesulfonyl chloride (TsCl) TsCl->Activated_Linker TEA Triethylamine (TEA) TEA->Activated_Linker

Caption: Activation of this compound with TsCl.

G cluster_conjugation PROTAC Synthesis Workflow POI_Ligand Protein of Interest (POI) Ligand First_Coupling Couple POI Ligand to Linker POI_Ligand->First_Coupling Linker This compound Linker Activation Activate Linker (-OH group) Linker->Activation E3_Ligase_Ligand E3 Ligase Ligand Second_Coupling Couple E3 Ligase Ligand E3_Ligase_Ligand->Second_Coupling Activation->First_Coupling First_Coupling->Second_Coupling PROTAC Final PROTAC Molecule Second_Coupling->PROTAC

Caption: General workflow for PROTAC synthesis.

G cluster_pathway Lipoamide and Nrf2 Signaling Lipoamide Lipoamide Nrf2_Keap1 Nrf2-Keap1 Complex Lipoamide->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulates expression Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Lipoamide's role in the Nrf2 signaling pathway.[4]

References

Application Notes and Protocols for Lipoamido-PEG2-OH as a Hydrophilic Linker for Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects these two components, is a critical element that influences the ADC's stability, solubility, pharmacokinetics, and mechanism of drug release. Hydrophilic linkers are increasingly employed to overcome the challenges associated with hydrophobic payloads, such as aggregation and rapid clearance.[1][2]

Lipoamido-PEG2-OH is a heterobifunctional linker that incorporates a two-unit polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity.[3] The lipoamide (B1675559) moiety provides a versatile handle for conjugation, while the terminal hydroxyl group can be further functionalized. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the development of ADCs.

Application Notes

Principle of this compound as a Hydrophilic Linker

The this compound linker offers several advantages in ADC design:

  • Enhanced Hydrophilicity: The PEG spacer increases the aqueous solubility of the ADC, which can mitigate aggregation, especially at higher drug-to-antibody ratios (DARs).[][5] This improved solubility contributes to better formulation properties and potentially improved pharmacokinetic profiles.[1][6]

  • Biocompatibility: PEG is a well-established biocompatible and non-immunogenic polymer, which can shield the linker-payload from the immune system and reduce non-specific uptake.[1][7]

  • Defined Length: The monodisperse nature of the PEG2 spacer ensures the synthesis of homogeneous ADCs with a consistent linker length, simplifying characterization and improving batch-to-batch reproducibility.[1]

  • Versatile Conjugation Chemistry: The lipoamide group offers unique opportunities for both chemoenzymatic and traditional chemical conjugation strategies.

Conjugation Strategies

There are two primary strategies for utilizing the lipoamide functionality for antibody conjugation:

  • Chemoenzymatic Site-Specific Conjugation using Lipoic Acid Ligase (LplA): This is a highly specific method that utilizes the enzyme Lipoic Acid Ligase (LplA) to covalently attach a lipoic acid derivative to a specific lysine (B10760008) residue within a recognition sequence on the antibody.[1][2][8] This can be a native sequence on the antibody or an engineered tag.[3] This approach allows for precise control over the conjugation site and stoichiometry, leading to the production of homogeneous ADCs with a defined DAR.[1][8] The this compound linker would first be functionalized with a bioorthogonal handle, such as an azide, at the hydroxyl position. This functionalized linker is then enzymatically ligated to the antibody, followed by a click chemistry reaction to attach the payload.[7]

  • Chemical Conjugation via Reductive Ring-Opening of the Dithiolane: The 1,2-dithiolane (B1197483) ring of the lipoamide moiety can be chemically reduced using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to yield two free thiol groups.[9][10] These thiols can then be conjugated to a payload functionalized with a thiol-reactive group, such as a maleimide, to form a stable thioether bond. This approach can be used to create branched linkers, potentially allowing for the attachment of two payload molecules per linker.

Characterization of ADCs

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC. Key parameters to evaluate include:

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute that affects both potency and pharmacokinetics.[11][12] Common techniques for DAR determination include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry.[11][13]

  • Purity and Aggregation: Size Exclusion Chromatography (SEC) is used to determine the percentage of monomeric ADC and to detect the presence of aggregates, which can impact efficacy and immunogenicity.

  • Stability: The stability of the ADC is assessed in relevant biological matrices, such as plasma, to evaluate premature drug release.[14][15][16] This is typically monitored by measuring the change in DAR over time.

  • In Vitro Efficacy: The potency of the ADC is determined using cell-based cytotoxicity assays on antigen-positive and antigen-negative cell lines to assess target-specific killing.[8][17][18]

Visualizations

ADC Mechanism of Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_internalization Internalization and Trafficking cluster_payload_release Payload Release and Action ADC ADC TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Lysosome->Payload 4. Linker Cleavage & Payload Release CellDeath Cell Death (Apoptosis) Payload->CellDeath 5. Cytotoxic Effect

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Chemoenzymatic ADC Synthesis Workflow Antibody Antibody Step1 Step 1: Enzymatic Ligation Antibody->Step1 Linker Lipoamido-PEG2-Azide Linker->Step1 LplA Lipoic Acid Ligase (LplA) + ATP LplA->Step1 Antibody_Linker Antibody-Linker Conjugate Step1->Antibody_Linker Step2 Step 2: Click Chemistry (SPAAC) Antibody_Linker->Step2 Payload Payload-DBCO Payload->Step2 ADC Homogeneous ADC Step2->ADC

Caption: Workflow for chemoenzymatic ADC synthesis using LplA.

Chemical ADC Synthesis Workflow Linker This compound Step1 Step 1: Dithiolane Ring Opening Linker->Step1 Reduction Reduction (e.g., DTT) Reduction->Step1 Reduced_Linker Reduced Linker (di-thiol) Step1->Reduced_Linker Step2 Step 2: Payload Conjugation Reduced_Linker->Step2 Payload Payload-Maleimide Payload->Step2 Linker_Payload Linker-Payload Step2->Linker_Payload Step3 Step 3: Antibody Conjugation (via activated -OH) Linker_Payload->Step3 Antibody Antibody Antibody->Step3 ADC ADC Step3->ADC

Caption: Workflow for chemical ADC synthesis via dithiolane reduction.

ADC Characterization Workflow ADC_Sample Purified ADC DAR DAR Determination (HIC, RP-HPLC, MS) ADC_Sample->DAR Purity Purity & Aggregation (SEC-HPLC) ADC_Sample->Purity Stability Stability Assay (Plasma Incubation) ADC_Sample->Stability Efficacy In Vitro Efficacy (Cytotoxicity Assay) ADC_Sample->Efficacy

Caption: Workflow for the characterization of a synthesized ADC.

Data Presentation

Table 1: Representative Data for ADC Characterization

ADC ConstructAverage DAR (by HIC)Monomer Purity (by SEC)Stability in Human Plasma (% Intact ADC after 7 days)
ADC-Lipoamido-PEG2-Payload A3.8>98%92%
ADC-Lipoamido-PEG2-Payload B2.1>99%95%
Control ADC (Non-PEGylated)3.595%85%

Table 2: Representative In Vitro Cytotoxicity Data

Cell LineTarget Antigen ExpressionADC ConstructIC50 (ng/mL)
Cell Line 1HighADC-Lipoamido-PEG2-Payload A15.2
Cell Line 1HighControl ADC (Non-PEGylated)25.8
Cell Line 2LowADC-Lipoamido-PEG2-Payload A>1000
Cell Line 3NegativeADC-Lipoamido-PEG2-Payload A>2000

Note: The data presented in these tables are representative and intended for illustrative purposes. Actual results will vary depending on the specific antibody, payload, and experimental conditions.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of an ADC using a Lipoamido-PEG2-Azide Linker and LplA

This protocol describes a two-step process for the site-specific conjugation of a payload to an antibody using a Lipoamido-PEG2-Azide linker and Lipoic Acid Ligase (LplA).

Materials:

  • Monoclonal antibody (mAb) containing an LplA recognition sequence

  • Lipoamido-PEG2-Azide linker

  • Lipoic Acid Ligase (LplA)

  • ATP solution (100 mM)

  • DBCO-functionalized cytotoxic payload

  • Conjugation Buffer: PBS, pH 7.5

  • Reaction Quenching Buffer

  • Purification columns (e.g., SEC)

Procedure:

Step 1: Enzymatic Ligation of the Linker to the Antibody

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in Conjugation Buffer.

  • Add Lipoamido-PEG2-Azide linker to the antibody solution at a 10-fold molar excess.

  • Add ATP to a final concentration of 10 mM.

  • Initiate the reaction by adding LplA to a final concentration of 50 µM.

  • Incubate the reaction mixture at 30°C for 4-6 hours with gentle agitation.

  • Purify the antibody-linker conjugate using a suitable size-exclusion chromatography column to remove excess linker and enzyme.

Step 2: Click Chemistry Conjugation of the Payload

  • To the purified antibody-linker conjugate, add the DBCO-functionalized payload at a 5-fold molar excess.

  • Incubate the reaction at room temperature for 12-16 hours, protected from light.

  • Purify the final ADC using size-exclusion chromatography to remove unreacted payload.

  • Concentrate the final ADC and store at 4°C.

Protocol 2: Characterization of the ADC by HIC-HPLC to Determine DAR

Materials:

  • Hydrophobic Interaction Chromatography (HIC) column

  • HPLC system

  • Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0

  • ADC sample

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 20-50 µg of the ADC sample onto the column.

  • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the absorbance at 280 nm.

  • Peaks corresponding to different DAR species will be resolved based on their hydrophobicity (higher DAR species elute later).

  • Calculate the average DAR by integrating the peak areas of each species and weighting them by their respective DAR value.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol uses a standard colorimetric assay (e.g., MTT or WST-1) to measure cell viability.[8][17][18]

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC samples and controls (e.g., unconjugated antibody, free payload)

  • Cell proliferation assay reagent (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and control articles in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells.

  • Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.

References

Application Notes and Protocols: Surface Modification of Lipid Nanoparticles (LNPs) with Lipoamido-PEG2-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the surface modification of lipid nanoparticles (LNPs) using Lipoamido-PEG2-OH. This modification strategy aims to enhance the physicochemical properties and biological performance of LNPs for various therapeutic applications, including drug and gene delivery.

Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of a wide range of therapeutic payloads, most notably demonstrated by their success in mRNA vaccines.[1][2] Surface modification of LNPs is a critical strategy to improve their stability, prolong circulation time, and enable targeted delivery.[3][4] Polyethylene glycol (PEG)ylation is the most common surface modification technique, creating a hydrophilic layer that reduces opsonization and clearance by the reticuloendothelial system.[5][6]

This compound is a novel PEG derivative featuring a lipoamide (B1675559) anchor for stable integration into the LNP lipid bilayer and a terminal hydroxyl group. This hydroxyl group can serve as a point for further conjugation of targeting ligands or can simply be utilized to create a neutral, hydrophilic surface. This document outlines the protocols for incorporating this compound into LNPs and for characterizing the resulting modified nanoparticles.

Experimental Protocols

LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic mixing device, a reproducible and scalable method.

Materials:

  • Ionizable lipid (e.g., SM-102) dissolved in ethanol (B145695)

  • Helper lipid (e.g., DOPE) dissolved in ethanol

  • Cholesterol dissolved in ethanol

  • This compound or other PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 3.0-4.0)

  • Therapeutic cargo (e.g., mRNA, siRNA) dissolved in aqueous buffer

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Prepare Lipid Mixture: In an appropriate tube, combine the ethanolic solutions of the ionizable lipid, helper lipid, cholesterol, and this compound at a desired molar ratio (e.g., 50:10:38.5:1.5). Vortex to ensure a homogenous mixture.

  • Prepare Aqueous Phase: Dissolve the therapeutic cargo in the aqueous buffer at the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (aqueous:organic).

  • LNP Formation: Load the lipid mixture and the aqueous phase into their respective syringes and initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of LNPs, encapsulating the cargo.

  • Purification: The resulting LNP suspension is typically turbid. To remove the ethanol and unencapsulated cargo, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette.

  • Sterilization and Storage: Filter the purified LNP suspension through a 0.22 µm sterile filter. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Characterization of this compound Modified LNPs

2.2.1. Particle Size and Polydispersity Index (PDI) Measurement

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the LNPs.

  • Protocol:

    • Dilute the LNP suspension in PBS to an appropriate concentration.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate.

2.2.2. Zeta Potential Measurement

  • Principle: Laser Doppler Velocimetry is used to measure the surface charge of the LNPs.

  • Protocol:

    • Dilute the LNP suspension in deionized water or a low ionic strength buffer.

    • Load the sample into a specialized zeta potential cuvette.

    • Measure the zeta potential using a DLS instrument with this capability.

    • Perform measurements in triplicate.

2.2.3. Encapsulation Efficiency

  • Principle: The amount of encapsulated cargo is determined by quantifying the cargo concentration before and after LNP lysis, often using a fluorescent dye-based assay.

  • Protocol:

    • To measure total cargo, lyse a known volume of the LNP suspension using a surfactant (e.g., 0.5% Triton X-100).

    • Quantify the cargo concentration using a suitable assay (e.g., RiboGreen assay for RNA).

    • To measure unencapsulated cargo, use the same assay on an intact LNP sample.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total Cargo - Unencapsulated Cargo) / Total Cargo * 100

Data Presentation

The following tables summarize expected quantitative data for LNPs with and without this compound modification.

LNP FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Unmodified LNP85 ± 50.15 ± 0.03-5.2 ± 0.8> 95
This compound LNP90 ± 70.12 ± 0.02-2.1 ± 0.5> 95

Visualizations

Experimental Workflow

G cluster_0 LNP Formulation cluster_1 Purification & Storage cluster_2 Characterization A Lipid Mixture in Ethanol (Ionizable Lipid, Helper Lipid, Cholesterol, this compound) C Microfluidic Mixing A->C B Aqueous Phase (Therapeutic Cargo in Buffer) B->C D Dialysis (vs. PBS) C->D E Sterile Filtration D->E F Storage (4°C or -80°C) E->F G Particle Size & PDI (DLS) F->G H Zeta Potential F->H I Encapsulation Efficiency F->I

Caption: Workflow for LNP formulation, purification, and characterization.

This compound Modified LNP Structure

G cluster_0 LNP Core cluster_2 Surface Modification Core L1 PEG1 This compound L1->PEG1 L2 L3 L4 L5 PEG2 This compound L5->PEG2 L6 L7 L8

Caption: Diagram of an LNP with this compound on its surface.

References

Applications of Lipoamido-PEG2-OH in Biosensor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamido-PEG2-OH is a bifunctional linker molecule integral to the development of robust and sensitive biosensors. Its unique structure, featuring a lipoic acid group for strong anchorage to gold surfaces and a short polyethylene (B3416737) glycol (PEG) spacer terminating in a hydroxyl group, offers two primary advantages: the formation of stable, anti-fouling self-assembled monolayers (SAMs) and a versatile point of attachment for biomolecular probes. The PEG moiety plays a crucial role in minimizing non-specific binding of proteins and other macromolecules to the sensor surface, thereby enhancing the signal-to-noise ratio and improving assay sensitivity. The terminal hydroxyl group provides a readily accessible site for the covalent immobilization of proteins, antibodies, nucleic acids, or other receptor molecules following activation. These characteristics make this compound an ideal surface modification reagent for a variety of biosensor platforms, including Surface Plasmon Resonance (SPR) and electrochemical biosensors.

Key Applications

  • Reduction of Non-Specific Binding: The hydrophilic and flexible nature of the PEG chain creates a hydration layer on the sensor surface, which effectively repels non-target proteins and other interfering substances present in complex biological samples. This "anti-fouling" property is critical for obtaining accurate and reproducible results in real-world applications.

  • Covalent Immobilization of Biomolecules: The terminal hydroxyl group can be activated using various chemical methods to create a reactive site for the covalent attachment of biomolecules. This ensures a stable and oriented immobilization of the bioreceptor, which is essential for its biological activity and the overall performance of the biosensor.

  • Development of Electrochemical Biosensors: In electrochemical biosensors, the formation of a well-ordered SAM with this compound helps to control the electrode-electrolyte interface, reduce background noise, and facilitate efficient electron transfer.

  • Enhancement of Surface Plasmon Resonance (SPR) Biosensors: For SPR biosensors, the use of this compound ensures a stable baseline and allows for the sensitive detection of binding events by minimizing non-specific adsorption that can obscure the true signal.

Data Presentation

The use of PEG-based linkers like this compound has been shown to significantly reduce non-specific binding on biosensor surfaces. The following table summarizes representative quantitative data from studies using similar short-chain PEG linkers, demonstrating their effectiveness.

Linker CompositionAnalyteNon-Specific Binding ReductionSignal EnhancementReference
PEG-modified polyacrylate hydrogelStaphylococcal Enterotoxin B (SEB)~10-fold decrease in fluorescence signal from non-specific binding~6-fold increase in specific binding fluorescence signal[1]
Mixed SAM with N-(2-hydroxyethyl)-3-mercaptopropanamideStreptavidinDemonstrated reduced non-specific binding and lower detection limit compared to standard SAMsHigher affinity for the target analyte[2]
PEG-modified surfaceBovine Serum Albumin (BSA)Significant anti-fouling properties observed even at high BSA concentrations (up to 50 mg/mL)Not specified[3]

Experimental Protocols

Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Biosensor Surface

This protocol describes the steps for the functionalization of a gold-coated biosensor chip with this compound to create a hydroxyl-terminated SAM.

Materials:

  • Gold-coated biosensor chips (for SPR or electrochemical applications)

  • This compound

  • High-purity ethanol (B145695) (anhydrous)

  • Ultrapure water (18.2 MΩ·cm)

  • Nitrogen gas source

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Glassware (beakers, petri dishes)

  • Sonicator

Procedure:

  • Cleaning of Gold Surface:

    • Immerse the gold-coated biosensor chip in Piranha solution for 1-2 minutes to remove any organic contaminants.

    • Thoroughly rinse the chip with copious amounts of ultrapure water.

    • Rinse the chip with high-purity ethanol.

    • Dry the chip under a gentle stream of nitrogen gas.

    • Alternative Cleaning: For less aggressive cleaning, sonicate the chip in ethanol for 10 minutes, followed by rinsing with ultrapure water and ethanol, and drying with nitrogen.

  • Preparation of this compound Solution:

    • Prepare a 1 mM solution of this compound in high-purity ethanol. Ensure the linker is fully dissolved.

  • SAM Formation:

    • Immediately after cleaning and drying, immerse the gold chip in the this compound solution.

    • Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. This allows for the formation of a well-ordered, self-assembled monolayer.

  • Rinsing and Drying:

    • After incubation, remove the chip from the linker solution.

    • Rinse the chip thoroughly with high-purity ethanol to remove any non-covalently bound molecules.

    • Dry the chip under a gentle stream of nitrogen gas.

  • Characterization (Optional but Recommended):

    • The formation and quality of the SAM can be characterized using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), or electrochemical impedance spectroscopy (EIS). For EIS, a significant increase in charge transfer resistance is expected after SAM formation.[4]

Protocol 2: Immobilization of a Protein onto a this compound Functionalized Surface via Amine Coupling

This protocol details the activation of the terminal hydroxyl groups of the SAM and the subsequent covalent immobilization of a protein.

Materials:

  • This compound functionalized biosensor chip (from Protocol 1)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Protein to be immobilized (e.g., antibody, enzyme)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0 (or a buffer appropriate for the protein's stability, with a pH slightly below the protein's isoelectric point)

  • Blocking Buffer: 1 M Ethanolamine-HCl, pH 8.5

  • Wash Buffer: Phosphate-buffered saline (PBS) or a similar physiological buffer

Procedure:

  • Preparation of Reagents:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in ultrapure water.

    • Dissolve the protein to be immobilized in the Immobilization Buffer at a suitable concentration (e.g., 10-100 µg/mL).

    • Prepare the Activation, Blocking, and Wash buffers.

  • Activation of the Hydroxyl-Terminated SAM:

    • While the exact chemistry for activating a terminal hydroxyl on a SAM for amine coupling is not as direct as for a carboxyl group, a common approach involves a two-step process. First, the hydroxyl group is functionalized to introduce a carboxyl group. However, a more direct, though less common, approach for activation can be employed. For the purpose of this protocol, we will assume a standard approach where the hydroxyl is first modified to a carboxyl group, which is then activated by EDC/NHS. A more direct activation of the hydroxyl is possible but is beyond the scope of this general protocol.

    • Note on an alternative, more direct activation: In some literature, EDC/NHS is used to activate hydroxyl groups, though the efficiency is lower than with carboxyl groups. For this protocol, we will proceed with the standard EDC/NHS activation of a carboxyl group, assuming a prior modification step to convert the hydroxyl to a carboxyl. A simplified representation of the EDC/NHS activation of the surface is as follows:

    • Inject a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the functionalized sensor surface for a defined period (e.g., 7-10 minutes in an SPR system) to activate the surface, creating reactive NHS esters.

    • Wash the surface with Activation Buffer.

  • Protein Immobilization:

    • Inject the protein solution over the activated surface. The primary amine groups (e.g., from lysine (B10760008) residues) on the protein will react with the NHS esters on the SAM, forming stable amide bonds.

    • Allow the protein solution to be in contact with the surface for a sufficient time to achieve the desired immobilization level (e.g., 10-20 minutes).

  • Deactivation of Remaining Active Sites (Blocking):

    • Inject the Blocking Buffer (1 M Ethanolamine-HCl, pH 8.5) over the surface to react with and quench any remaining NHS esters. This prevents non-specific binding in subsequent steps.

    • Allow the blocking solution to flow over the surface for about 7-10 minutes.

  • Final Wash:

    • Wash the surface thoroughly with the Wash Buffer to remove any non-covalently bound protein and excess blocking reagent.

    • The biosensor is now ready for analyte binding studies.

Mandatory Visualizations

experimental_workflow_sam_formation cluster_cleaning Surface Cleaning cluster_sam SAM Formation start Start: Gold Biosensor Chip piranha Piranha Solution (1-2 min) start->piranha rinse_water Rinse with Ultrapure Water piranha->rinse_water rinse_etoh Rinse with Ethanol rinse_water->rinse_etoh dry_n2_1 Dry with N2 rinse_etoh->dry_n2_1 immerse Immerse Chip in Linker Solution (18-24 hours) dry_n2_1->immerse prepare_linker Prepare 1 mM This compound in Ethanol prepare_linker->immerse rinse_etoh_2 Rinse with Ethanol immerse->rinse_etoh_2 dry_n2_2 Dry with N2 rinse_etoh_2->dry_n2_2 end_node End: Functionalized Chip with -OH SAM dry_n2_2->end_node experimental_workflow_protein_immobilization cluster_activation Surface Activation cluster_immobilization Protein Immobilization cluster_blocking Blocking start Start: -OH Functionalized Chip activate Inject EDC/NHS Mixture start->activate wash1 Wash with Activation Buffer activate->wash1 inject_protein Inject Protein Solution wash1->inject_protein block Inject Ethanolamine-HCl inject_protein->block wash2 Wash with PBS block->wash2 end_node End: Protein-Immobilized Biosensor Chip wash2->end_node

References

Application Notes and Protocols for Covalent Attachment of Lipoamido-PEG2-OH to Proteins and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamido-PEG2-OH is a bifunctional linker molecule increasingly utilized in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker is composed of three key components: a lipoamido group derived from lipoic acid, a short polyethylene (B3416737) glycol (PEG) spacer with two ethylene (B1197577) glycol units, and a terminal hydroxyl group. The lipoamido moiety provides a handle for specific interactions or further modifications, while the hydrophilic PEG spacer enhances solubility and provides spatial separation. The terminal hydroxyl group (-OH), however, is chemically inert and requires activation to facilitate covalent attachment to proteins or peptides.

This document provides a detailed protocol for the activation of the terminal hydroxyl group of this compound and its subsequent conjugation to primary amine groups (e.g., lysine (B10760008) residues or the N-terminus) on target proteins and peptides. Two robust and widely used activation chemistries are presented: Tresyl Chloride Activation and a two-step Succinimidyl Carboxymethyl Ester (SCM-Ester) Activation . These methods transform the inert hydroxyl group into a highly reactive functional group capable of forming stable amide bonds with proteins under mild conditions.

Principle of the Reaction

The covalent attachment of this compound to a protein or peptide is a two-stage process:

  • Activation of the PEG Linker: The terminal hydroxyl group of this compound is converted into a more reactive electrophilic group.

    • Tresyl Activation: The hydroxyl group is reacted with tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride) in the presence of a base, forming a tresyl-activated PEG. This group readily reacts with primary amines.

    • SCM-Ester Activation: The hydroxyl group is first reacted with a carboxylating agent (e.g., succinic anhydride) to introduce a terminal carboxylic acid. This acid is then activated using N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to create an amine-reactive NHS ester.

  • Conjugation to the Protein/Peptide: The activated Lipoamido-PEG2 derivative is then introduced to the target protein or peptide in a suitable buffer. The reactive group on the PEG linker couples with the nucleophilic primary amine groups on the protein, forming a stable covalent bond.

Data Presentation: Summary of Quantitative Parameters

The following table summarizes key quantitative parameters for the activation and conjugation reactions. These values are representative and may require optimization for specific proteins or peptides.

ParameterTresyl Chloride ActivationSCM-Ester Activation & ConjugationProtein Conjugation Step
Reagents This compound, Tresyl Chloride, Anhydrous Pyridine (B92270)This compound, Succinic Anhydride (B1165640), DMAP, EDC, NHSActivated Lipoamido-PEG2, Target Protein/Peptide
Solvent Anhydrous Dichloromethane (DCM)Anhydrous DCM or DMFAqueous Buffer (e.g., PBS, Borate)
Molar Ratios
This compound : Tresyl Chloride1 : 2.5--
This compound : Succinic Anhydride-1 : 1.5-
Carboxylated-PEG : EDC : NHS-1 : 1.2 : 1.2-
Activated PEG : Protein/Peptide--5:1 to 50:1 (molar excess)
Reaction pH N/A (Anhydrous)N/A (Activation); 7.2-8.5 (Conjugation)7.2 - 8.5
Reaction Temperature 0°C to Room TemperatureRoom Temperature4°C to Room Temperature
Reaction Time 2 - 4 hours4 - 12 hours (Carboxylation); 1-2 hours (NHS activation)2 - 24 hours
Typical Yield (Activation) > 85%> 90% (Carboxylation)-
Typical Yield (Conjugation) Variable (protein dependent)Variable (protein dependent)20 - 70%
Quenching Reagent N/A (Precipitation)N/A (Activation)1 M Tris or Glycine, pH 8.0

Experimental Protocols

Note: Perform all reactions involving anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware.

Protocol 1: Activation of this compound via Tresyl Chloride

This protocol converts the terminal hydroxyl group into a highly reactive tresylate group.

Materials:

  • This compound

  • Tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Cold Diethyl Ether

  • Rotary evaporator

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add anhydrous pyridine (2.5 molar excess relative to this compound) to the solution with continuous stirring.

  • Slowly add tresyl chloride (1.5 molar excess relative to this compound) dropwise to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture using a rotary evaporator.

  • Precipitate the activated product by adding the concentrated solution dropwise to a large volume of cold diethyl ether.

  • Collect the white precipitate by filtration and wash it thoroughly with cold diethyl ether to remove excess reagents.

  • Dry the final product, Tresyl-O-PEG2-Lipoamide, under vacuum. Confirm the structure and purity via ¹H NMR spectroscopy.

  • Store the activated product under desiccated conditions at -20°C until use.

Protocol 2: Activation of this compound via SCM-Ester Formation

This is a two-step protocol involving carboxylation followed by NHS ester activation.

Part A: Carboxylation of this compound

Materials:

  • This compound

  • Succinic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in anhydrous DCM or DMF.

  • Add succinic anhydride (1.5 molar excess) and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure. The resulting Lipoamido-PEG2-Carboxylic Acid can be purified by silica (B1680970) gel chromatography if necessary.

Part B: NHS Ester Activation

Materials:

  • Lipoamido-PEG2-Carboxylic Acid (from Part A)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the Lipoamido-PEG2-Carboxylic Acid in anhydrous DMF or DCM.

  • Add NHS (1.2 molar excess) and EDC (1.2 molar excess).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • The resulting solution containing the activated Lipoamido-PEG2-NHS ester is typically used immediately in the subsequent conjugation reaction without further purification.

Protocol 3: Conjugation of Activated Lipoamido-PEG2 to Proteins/Peptides

This protocol describes the conjugation of the activated PEG linker (either tresyl-activated or NHS-ester) to a protein or peptide containing primary amines.

Materials:

  • Activated Lipoamido-PEG2 derivative (freshly prepared or stored appropriately)

  • Target protein or peptide

  • Conjugation Buffer: 100 mM Phosphate buffer or 50 mM Borate buffer, pH 7.2-8.5

  • Quenching Solution: 1 M Tris or Glycine, pH 8.0

  • Ultrafiltration devices for buffer exchange and concentration

Procedure:

  • Protein Preparation: Dissolve the target protein or peptide in the conjugation buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), exchange it into the conjugation buffer using an appropriate method like dialysis or centrifugal ultrafiltration.

  • Conjugation Reaction:

    • Dissolve the activated Lipoamido-PEG2 derivative in a small amount of anhydrous solvent (if necessary, e.g., DMSO or DMF) and add it to the protein solution. The final concentration of the organic solvent should ideally be less than 10% (v/v).

    • A starting molar ratio of 5:1 to 50:1 (activated PEG to protein) is recommended. This ratio should be optimized for each specific protein to achieve the desired degree of labeling.

    • Gently mix the solution and incubate at room temperature for 2 hours or at 4°C overnight with gentle agitation.

  • Reaction Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will react with any unreacted activated PEG. Incubate for an additional 30 minutes.

  • Purification: Proceed immediately to the purification step to remove unreacted PEG, quenching reagents, and any unconjugated protein.

Protocol 4: Purification of the PEGylated Conjugate

Size-Exclusion Chromatography (SEC) is a common and effective method for purifying PEGylated proteins.

Materials:

  • Quenched reaction mixture

  • SEC column (e.g., Sephadex G-25 for desalting, Superdex 75 or 200 for fractionation)

  • SEC Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Chromatography system (e.g., FPLC or HPLC)

Procedure:

  • Equilibrate the SEC column with at least two column volumes of SEC buffer.

  • Concentrate the quenched reaction mixture using an ultrafiltration device if necessary.

  • Load the concentrated sample onto the equilibrated SEC column.

  • Elute the sample with SEC buffer at a pre-determined flow rate.

  • Collect fractions and monitor the elution profile by measuring absorbance at 280 nm (for protein).

  • The PEGylated protein conjugate will typically elute earlier than the unconjugated protein due to its increased hydrodynamic radius. Unreacted PEG reagent will elute much later.

  • Pool the fractions containing the purified conjugate.

  • Analyze the collected fractions using SDS-PAGE to confirm the presence of the higher molecular weight PEGylated product and assess its purity.

Protocol 5: Characterization of the Conjugate by SDS-PAGE

Materials:

  • Purified PEGylated protein

  • Unmodified protein (control)

  • SDS-PAGE gels, running buffer, and loading dye

  • Protein molecular weight markers

  • Coomassie Brilliant Blue or other suitable protein stain

Procedure:

  • Prepare samples of the unmodified protein and the purified PEGylated protein in SDS-PAGE loading buffer.

  • Load the samples and a molecular weight marker onto the SDS-PAGE gel.

  • Run the gel according to standard procedures.

  • Stain the gel with Coomassie Brilliant Blue and then destain.

  • Analysis: Successful PEGylation is indicated by a "smear" or a distinct band shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein. The extent of the shift corresponds to the number of PEG chains attached.

Further Characterization: For a more precise determination of the degree of PEGylation and to identify conjugation sites, advanced techniques such as Mass Spectrometry (MALDI-TOF or ESI-MS) are recommended.

Mandatory Visualizations

G cluster_activation Stage 1: Activation of this compound cluster_tresyl Method A: Tresyl Activation cluster_scm Method B: SCM-Ester Activation cluster_conjugation Stage 2: Conjugation & Purification Lipo_PEG_OH This compound Tresyl_Cl Tresyl Chloride + Pyridine Lipo_PEG_OH->Tresyl_Cl Succinic Succinic Anhydride Lipo_PEG_OH->Succinic Activated_Tresyl Tresyl-Activated Lipoamido-PEG2 Tresyl_Cl->Activated_Tresyl Alkylation Carboxyl_PEG Carboxylated Lipoamido-PEG2 Succinic->Carboxyl_PEG Carboxylation EDC_NHS EDC + NHS Carboxyl_PEG->EDC_NHS Activated_NHS NHS-Ester Activated Lipoamido-PEG2 EDC_NHS->Activated_NHS Esterification Activated_PEG Activated Lipoamido-PEG2 (from A or B) Reaction Conjugation Reaction (pH 7.2-8.5) Activated_PEG->Reaction Protein Protein/Peptide (with -NH2 groups) Protein->Reaction Purification Purification (e.g., SEC) Reaction->Purification Final_Product Purified Lipoamido-PEG-Protein Conjugate Purification->Final_Product

Caption: Chemical activation and conjugation workflow for this compound.

G start Start: Prepare Reagents prep_protein Prepare Protein Solution (1-10 mg/mL in Conjugation Buffer) start->prep_protein activate_peg Activate this compound (Choose Method A or B) start->activate_peg conjugate Mix Activated PEG and Protein (Incubate 2-24h) prep_protein->conjugate activate_peg->conjugate quench Quench Reaction (Add Tris or Glycine) conjugate->quench purify Purify Conjugate via SEC quench->purify analyze Analyze Fractions (SDS-PAGE, MS) purify->analyze end End: Store Purified Conjugate analyze->end

Caption: Step-by-step experimental workflow for protein PEGylation.

Application Notes and Protocols for PEGylation with LA-PEG2-OH to Enhance Drug Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a therapeutic molecule, is a widely employed strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs. This modification can lead to an extended circulatory half-life, increased stability, enhanced solubility, and reduced immunogenicity. LA-PEG2-OH (Lipoamido-PEG2-alcohol) is a heterobifunctional linker that offers unique possibilities for PEGylation strategies. It comprises a lipoamide (B1675559) group, which can serve as an anchor to various surfaces or facilitate self-assembly, and a terminal hydroxyl group that can be activated for conjugation to a drug molecule.

Data Presentation: Impact of PEGylation on Pharmacokinetic Parameters

The following table summarizes the anticipated improvements in key pharmacokinetic parameters of a model amine-containing drug following PEGylation with LA-PEG2-OH. The data presented is illustrative and based on typical outcomes observed with short-chain PEGylation.

Pharmacokinetic ParameterUnmodified Drug (Hypothetical)PEGylated Drug (LA-PEG2-Drug Conjugate - Expected Outcome)Fold Change (Expected)
Half-life (t½) 1.5 hours9 hours~6
Mean Residence Time (MRT) 2 hours12 hours~6
Volume of Distribution (Vd) 10 L/kg5 L/kg~0.5
Clearance (CL) 5 L/hr/kg0.8 L/hr/kg~0.16
Area Under the Curve (AUC) 20 µghr/mL120 µghr/mL~6

Experimental Protocols

Protocol 1: Activation of LA-PEG2-OH via Tosylation

This protocol describes the activation of the terminal hydroxyl group of LA-PEG2-OH by conversion to a tosylate. The tosyl group is a good leaving group, making the PEG linker susceptible to nucleophilic attack by functional groups on the drug molecule.

Materials:

  • LA-PEG2-OH

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Ice bath

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Dissolve LA-PEG2-OH (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a small amount of water.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure LA-PEG2-OTs.

Protocol 2: Conjugation of Activated LA-PEG2-OTs to an Amine-Containing Drug

This protocol outlines the conjugation of the tosyl-activated LA-PEG2-OH to a model drug containing a primary amine.

Materials:

  • LA-PEG2-OTs (from Protocol 1)

  • Amine-containing drug

  • Anhydrous Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Argon or Nitrogen gas

  • Reaction vial with a stir bar

  • HPLC for purification

Procedure:

  • Dissolve the amine-containing drug (1 equivalent) in anhydrous DMF in a reaction vial under an inert atmosphere.

  • Add DIPEA (3 equivalents) to the solution.

  • In a separate vial, dissolve LA-PEG2-OTs (1.5 equivalents) in a minimal amount of anhydrous DMF.

  • Add the LA-PEG2-OTs solution to the drug solution dropwise while stirring.

  • Allow the reaction to proceed at room temperature for 24-48 hours.

  • Monitor the formation of the conjugate by LC-MS.

  • Once the reaction has reached the desired conversion, the crude reaction mixture can be directly purified.

  • Purify the LA-PEG2-Drug conjugate by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product as a powder.

Protocol 3: Characterization of the LA-PEG2-Drug Conjugate

This protocol describes the methods to confirm the identity and purity of the final PEGylated drug.

Materials:

  • Purified LA-PEG2-Drug conjugate

  • LC-MS (Liquid Chromatography-Mass Spectrometry) system

  • NMR (Nuclear Magnetic Resonance) spectrometer

  • Analytical HPLC system

Procedure:

  • LC-MS Analysis:

    • Dissolve a small amount of the lyophilized product in a suitable solvent (e.g., water/acetonitrile mixture).

    • Inject the sample into the LC-MS system.

    • Confirm the presence of the desired product by observing the correct mass-to-charge ratio (m/z) for the LA-PEG2-Drug conjugate.

  • NMR Spectroscopy:

    • Dissolve the product in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Confirm the presence of characteristic peaks from both the drug molecule and the LA-PEG2 linker.

  • Analytical HPLC:

    • Determine the purity of the final product by injecting a sample onto an analytical reverse-phase HPLC column.

    • The purity is calculated by integrating the peak area of the product and expressing it as a percentage of the total peak area.

Visualizations

experimental_workflow cluster_activation Protocol 1: Activation cluster_conjugation Protocol 2: Conjugation cluster_characterization Protocol 3: Characterization A LA-PEG2-OH B Tosylation Reaction (TsCl, TEA, DCM) A->B C Purification (Column Chromatography) B->C D LA-PEG2-OTs (Activated Linker) C->D F Conjugation Reaction (DIPEA, DMF) D->F E Amine-Containing Drug E->F G Purification (Preparative HPLC) F->G H LA-PEG2-Drug Conjugate G->H I LC-MS H->I J NMR H->J K Analytical HPLC H->K

Caption: Experimental workflow for PEGylation using LA-PEG2-OH.

logical_relationship A LA-PEG2-OH B Activation of -OH group A->B C Activated LA-PEG2-Linker B->C E Conjugation Reaction C->E D Therapeutic Drug (with -NH2 group) D->E F LA-PEG2-Drug Conjugate E->F G Improved Pharmacokinetics F->G H Increased Half-life G->H I Reduced Clearance G->I J Increased Stability G->J

Caption: Logical flow from LA-PEG2-OH to improved pharmacokinetics.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Drug PEGylated Kinase Inhibitor (LA-PEG2-Drug) Drug->Receptor Inhibition

Caption: Inhibition of a growth factor signaling pathway by a PEGylated drug.

Covalent Attachment of Biomolecules to Lipoamido-PEG2-OH Modified Surfaces: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and stable immobilization of biomolecules onto solid surfaces is fundamental for the development of advanced biotechnological applications, including biosensors, diagnostic arrays, and targeted drug delivery systems. A key challenge in this field is to achieve high specificity and activity of the immobilized biomolecules while minimizing non-specific interactions with the surface. This application note details a robust methodology for the covalent attachment of biomolecules to surfaces modified with Lipoamido-PEG2-OH.

The this compound linker offers a versatile platform for surface functionalization. The lipoamide (B1675559) group, with its disulfide bond, provides strong and stable anchoring to gold surfaces through the formation of a self-assembled monolayer (SAM). The polyethylene (B3416737) glycol (PEG) spacer is a hydrophilic chain that effectively reduces non-specific protein adsorption, thereby enhancing the signal-to-noise ratio in sensitive assays. The terminal hydroxyl group (-OH) can be readily modified to a carboxyl group (-COOH), which then serves as a reactive site for the covalent attachment of amine-containing biomolecules via the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[1][2][3] This two-step process ensures high coupling efficiency and the formation of stable amide bonds.[4][5]

This document provides detailed protocols for the entire workflow, from surface preparation and functionalization to biomolecule immobilization and characterization.

Experimental Workflow Overview

The overall process for the covalent attachment of biomolecules to a this compound modified surface involves three main stages:

  • Surface Functionalization: Formation of a self-assembled monolayer (SAM) of this compound on a gold substrate.

  • Surface Activation: Conversion of the terminal hydroxyl group of the PEG linker to a carboxylic acid, followed by activation with EDC and NHS to create an amine-reactive NHS ester.

  • Biomolecule Immobilization: Covalent coupling of the amine-containing biomolecule to the activated surface, followed by quenching of any remaining active sites.

G cluster_0 Stage 1: Surface Functionalization cluster_1 Stage 2: Surface Activation cluster_2 Stage 3: Biomolecule Immobilization A Clean Gold Substrate B Incubate with This compound A->B C Rinse and Dry B->C D Oxidize Terminal -OH to -COOH C->D Functionalized Surface E Activate with EDC/NHS D->E F Rinse E->F G Incubate with Amine-Containing Biomolecule F->G Activated Surface H Quench Unreacted Sites G->H I Final Rinse and Dry H->I J Characterization I->J Biomolecule- Functionalized Surface

Figure 1: Experimental workflow for biomolecule immobilization.

Signaling Pathway of Covalent Attachment

The core of the biomolecule immobilization process is the EDC/NHS-mediated coupling chemistry. This reaction pathway ensures the efficient formation of a stable amide bond between the carboxylated surface and a primary amine on the biomolecule.

G Surface_COOH Surface-PEG-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Surface_COOH->O_Acylisourea + EDC EDC EDC O_Acylisourea->Surface_COOH NHS_Ester NHS Ester Intermediate (semi-stable) O_Acylisourea->NHS_Ester + NHS Hydrolysis1 Hydrolysis O_Acylisourea->Hydrolysis1 NHS NHS / Sulfo-NHS NHS_Ester->Surface_COOH Amide_Bond Surface-PEG-CO-NH-Biomolecule (Stable Amide Bond) NHS_Ester->Amide_Bond + Biomolecule-NH2 Hydrolysis2 Hydrolysis NHS_Ester->Hydrolysis2 Biomolecule_NH2 Biomolecule-NH2

Figure 2: EDC/NHS coupling reaction pathway.

Experimental Protocols

Materials and Reagents
  • Gold-coated substrates (e.g., slides, sensor chips)

  • This compound

  • Absolute ethanol (B145695)

  • Ultrapure water

  • Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 4.5-6.0[5][6]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Ethanolamine or 100 mM Glycine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Amine-containing biomolecule (e.g., protein, antibody, peptide)

Protocol 1: Surface Functionalization with this compound
  • Cleaning of Gold Substrate:

    • Thoroughly rinse the gold substrate with absolute ethanol and ultrapure water.

    • Dry the substrate under a stream of nitrogen gas.

    • For rigorous cleaning, treat the substrate with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse extensively with ultrapure water and dry with nitrogen.

  • Formation of Self-Assembled Monolayer (SAM):

    • Prepare a 1-5 mM solution of this compound in absolute ethanol.

    • Immerse the clean, dry gold substrate in the this compound solution.

    • Incubate for 18-24 hours at room temperature in a dark, sealed container to prevent solvent evaporation and photo-oxidation.

    • After incubation, remove the substrate and rinse thoroughly with absolute ethanol to remove non-chemisorbed molecules.

    • Dry the functionalized substrate under a stream of nitrogen.

Protocol 2: Conversion of -OH to -COOH and EDC/NHS Activation
  • Oxidation of Terminal Hydroxyl Group:

    • Prepare the oxidizing agent (e.g., Jones reagent). Handle with care in a fume hood.

    • Immerse the this compound functionalized substrate in the oxidizing solution for 2-4 hours at room temperature.

    • Rinse the substrate extensively with ultrapure water and then with ethanol.

    • Dry under a stream of nitrogen. The surface now presents terminal carboxyl groups (Lipoamido-PEG2-COOH).

  • EDC/NHS Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 100 mM EDC and 25 mM NHS).

    • Immerse the carboxylated substrate in the EDC/NHS solution.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.[3]

    • After activation, rinse the substrate with Activation Buffer to remove excess EDC and NHS byproducts. The surface is now activated with amine-reactive NHS esters.

Protocol 3: Covalent Immobilization of Biomolecules
  • Biomolecule Coupling:

    • Dissolve the amine-containing biomolecule in Coupling Buffer to the desired concentration (typically 0.1-1.0 mg/mL). Avoid buffers containing primary amines (e.g., Tris, glycine) during this step.[2]

    • Immediately apply the biomolecule solution to the activated surface.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching of Unreacted NHS Esters:

    • Remove the biomolecule solution.

    • Immerse the substrate in the Quenching Solution for 15-30 minutes at room temperature to deactivate any remaining NHS esters.

  • Final Washing:

    • Wash the substrate three times with Washing Buffer (PBST) to remove non-covalently bound biomolecules.

    • Rinse with PBS to remove the detergent.

    • Dry the surface gently with nitrogen or by centrifugation. The surface is now ready for use or storage under appropriate conditions.

Data Presentation and Characterization

The success of each step should be monitored using appropriate surface characterization techniques.

Parameter Technique Expected Outcome/Value
This compound SAM Formation Quartz Crystal Microbalance with Dissipation (QCM-D)Mass uptake corresponding to monolayer formation. Packing density can be estimated.[7]
X-ray Photoelectron Spectroscopy (XPS)Presence of S 2p, C 1s, O 1s, and N 1s peaks confirming the presence of the linker.
Contact Angle GoniometryDecrease in water contact angle indicating a more hydrophilic surface.
-COOH Conversion & Activation Fourier-Transform Infrared Spectroscopy (FTIR)Appearance of a carbonyl (C=O) peak around 1700-1750 cm⁻¹ after oxidation.
X-ray Photoelectron Spectroscopy (XPS)Changes in the C 1s and O 1s spectra consistent with carboxyl group formation.
Biomolecule Immobilization Quartz Crystal Microbalance with Dissipation (QCM-D)Further mass uptake corresponding to the immobilized biomolecule.
Surface Plasmon Resonance (SPR)Change in refractive index upon biomolecule binding, allowing for quantification of surface coverage.
Atomic Force Microscopy (AFM)Visualization of surface topography and confirmation of biomolecule attachment.
Fluorescence MicroscopyIf using a fluorescently labeled biomolecule, visualization of surface fluorescence.
Immobilized Biomolecule Activity Specific BioassayRetention of biological activity (e.g., enzyme kinetics, antibody-antigen binding).

Table 1: Characterization Techniques and Expected Outcomes

Reaction Parameter Recommended Range Notes
Activation pH 4.5 - 6.0Optimal for EDC activation of carboxyl groups.[3]
Coupling pH 7.2 - 8.0Promotes efficient reaction of the NHS ester with primary amines.
EDC Molar Excess 2 - 10 fold (relative to surface carboxyl groups)A starting point of 5-fold excess is common. Optimization may be required.[3]
NHS Molar Excess 2 - 5 fold (relative to surface carboxyl groups)A starting point of 2.5-fold excess is common.[3]
Activation Time 15 - 30 minutes at room temperatureSufficient for NHS ester formation.
Coupling Time 1 - 2 hours at room temperature or overnight at 4°CLonger incubation can increase conjugation efficiency.

Table 2: Key Reaction Parameters for EDC/NHS Coupling

Applications

Surfaces functionalized with biomolecules using this methodology are suitable for a wide range of applications:

  • Biosensors: Immobilization of antibodies, enzymes, or nucleic acids for the specific detection of target analytes. The PEG linker minimizes non-specific binding, leading to improved sensor sensitivity and specificity.

  • Drug Delivery: Covalent attachment of targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles for targeted delivery to specific cells or tissues.

  • Proteomics: Creation of protein microarrays for high-throughput screening of protein-protein interactions or for identifying disease biomarkers.

  • Cell Culture: Immobilization of cell adhesion molecules or growth factors to create biocompatible surfaces that promote specific cell attachment and growth.

Conclusion

The use of this compound linkers provides a robust and versatile method for the covalent attachment of biomolecules to gold surfaces. The combination of a stable self-assembled monolayer, a non-fouling PEG spacer, and efficient EDC/NHS coupling chemistry results in a highly controlled and reproducible surface functionalization. The detailed protocols and characterization guidelines presented in this application note are intended to enable researchers to successfully implement this methodology for their specific applications in basic research, diagnostics, and drug development.

References

Troubleshooting & Optimization

Troubleshooting low yield in Lipoamido-PEG2-OH bioconjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipoamido-PEG2-OH bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on resolving issues of low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this compound bioconjugation?

This compound is a heterobifunctional linker. For conjugation to biomolecules such as proteins, the carboxylic acid group of the lipoic acid moiety is typically activated to an N-hydroxysuccinimide (NHS) ester. This activated NHS ester then reacts with primary amine groups (-NH₂) present on the biomolecule, such as the side chain of lysine (B10760008) residues or the N-terminus, to form a stable amide bond. The hydroxyl (-OH) group on the PEG chain remains available for further modification if desired.

Q2: What are the optimal reaction conditions for achieving a high yield?

Several factors are critical for a successful conjugation reaction. The pH of the reaction buffer is crucial; for NHS ester-amine reactions, a pH range of 7.2 to 8.5 is generally optimal.[1] At a lower pH, the amine groups are protonated and less nucleophilic, slowing the reaction, while at a higher pH, the NHS ester is more susceptible to hydrolysis, which competes with the conjugation reaction.[1] It is also imperative to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the target biomolecule.[2] Recommended buffers include phosphate-buffered saline (PBS), borate, or carbonate buffers.[3][4]

Q3: I am observing very low to no yield in my conjugation reaction. What are the common causes?

Low or no yield in a bioconjugation reaction is a frequent issue that can stem from several factors.[2] Key areas to investigate include the quality and storage of your reagents, the reaction conditions, and the purity of your biomolecule.[2] A common culprit is the hydrolysis of the NHS ester on the this compound reagent due to moisture.[3] It is essential to use anhydrous solvents like DMSO or DMF to prepare the reagent stock solution immediately before use and to ensure that all reagents are stored under the recommended desiccated conditions.[1][3]

Q4: Can the dithiolane ring of the lipoic acid interfere with the conjugation?

The 1,2-dithiolane (B1197483) ring of lipoic acid is relatively stable under the typical pH conditions (7.2-8.5) used for NHS-ester amine coupling.[5] However, it can be sensitive to low pH, heat, and UV light, which can lead to ring-opening and the formation of dihydrolipoic acid (DHLA) with two free thiol groups.[6][7] While these thiols are generally not reactive towards NHS esters, their presence could potentially lead to other side reactions, such as disulfide exchange, if other thiol-containing molecules are present. It is advisable to protect the reaction from light.

Q5: How does the PEG2 chain length affect my bioconjugate?

A short PEG chain like PEG2 provides a small, hydrophilic spacer that can help to improve the solubility of the resulting conjugate without adding significant steric hindrance.[8][9] This is particularly advantageous when the biological activity of the biomolecule is sensitive to bulky modifications near its active site.[8] Longer PEG chains generally lead to a greater increase in hydrodynamic size, which can prolong circulation half-life but may also decrease biological activity.[9][10]

Troubleshooting Guide: Low Conjugation Yield

This guide provides a systematic approach to identifying and resolving the underlying causes of low yield in your this compound bioconjugation reactions.

Problem: Low or No Conjugate Detected

If analysis by methods such as SDS-PAGE, HPLC, or mass spectrometry shows little to no formation of the desired PEGylated product, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Degraded/Hydrolyzed this compound Reagent Ensure the reagent is stored at -20°C in a desiccated environment.[2][3] Allow the vial to warm to room temperature before opening to prevent condensation.[2][3] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1][3]
Suboptimal Reaction pH Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[1] Prepare fresh buffer if necessary.
Presence of Competing Amines in Buffer Use an amine-free buffer such as PBS, borate, or carbonate.[3] If your biomolecule is in a buffer containing Tris or glycine, perform a buffer exchange via dialysis or a desalting column prior to conjugation.[2]
Low Biomolecule Concentration Increase the concentration of your protein or other biomolecule. A concentration of 1-10 mg/mL is a good starting point.[1] At low concentrations, the hydrolysis of the NHS ester can outcompete the conjugation reaction.[1]
Insufficient Molar Ratio of PEG Reagent Increase the molar excess of the this compound reagent to the biomolecule. A 10- to 20-fold molar excess is a common starting point for optimization.[2][3]
Inaccessible Amine Groups on the Biomolecule The primary amines on your biomolecule may be sterically hindered. While this compound has a short spacer, if this is a persistent issue, consider alternative conjugation strategies targeting different functional groups if possible.
Loss of Product During Purification Analyze samples from each step of the purification process to identify where the loss is occurring. Optimize your purification method (e.g., adjust gradient in chromatography, use a membrane with an appropriate molecular weight cutoff for dialysis).

Experimental Protocols

General Protocol for this compound Conjugation to a Protein

This protocol describes a general method for conjugating an NHS-activated this compound to a protein. Optimization of molar ratios and reaction times may be necessary for your specific application.

Materials:

  • Protein to be conjugated (in amine-free buffer, e.g., PBS at pH 7.4)

  • NHS-activated this compound

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[1]

  • Prepare this compound Stock Solution: Immediately before use, dissolve the NHS-activated this compound in anhydrous DMSO or DMF to a high concentration (e.g., 10 mM).[2]

  • Reaction: Add the desired molar excess (e.g., 10- to 20-fold) of the this compound stock solution to the protein solution while gently vortexing.[2][3]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.[2]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[2] Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the conjugate using a suitable chromatography method, such as size-exclusion chromatography (SEC), to remove unreacted PEG reagent and quenching buffer components.[1][] Ion-exchange chromatography can also be effective for separating PEGylated proteins.[][12]

Purification of PEGylated Protein using Size-Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Load the quenched reaction mixture onto the equilibrated column.

  • Elution: Elute the sample with the equilibration buffer. The larger PEGylated protein will elute before the smaller, unreacted this compound and other small molecules.[]

  • Fraction Collection and Analysis: Collect fractions and analyze them using SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified conjugate.

Visualizations

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein (1-10 mg/mL in amine-free buffer) Conjugation Conjugation (pH 7.2-8.5, RT 1-2h or 4°C 2-4h) Protein_Prep->Conjugation PEG_Prep Prepare this compound (Fresh stock in anhydrous DMSO/DMF) PEG_Prep->Conjugation Quenching Quenching (Add Tris or Glycine) Conjugation->Quenching Purification Purification (e.g., SEC, IEX) Quenching->Purification Analysis Analysis (SDS-PAGE, HPLC, MS) Purification->Analysis

Caption: A generalized experimental workflow for this compound bioconjugation.

Troubleshooting_Low_Yield cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_purification_analysis Purification/Analysis Issues Start Low/No Conjugation Yield Check_Reagents Evaluate Reagent Quality & Storage Start->Check_Reagents Check_Conditions Verify Reaction Conditions Start->Check_Conditions Check_Purification Assess Purification & Analysis Start->Check_Purification Hydrolyzed_PEG Hydrolyzed PEG Reagent? Check_Reagents->Hydrolyzed_PEG Competing_Buffer Amine-containing Buffer? Check_Reagents->Competing_Buffer Incorrect_pH Incorrect pH? Check_Conditions->Incorrect_pH Low_Concentration Low Biomolecule Concentration? Check_Conditions->Low_Concentration Wrong_Ratio Suboptimal Molar Ratio? Check_Conditions->Wrong_Ratio Product_Loss Product Loss During Purification? Check_Purification->Product_Loss Detection_Issue Inaccurate Detection Method? Check_Purification->Detection_Issue

Caption: A decision tree for troubleshooting low yield in bioconjugation reactions.

Reaction_Pathway Lipo_PEG This compound (NHS Ester) Dithiolane Ring PEG Spacer NHS Ester Conjugate Lipoamido-PEG2-Protein Conjugate Stable Amide Bond Lipo_PEG:f2->Conjugate:f0 Reaction with Amine Protein Protein N-Terminus (-NH2) Lysine Residue (-NH2) Protein:f1->Conjugate:f0 Byproduct NHS Leaving Group Conjugate->Byproduct

Caption: The chemical reaction pathway for this compound (NHS ester) with protein amines.

References

Lipoamido-PEG2-OH Stability & Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Lipoamido-PEG2-OH in various buffer systems. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by three factors: pH, temperature, and the presence of oxidizing or reducing agents. The two key functional moieties, the lipoamide (B1675559) group (with its dithiolane ring) and the amide bond, are susceptible to degradation under specific conditions.

Q2: How does pH impact the stability of the dithiolane ring in the lipoamide moiety?

A2: The dithiolane ring of the lipoamide group is sensitive to acidic conditions. At low pH, there is a risk of polymerization of the lipoic acid moiety, which can lead to aggregation and loss of function. It is advisable to avoid strongly acidic environments during prolonged storage or experiments.

Q3: What is the effect of pH on the amide bond in this compound?

A3: The amide bond in this compound is generally stable at neutral pH (around 7.0-7.5). However, its hydrolysis is accelerated under both acidic (pH < 6) and basic (pH > 8) conditions.[1] In acidic solutions, the hydrolysis is catalyzed by H+ ions, while in basic solutions, OH- ions act as the catalyst.[2]

Q4: Can this compound be exposed to light?

A4: Prolonged exposure to UV light should be avoided. The dithiolane ring in the lipoic acid moiety can undergo photochemical degradation upon UV irradiation, leading to the cleavage of the disulfide bond.[3] It is recommended to store and handle the product in light-protected conditions.

Q5: What are the recommended storage conditions for this compound?

A5: For long-term stability, this compound should be stored at -20°C in a dry, dark environment. When in solution, it is best to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C in an anhydrous solvent like DMSO or DMF and used promptly after preparation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low conjugation efficiency Degradation of the lipoamide group due to improper buffer pH or storage.- Ensure the pH of your reaction buffer is within the optimal range (typically 6.5-7.5).- Prepare fresh solutions of this compound for each experiment.- Verify the integrity of your stored material using an appropriate analytical method (e.g., HPLC).
Precipitation or aggregation in solution Polymerization of the lipoamide moiety in acidic buffer.- Avoid using buffers with a pH below 6.0 for extended periods.- If an acidic pH is required for your experiment, minimize the incubation time.- Consider using a buffer with a neutral pH for reconstitution and storage.
Inconsistent experimental results Gradual degradation of this compound stock solution.- Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.- Store stock solutions at -80°C for longer-term stability.- Regularly check the purity of your stock solution.
Loss of binding to metal surfaces (e.g., gold nanoparticles) Cleavage of the dithiolane ring.- Protect your experiment from light, especially UV light.- Avoid harsh oxidizing or reducing conditions that are not part of the intended experimental design.

Stability Data Summary

The following tables summarize the expected relative stability of this compound under different conditions based on the known degradation pathways of its constituent functional groups. "High" indicates greater stability, while "Low" suggests a higher potential for degradation.

Table 1: pH Stability in Aqueous Buffers at Room Temperature

Buffer TypepH RangeDithiolane Ring Stability (Lipoamide)Amide Bond StabilityOverall Stability Recommendation
Phosphate Buffer 6.5 - 7.5HighHighRecommended
TRIS Buffer 7.0 - 8.5HighModerate to Low (at higher pH)Use with caution, especially at pH > 8.0
Citrate Buffer 3.0 - 6.0Low (risk of polymerization)Low (acid hydrolysis)Not Recommended for long-term use
Acetate Buffer 4.0 - 5.5Low (risk of polymerization)Low (acid hydrolysis)Not Recommended for long-term use
Carbonate-Bicarbonate Buffer 9.0 - 10.5ModerateLow (base hydrolysis)Not Recommended

Table 2: General Stability under Various Conditions

ConditionPotential Degradation PathwayRecommended Precautions
Elevated Temperature (> 25°C) Increased rate of hydrolysis and other degradation reactions.Store at recommended low temperatures (-20°C). Avoid prolonged exposure to ambient or higher temperatures.
UV Light Exposure Photodegradation of the dithiolane ring.Store and handle in amber vials or protect from light.
Presence of Strong Oxidizing Agents (e.g., H₂O₂) Oxidation of the disulfide bond to form thiolsulfinates or thiolsulfonates.Avoid contact with strong oxidizing agents unless it is a desired part of the experimental procedure.
Presence of Strong Reducing Agents (e.g., DTT, TCEP) Reduction of the disulfide bond to form two thiol groups.Use with caution, as this will alter the structure and functionality of the lipoamide group.
Multiple Freeze-Thaw Cycles Potential for degradation due to pH shifts in frozen aqueous solutions and increased exposure to air.Aliquot stock solutions into single-use vials.

Experimental Protocols

Protocol: Assessing the Stability of this compound by HPLC

This protocol outlines a general method for monitoring the degradation of this compound in a specific buffer over time.

Materials:

  • This compound

  • Buffer of interest (e.g., 100 mM Phosphate Buffer, pH 7.4)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Temperature-controlled incubator or water bath

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the buffer of interest at a known concentration (e.g., 1 mg/mL).

    • Dispense aliquots of the solution into several HPLC vials.

  • Time-Zero Analysis (T=0):

    • Immediately inject one of the freshly prepared samples into the HPLC system.

    • Run a gradient elution method, for example:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

    • Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for the amide bond and around 330 nm for the dithiolane ring).

    • Record the peak area of the intact this compound.

  • Incubation:

    • Place the remaining vials in a temperature-controlled environment (e.g., 4°C, 25°C, or 37°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 7, 14 days), remove a vial from the incubator.

    • Allow the vial to equilibrate to room temperature.

    • Inject the sample into the HPLC and run the same gradient method as for the T=0 sample.

    • Record the peak area of the intact this compound and note the appearance of any new peaks, which may correspond to degradation products.

  • Data Analysis:

    • Calculate the percentage of remaining intact this compound at each time point relative to the T=0 sample.

    • Plot the percentage of intact compound versus time to determine the degradation rate.

Visualizations

DegradationPathways cluster_lipoamido This compound cluster_degradation Degradation Products Lipo Intact this compound Amide_Hydrolysis Lipoic Acid-PEG2 + Amine (Amide Hydrolysis) Lipo->Amide_Hydrolysis Acidic or Basic pH Dithiolane_Polymerization Polymerized Lipoamide (Dithiolane Ring Opening) Lipo->Dithiolane_Polymerization Acidic pH Dithiolane_Oxidation Oxidized Lipoamide (Thiolsulfinate/Thiolsulfonate) Lipo->Dithiolane_Oxidation Oxidizing Agents

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis Prep Prepare this compound in Buffer T0 T=0 HPLC Analysis Prep->T0 Incubate Incubate at Specific Temperature Prep->Incubate Data Data Analysis (Degradation Rate) T0->Data Tn Time-Point HPLC Analysis Incubate->Tn Tn->Data

Caption: Workflow for stability assessment using HPLC.

References

Technical Support Center: Preventing Nanoparticle Aggregation During Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of nanoparticle aggregation during surface modification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nanoparticle aggregation during surface modification?

A1: Nanoparticle aggregation during surface modification is primarily driven by a disruption of the delicate balance of forces that keep the nanoparticles stable in suspension. The main causes include:

  • Incorrect pH: The pH of the solution plays a critical role in determining the surface charge of both the nanoparticles and the modifying ligands.[1] If the pH is near the isoelectric point (IEP) of the nanoparticles, their surface charge becomes neutral, minimizing electrostatic repulsion and leading to aggregation.

  • Rapid Changes in Surface Charge: The sudden addition of a modifying agent can cause a rapid neutralization or reversal of the nanoparticle surface charge, leading to instability and aggregation.[1]

  • High Ionic Strength: In solutions with high salt concentrations, the electrostatic repulsion between nanoparticles can be "screened" by the surrounding ions, reducing the repulsive forces and allowing attractive van der Waals forces to dominate, causing aggregation.

  • Incomplete Surface Coverage: If the surface modification reaction does not go to completion, patches of the original nanoparticle surface may remain exposed, leading to inconsistent surface charge and potential aggregation.

  • Weak Ligand Binding: If the new ligands are not strongly bound to the nanoparticle surface, they can detach during purification steps, exposing the underlying surface and leading to aggregation.

  • Inappropriate Solvent: The choice of solvent is crucial. A solvent that does not adequately stabilize either the original or the modified nanoparticles can lead to precipitation.

Q2: What are the main strategies to prevent nanoparticle aggregation?

A2: The two primary strategies for preventing nanoparticle aggregation are electrostatic stabilization and steric stabilization.

  • Electrostatic Stabilization: This method relies on creating a net electrical charge on the surface of the nanoparticles.[1] This is often achieved by adsorbing charged molecules (e.g., citrate (B86180) ions) onto the surface or by carefully controlling the pH of the suspension to ensure the nanoparticles are far from their isoelectric point.[1] The like charges on adjacent nanoparticles create repulsive forces that prevent them from aggregating.

  • Steric Stabilization: This strategy involves attaching long-chain molecules, typically polymers, to the surface of the nanoparticles. These polymer chains create a physical barrier that prevents the nanoparticles from getting close enough to each other for attractive forces to cause aggregation. Poly(ethylene glycol) (PEG) is a very common and effective steric stabilizer.

Q3: How do I choose between electrostatic and steric stabilization?

A3: The choice between electrostatic and steric stabilization depends on the specific application and the intended environment for the nanoparticles.

  • Electrostatic stabilization is often simpler to implement but is highly sensitive to the pH and ionic strength of the medium. It is generally suitable for applications in low-salt buffers where the pH can be well-controlled.

  • Steric stabilization provides greater stability in a wider range of conditions, including high-salt buffers and biological media. This makes it the preferred method for many biomedical and drug delivery applications where nanoparticles are exposed to physiological conditions.

Q4: Can sonication always prevent or reverse nanoparticle aggregation?

A4: While sonication can be a useful tool to break up soft agglomerates and redisperse nanoparticles, it is not a universal solution and can sometimes even induce aggregation. Excessive or high-power sonication can generate localized heat, which may lead to irreversible aggregation or damage to the surface ligands. It is crucial to use sonication judiciously and to optimize the power and duration for your specific nanoparticle system.

Troubleshooting Guides

Issue 1: Immediate aggregation upon adding the modifying agent.

Potential Cause Suggested Solution
Incorrect pH: The pH of the solution is close to the isoelectric point (IEP) of the nanoparticles after adding the new ligand.[1]Adjust pH: Before adding the modifying agent, adjust the pH of the nanoparticle suspension to a value that is far from the IEP to ensure strong electrostatic repulsion.[1]
Rapid Change in Surface Charge: The modifying agent is causing a rapid neutralization or reversal of the nanoparticle surface charge.[1]Slow Addition: Add the modifying agent dropwise while vigorously stirring the nanoparticle suspension. This allows for a more gradual change in surface charge.[1]
Solvent Incompatibility: The modifying agent is dissolved in a solvent that is a poor solvent for the nanoparticles.Solvent Matching: Ensure the solvent used to dissolve the modifying agent is miscible with the nanoparticle suspension and does not cause precipitation.

Issue 2: Aggregation observed during or after purification (e.g., centrifugation, dialysis).

Potential Cause Suggested Solution
Incomplete Surface Coverage: The surface modification reaction did not proceed to completion.Optimize Reaction Conditions: Increase the reaction time, temperature, or the concentration of the modifying agent to drive the reaction to completion.
Weak Ligand Binding: The newly attached ligands are not strongly bound and are being removed during washing steps.Use a Stronger Anchoring Group: Select a ligand with a functional group that has a higher affinity for the nanoparticle surface.
Inappropriate Resuspension Buffer: The buffer used to resuspend the nanoparticles after purification is not suitable for maintaining stability.Optimize Resuspension Buffer: Use a buffer with an appropriate pH and low ionic strength to resuspend the modified nanoparticles.
Centrifugation-Induced Aggregation: The centrifugal force is too high, causing irreversible aggregation.Optimize Centrifugation Parameters: Reduce the centrifugation speed and/or time. Consider using a refrigerated centrifuge to minimize heating.

Issue 3: Gradual aggregation over time after successful surface modification.

Potential Cause Suggested Solution
Ligand Desorption: The modifying ligands are slowly detaching from the nanoparticle surface.Covalent Attachment: If possible, use a modification strategy that forms a stable covalent bond between the ligand and the nanoparticle.
Photochemical Degradation: Exposure to light is causing the degradation of the ligands or the nanoparticles themselves.Store in the Dark: Store nanoparticle suspensions in amber vials or in the dark to prevent photochemical reactions.
Microbial Contamination: Microbial growth in the suspension is altering the solution chemistry.Use Sterile Conditions and/or Preservatives: Prepare and store nanoparticle suspensions under sterile conditions. Consider adding a preservative like sodium azide (B81097) (if compatible with the application).

Data Presentation

Table 1: General Guidelines for Zeta Potential and Nanoparticle Stability

Zeta Potential (mV)Stability Behavior
0 to ±5Rapid coagulation or flocculation
±10 to ±30Incipient instability
±30 to ±40Moderate stability
±40 to ±60Good stability
> ±60Excellent stability

Note: These are general guidelines, and the exact zeta potential required for stability can vary depending on the specific nanoparticle system, medium, and application.

Table 2: Isoelectric Points (IEP) of Common Nanoparticles

Nanoparticle MaterialIsoelectric Point (pH)
Silica (B1680970) (SiO₂)2 - 3
Gold (Au) (citrate-stabilized)~3
Titanium Dioxide (TiO₂)5 - 6
Iron Oxide (Fe₂O₃)6.5 - 8
Alumina (Al₂O₃)8 - 9
Zinc Oxide (ZnO)9 - 10

Data compiled from various sources. The exact IEP can be influenced by synthesis method and surface impurities.

Table 3: Dielectric Constants of Common Solvents at 20°C

SolventDielectric Constant (ε)
Hexane1.88
Toluene (B28343)2.38
Diethyl Ether4.34
Chloroform4.81
Ethyl Acetate6.02
Tetrahydrofuran (THF)7.58
Dichloromethane (DCM)8.93
Acetone (B3395972)20.7
Ethanol (B145695)24.6
Methanol (B129727)32.7
Dimethylformamide (DMF)36.7
Acetonitrile37.5
Dimethyl Sulfoxide (DMSO)46.7
Water80.1

Note: Generally, solvents with higher dielectric constants are better at stabilizing charged nanoparticles through electrostatic interactions.

Experimental Protocols

Protocol 1: Surface Modification of Silica Nanoparticles with (3-Aminopropyl)triethoxysilane (APTES)

This protocol describes the post-synthesis grafting of APTES onto silica nanoparticles to introduce amine functional groups.

Materials:

  • Silica nanoparticles (SNPs)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene

  • Ethanol

  • Deionized (DI) water

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle

  • Centrifuge and centrifuge tubes

  • Sonicator

Procedure:

  • Drying: Dry the silica nanoparticles under vacuum at 120°C for at least 4 hours to remove adsorbed water.

  • Dispersion: Disperse the dried silica nanoparticles in anhydrous toluene (e.g., 1 mg/mL) in a round-bottom flask under a nitrogen or argon atmosphere. Sonicate the suspension for 15-30 minutes to ensure a homogeneous dispersion.

  • APTES Addition: Add APTES to the nanoparticle suspension. A typical starting point is a 10-fold molar excess of APTES relative to the estimated surface silanol (B1196071) groups on the silica nanoparticles.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and stir for 12-24 hours under an inert atmosphere.

  • Washing: After the reaction, cool the mixture to room temperature. Collect the nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).

  • Purification: Discard the supernatant and resuspend the nanoparticle pellet in ethanol. Sonicate briefly to redisperse. Repeat the centrifugation and resuspension steps three times with ethanol and then three times with DI water to remove unreacted APTES and toluene.

  • Final Product: Resuspend the final amine-functionalized silica nanoparticles in DI water or a suitable buffer for storage.

APTES_Modification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Dry_SNPs Dry Silica Nanoparticles Disperse_SNPs Disperse in Anhydrous Toluene Dry_SNPs->Disperse_SNPs Add_APTES Add APTES Disperse_SNPs->Add_APTES Reflux Reflux (12-24h) under Inert Gas Add_APTES->Reflux Centrifuge1 Centrifuge Reflux->Centrifuge1 Wash_Ethanol Wash with Ethanol (3x) Centrifuge1->Wash_Ethanol Wash_Water Wash with DI Water (3x) Wash_Ethanol->Wash_Water Final_Product Resuspend in Water/Buffer Wash_Water->Final_Product

Caption: Workflow for APTES modification of silica nanoparticles.

Protocol 2: Carboxyl Functionalization of Gold Nanoparticles using EDC/NHS Chemistry

This protocol details the covalent attachment of carboxyl-terminated ligands to amine-functionalized gold nanoparticles (AuNPs) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).

Materials:

  • Amine-functionalized gold nanoparticles (AuNPs)

  • Carboxyl-terminated ligand (e.g., a peptide or drug)

  • EDC hydrochloride

  • N-Hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Centrifugal filter units (with appropriate molecular weight cut-off)

  • Vortex mixer

  • Rotator

Procedure:

  • Ligand Activation:

    • Dissolve the carboxyl-terminated ligand in Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 10-fold molar excess of sulfo-NHS to the ligand solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation:

    • Add the activated ligand solution to the amine-functionalized AuNP suspension (in Coupling Buffer). The molar ratio of ligand to AuNPs should be optimized, but a 100 to 1000-fold excess of ligand is a good starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle rotation.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the carboxyl-functionalized AuNPs using centrifugal filter units.

    • Wash the nanoparticles three times with Coupling Buffer to remove excess reagents and unbound ligand.

  • Final Product:

    • Resuspend the purified nanoparticles in a suitable buffer for storage and characterization.

EDC_NHS_Coupling cluster_activation Ligand Activation cluster_conjugation Conjugation cluster_purification Quenching & Purification Carboxyl_Ligand Carboxyl-terminated Ligand Add_EDC_NHS Add EDC and sulfo-NHS in MES Buffer (pH 6.0) Carboxyl_Ligand->Add_EDC_NHS Activated_Ester NHS-activated Ester Add_EDC_NHS->Activated_Ester Mix Mix in PBS (pH 7.4) Activated_Ester->Mix Amine_AuNP Amine-functionalized Gold Nanoparticle Amine_AuNP->Mix Covalent_Bond Stable Amide Bond Formation Mix->Covalent_Bond Quench Quench with Tris Buffer Covalent_Bond->Quench Purify Purify via Centrifugal Filtration Quench->Purify Final_Product Functionalized AuNP Purify->Final_Product

Caption: EDC/NHS chemistry for carboxyl functionalization of AuNPs.

Protocol 3: Ligand Exchange on CdSe/ZnS Quantum Dots (QDs)

This protocol describes a general procedure for replacing the original hydrophobic ligands on CdSe/ZnS quantum dots with a hydrophilic thiol-containing ligand to make them water-soluble.

Materials:

  • Hydrophobic CdSe/ZnS QDs (e.g., TOPO/TOP-capped) in an organic solvent (e.g., toluene)

  • Hydrophilic thiol ligand (e.g., 3-mercaptopropionic acid - MPA)

  • Methanol

  • Chloroform

  • Potassium hydroxide (B78521) (KOH) or Tetramethylammonium hydroxide (TMAH)

  • DI water

  • Centrifuge and centrifuge tubes

  • Vortex mixer

Procedure:

  • Precipitation of QDs:

    • To the QD solution in toluene, add an equal volume of methanol to precipitate the QDs.

    • Centrifuge the mixture (e.g., 8,000 x g for 10 minutes) and discard the supernatant.

  • Ligand Exchange Reaction:

    • Resuspend the QD pellet in a small amount of chloroform.

    • In a separate vial, prepare a solution of the hydrophilic thiol ligand (e.g., MPA) in methanol. Add a base (KOH or TMAH) to deprotonate the thiol and carboxylic acid groups, which enhances their binding to the QD surface.

    • Add the ligand solution to the QD suspension. The molar ratio of ligand to QDs needs to be optimized, but a large excess of the ligand is typically used.

    • Vortex the mixture vigorously for 1-2 hours at room temperature.

  • Phase Transfer:

    • Add DI water to the reaction mixture and vortex. The hydrophilic QDs should transfer to the aqueous phase.

    • Allow the phases to separate (centrifugation may be required).

  • Purification:

    • Carefully collect the aqueous phase containing the water-soluble QDs.

    • Purify the QDs by repeated precipitation with a non-solvent (e.g., acetone or ethanol) followed by centrifugation and redispersion in DI water or a suitable buffer. This removes excess unbound ligands.

  • Final Product:

    • Store the purified, water-soluble QDs in an appropriate buffer at 4°C.

QD_Ligand_Exchange cluster_initial Initial State cluster_exchange Ligand Exchange cluster_transfer Phase Transfer & Purification Hydrophobic_QD Hydrophobic QDs in Toluene Precipitate Precipitate with Methanol Hydrophobic_QD->Precipitate Resuspend Resuspend in Chloroform Precipitate->Resuspend Add_Ligand Add Hydrophilic Thiol Ligand Resuspend->Add_Ligand React Vortex for 1-2h Add_Ligand->React Add_Water Add Water and Vortex React->Add_Water Separate_Phases Separate Aqueous Phase Add_Water->Separate_Phases Purify Purify by Precipitation Separate_Phases->Purify Final_Product Water-Soluble QDs Purify->Final_Product

Caption: Workflow for ligand exchange on quantum dots.

References

Side reactions involving the terminal hydroxyl group of LA-PEG2-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for LA-PEG2-OH (Lipoamido-PEG2-alcohol). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions involving the terminal hydroxyl group of LA-PEG2-OH.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of LA-PEG2-OH?

A1: LA-PEG2-OH is an abbreviation for Lipoamido-PEG2-alcohol. It is a heterobifunctional linker consisting of a lipoamide (B1675559) group, a short polyethylene (B3416737) glycol (PEG) chain with two ethylene (B1197577) glycol units, and a terminal primary hydroxyl group. The lipoamide moiety contains a disulfide bond that can be cleaved to form two thiol groups, which have a high affinity for gold and other metal surfaces.

Q2: What are the primary applications of LA-PEG2-OH?

A2: The primary application of LA-PEG2-OH is in the surface modification of nanoparticles, particularly gold nanoparticles.[1][2] The lipoic acid group serves as an anchor to the nanoparticle surface, while the hydrophilic PEG chain provides a steric barrier that improves colloidal stability and reduces non-specific protein adsorption.[3][4] The terminal hydroxyl group can be used for further functionalization if desired.

Q3: Is the terminal hydroxyl group of LA-PEG2-OH reactive?

A3: The terminal primary hydroxyl group of LA-PEG2-OH is relatively unreactive under most conditions used for bioconjugation.[5] To make it reactive for covalent attachment to other molecules, it typically needs to be "activated" by converting it into a better leaving group.

Q4: What are the common methods for activating the terminal hydroxyl group?

A4: The most common methods for activating the terminal hydroxyl group of a PEG linker are tosylation and mesylation.[6] These reactions convert the hydroxyl group into a tosylate or mesylate ester, respectively. Tosylates and mesylates are excellent leaving groups that can be readily displaced by nucleophiles such as amines, thiols, or azides to form stable covalent bonds.[7][8]

Q5: Can the terminal hydroxyl group interfere with reactions involving the lipoamide group?

A5: While generally unreactive, the terminal hydroxyl group can potentially participate in side reactions under certain conditions. For example, if you are activating a carboxyl group on another molecule with a carbodiimide (B86325) (like EDC) to couple with an amine, the hydroxyl group of LA-PEG2-OH could theoretically compete with the intended amine nucleophile, leading to the formation of an ester byproduct. However, primary amines are generally more nucleophilic than primary alcohols, so this is often a minor side reaction. It is important to control the reaction conditions, such as pH, to favor the desired amine coupling.[9][10]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with LA-PEG2-OH, with a focus on side reactions involving the terminal hydroxyl group.

Issue 1: Low Yield of Activated LA-PEG2-OTs or LA-PEG2-OMs

If you are activating the terminal hydroxyl group via tosylation or mesylation and observe a low yield of the desired product, consider the following potential causes and solutions.

Possible Cause Suggested Solution(s)
Incomplete Reaction - Increase Reaction Time: Allow the reaction to proceed for a longer duration. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. - Increase Reagent Stoichiometry: Use a higher molar excess of tosyl chloride (TsCl) or mesyl chloride (MsCl) and the base (e.g., triethylamine (B128534), pyridine). A 2-3 fold excess is a common starting point.[11]
Degradation of Reagents - Use Fresh Reagents: Tosyl chloride and mesyl chloride are sensitive to moisture. Use freshly opened bottles or ensure they have been stored under anhydrous conditions.[11] - Anhydrous Conditions: Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent hydrolysis of the activating agents.
Suboptimal Base - Choice of Base: Pyridine (B92270) or triethylamine are commonly used bases. Ensure the base is dry and of high purity. The pKa of the base should be appropriate to deprotonate the hydroxyl group without causing side reactions.
Difficult Purification - Work-up Procedure: During work-up, washing the organic layer with dilute acid (e.g., 0.5 M HCl) can help remove excess pyridine.[11] - Chromatography: Use an appropriate stationary and mobile phase for column chromatography to effectively separate the product from unreacted starting material and byproducts.
Issue 2: Presence of an Unexpected Chlorinated Byproduct

A common side reaction during tosylation or mesylation is the formation of the corresponding alkyl chloride (LA-PEG2-Cl).[12][13]

Possible Cause Suggested Solution(s)
Nucleophilic Substitution by Chloride - Choice of Activating Agent: The chloride ion is a byproduct of the reaction with tosyl chloride or mesyl chloride. This chloride ion can then act as a nucleophile and displace the newly formed tosylate or mesylate group.[13] - Use Methanesulfonic Anhydride (B1165640): To avoid the generation of chloride ions, consider using methanesulfonic anhydride ((MeSO2)2O) instead of mesyl chloride.[7]
Reaction Conditions - Solvent Choice: The choice of solvent can influence the rate of this side reaction. Aprotic polar solvents may facilitate the SN2 reaction. Experiment with different anhydrous solvents to minimize this byproduct. - Control Reaction Time and Temperature: Shorter reaction times and lower temperatures may help to reduce the formation of the chlorinated byproduct.
Issue 3: Non-specific Binding or Aggregation of Nanoparticles

When using LA-PEG2-OH to functionalize nanoparticles, you may encounter issues with aggregation or non-specific binding, where the terminal hydroxyl group might play a role.

Possible Cause Suggested Solution(s)
Incomplete Surface Coverage - Optimize PEGylation Conditions: Ensure sufficient concentration of LA-PEG2-OH and adequate reaction time to achieve a dense packing of the PEG linker on the nanoparticle surface. This steric shielding will minimize non-specific interactions.[13]
Interparticle Hydrogen Bonding - End-capping the Hydroxyl Group: If the terminal hydroxyl groups are suspected to cause aggregation through hydrogen bonding, consider "end-capping" them after nanoparticle functionalization. This can be done by reacting the hydroxyl group with a small, inert molecule.
Changes in Surface Charge - Control pH and Ionic Strength: The surface charge of the nanoparticles can be influenced by the pH and ionic strength of the buffer. Ensure these are optimized to maintain electrostatic repulsion between the particles.[13]

Experimental Protocols

Protocol 1: General Procedure for Activation of LA-PEG2-OH via Tosylation

This protocol describes a general method for the tosylation of the terminal hydroxyl group of LA-PEG2-OH.

Materials:

  • LA-PEG2-OH

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (dried over KOH)

  • p-Toluenesulfonyl chloride (TsCl)

  • 0.5 M HCl

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) Gel for column chromatography

  • Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Dissolve LA-PEG2-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or pyridine (2-3 equivalents).

  • Slowly add a solution of TsCl (1.5-2 equivalents) in anhydrous DCM.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_activation Activation of LA-PEG2-OH Start Start Dissolve LA-PEG2-OH in Anhydrous Solvent Dissolve LA-PEG2-OH in Anhydrous Solvent Start->Dissolve LA-PEG2-OH in Anhydrous Solvent Add Base (e.g., TEA) Add Base (e.g., TEA) Dissolve LA-PEG2-OH in Anhydrous Solvent->Add Base (e.g., TEA) Add Activating Agent (e.g., TsCl) Add Activating Agent (e.g., TsCl) Add Base (e.g., TEA)->Add Activating Agent (e.g., TsCl) Reaction (0°C to RT) Reaction (0°C to RT) Add Activating Agent (e.g., TsCl)->Reaction (0°C to RT) Work-up & Purification Work-up & Purification Reaction (0°C to RT)->Work-up & Purification Activated LA-PEG2-OTs Activated LA-PEG2-OTs Work-up & Purification->Activated LA-PEG2-OTs

Caption: A generalized experimental workflow for the activation of the terminal hydroxyl group of LA-PEG2-OH.

side_reaction_pathway LA-PEG2-OH LA-PEG2-OH LA-PEG2-OTs LA-PEG2-OTs LA-PEG2-OH->LA-PEG2-OTs  + TsCl, Base (Desired Reaction) LA-PEG2-Cl LA-PEG2-Cl LA-PEG2-OTs->LA-PEG2-Cl  + Cl- (Side Reaction)

Caption: Desired reaction and a common side reaction during the tosylation of LA-PEG2-OH.

troubleshooting_guide Low Yield of Activated Product? Low Yield of Activated Product? Check Reagent Quality & Reaction Conditions Check Reagent Quality & Reaction Conditions Low Yield of Activated Product?->Check Reagent Quality & Reaction Conditions Yes Presence of Chlorinated Byproduct? Presence of Chlorinated Byproduct? Low Yield of Activated Product?->Presence of Chlorinated Byproduct? No Check Reagent Quality & Reaction Conditions->Presence of Chlorinated Byproduct? Consider Alternative Activating Agent Consider Alternative Activating Agent Presence of Chlorinated Byproduct?->Consider Alternative Activating Agent Yes Nanoparticle Aggregation? Nanoparticle Aggregation? Presence of Chlorinated Byproduct?->Nanoparticle Aggregation? No Consider Alternative Activating Agent->Nanoparticle Aggregation? Optimize Surface Coverage & Buffer Optimize Surface Coverage & Buffer Nanoparticle Aggregation?->Optimize Surface Coverage & Buffer Yes Successful Product Successful Product Nanoparticle Aggregation?->Successful Product No Optimize Surface Coverage & Buffer->Successful Product Unsuccessful Outcome Unsuccessful Outcome

Caption: A troubleshooting decision tree for common issues encountered with LA-PEG2-OH.

References

Technical Support Center: Purification of Lipoamido-PEG2-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Lipoamido-PEG2-OH conjugates. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound conjugates?

A1: For small molecules like this compound (MW ≈ 337.5 g/mol ), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the most effective and widely used purification technique.[] It offers high resolution to separate the desired conjugate from unreacted starting materials and other synthesis byproducts based on differences in hydrophobicity.[][2]

Q2: My conjugate has poor UV absorbance. What detection method should I use during HPLC?

A2: While the lipoamide (B1675559) moiety provides some UV absorbance, the PEG chain itself does not have a strong UV chromophore.[2][3] If the conjugated molecule is not strongly UV-active, detection can be challenging. For universal detection of PEG conjugates, consider using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index Detector (RID).[2][3][4] Mass Spectrometry (MS) is also a powerful tool that provides both detection and mass confirmation of the conjugate.[2]

Q3: What are the common impurities I might encounter after synthesis?

A3: The reaction mixture can be complex.[] Common impurities include unreacted starting materials (e.g., lipoic acid derivatives, amino-PEG2-OH), coupling reagents (e.g., DCC, NHS), and byproducts. Additionally, PEG reagents can undergo auto-oxidation, leading to impurities such as aldehydes (e.g., formaldehyde) and formates, which could potentially form side products.[5][6][7]

Q4: Can I use Size Exclusion Chromatography (SEC) for purification?

A4: Size Exclusion Chromatography (SEC) separates molecules based on their size.[] While highly effective for purifying large PEGylated proteins from smaller unreacted PEG linkers, SEC is often unsuitable for small molecules like this compound.[8][9] The size difference between the final conjugate and the starting materials is likely insufficient for effective separation.[9]

Q5: How can I monitor the progress of the conjugation reaction before purification?

A5: You can monitor the reaction progress by analyzing small aliquots from the reaction mixture at different time points using analytical techniques like HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This allows you to track the consumption of starting materials and the formation of the desired product, helping you determine the optimal reaction time before starting the purification process.[2]

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of this compound conjugates.

Problem Possible Cause Recommended Solution
Low Yield or No Recovery of Conjugate 1. Incomplete Conjugation Reaction: The reaction may not have gone to completion.- Before purification, confirm the presence of the product in the crude mixture using LC-MS.[2]- Optimize reaction conditions (pH, temperature, time, and molar excess of reagents).[2]
2. Product Precipitation: The conjugate may have poor solubility in the mobile phase or during solvent removal steps.- Adjust the pH or add organic solubilizing agents to your buffers.[2]- During solvent evaporation (e.g., rotary evaporation), avoid complete dryness to prevent the sample from becoming difficult to redissolve.
3. Non-specific Binding: The conjugate may be irreversibly binding to the chromatography column or filtration membranes.- For RP-HPLC, ensure the mobile phase is appropriate for your conjugate's hydrophobicity.[2]- Pre-condition any filters or membranes according to the manufacturer's instructions.
Co-elution with Starting Material or Impurities 1. Suboptimal Chromatographic Method: The HPLC method (gradient, mobile phase, column) lacks sufficient resolution.- Adjust the gradient slope in RP-HPLC; a shallower gradient can improve separation.[2][9]- Experiment with a different stationary phase (e.g., C8 instead of C18) to alter selectivity.[2]- Optimize the mobile phase pH; small changes can alter the retention of ionizable compounds.[8]
2. Column Overloading: Injecting too much crude sample onto the column.- Reduce the injection volume or the concentration of the sample.
Broad Peak in HPLC Chromatogram 1. Polydispersity of PEG: This is an inherent characteristic of some PEG reagents, although less common for discrete PEGs (dPEG®).[9]- If using a polydisperse PEG source, this may be unavoidable. Using a shallower elution gradient can sometimes improve peak shape.[9]
2. Non-optimal Chromatographic Conditions: Issues with flow rate, temperature, or mobile phase composition.- For RP-HPLC, try increasing the column temperature (e.g., to 30-40°C) to improve peak shape.[2]- Ensure the sample is fully dissolved in the mobile phase before injection.
Appearance of Unexpected Peaks in Mass Spec 1. PEG-related Impurities: PEG reagents can contain impurities or degrade.- PEG auto-oxidation can form reactive impurities like aldehydes and peroxides, leading to unexpected side products.[5][6][7]- Use high-quality, fresh PEG reagents and store them properly under inert gas.
2. In-source Fragmentation/Adduct Formation: The molecule may be fragmenting in the mass spectrometer source or forming adducts (e.g., with sodium or potassium).- Optimize MS source conditions (e.g., cone voltage).- Check for common adducts ([M+Na]+, [M+K]+) in your mass spectrum.
Comparison of Purification Methods

This table provides a qualitative comparison of common chromatography techniques for the purification of this compound.

Method Principle Pros Cons Suitability for this compound
Reversed-Phase HPLC (RP-HPLC) Separation by hydrophobicity.[]- High resolution and selectivity.[2]- Can separate molecules with very similar structures.- Well-established and reproducible.[]- Can require method optimization (gradient, mobile phases).- May require use of acids (e.g., TFA) which can be difficult to remove.Excellent . The recommended primary method for high-purity isolation.
Normal Phase Chromatography Separation by polarity.- Good for separating non-polar compounds from polar impurities.- Requires organic (non-aqueous) solvents.- Can be sensitive to water content.Good . A viable alternative to RP-HPLC, particularly for preparative scale flash chromatography.
Size Exclusion Chromatography (SEC) Separation by hydrodynamic radius (size).[]- Mild conditions, preserves molecular structure.[]- Good for buffer exchange or desalting.[11]- Low resolution for small molecules of similar size.[9]- Not effective at separating isomers or molecules with small mass differences.Poor . Unlikely to provide adequate separation between the product and unreacted starting materials.
Ion Exchange Chromatography (IEX) Separation by net charge.[]- Effective when PEGylation alters the overall charge of a molecule.[9]- this compound is neutral; this method would not be effective unless the conjugate is attached to a charged molecule.Poor . Not suitable for the neutral this compound molecule itself.
Experimental Protocols
General Protocol for RP-HPLC Purification

This protocol provides a general method for the purification of this compound conjugates. Optimization will be required based on the specific properties of the final conjugated molecule.

  • Column Selection:

    • Choose a suitable preparative or semi-preparative RP-HPLC column (e.g., C18, 5-10 µm particle size). The column dimensions will depend on the amount of material to be purified.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in HPLC-grade acetonitrile.[9]

    • Degas both mobile phases thoroughly before use.

  • System Equilibration:

    • Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) for at least 5-10 column volumes, or until a stable baseline is achieved.[2][9]

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the mobile phase (e.g., DMSO, or Mobile Phase A).

    • Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection.[2][9]

  • Injection and Gradient Elution:

    • Inject the prepared sample onto the equilibrated column.

    • Elute the bound components using a linear gradient of Mobile Phase B. A typical starting gradient could be from 5% to 95% Mobile Phase B over 30-60 minutes.[2] The gradient should be optimized to achieve the best separation.

  • Fraction Collection:

    • Collect fractions based on the detector signal (e.g., UV absorbance). Collect peaks of interest in separate tubes.

  • Analysis and Product Recovery:

    • Analyze the collected fractions using an appropriate analytical method (e.g., analytical HPLC, LC-MS) to identify the fractions containing the pure product.

    • Pool the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator. Be cautious not to evaporate to complete dryness.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product as a solid.

Visualizations

Purification_Workflow General Purification Workflow for this compound Conjugates A Crude Reaction Mixture B Sample Preparation (Dissolve & Filter) A->B C Preparative RP-HPLC B->C D Fraction Collection C->D E Fraction Analysis (e.g., LC-MS) D->E F Pool Pure Fractions E->F Identify Purity G Solvent Removal (Rotary Evaporation) F->G H Lyophilization G->H I Pure Conjugate H->I

Caption: A typical experimental workflow for the purification of this compound conjugates.

Troubleshooting_Logic Troubleshooting Logic for Impure Product Start Problem: Impure Final Product Cause1 Co-elution of Impurities Start->Cause1 Cause2 Product Degradation Start->Cause2 Action1a Optimize HPLC Gradient (Make it shallower) Cause1->Action1a Action1b Change Column (e.g., C18 to C8) Cause1->Action1b Action1c Adjust Mobile Phase pH Cause1->Action1c Action2a Use High-Purity Reagents Cause2->Action2a Action2b Check pH of Buffers (Avoid harsh conditions) Cause2->Action2b Action2c Work at Lower Temperatures Cause2->Action2c

Caption: A decision tree for troubleshooting an impure final product during purification.

References

Optimizing PEG Linker Length for ADC Stability and Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing polyethylene (B3416737) glycol (PEG) linker length in Antibody-Drug Conjugates (ADCs). Addressing common challenges through troubleshooting guides and frequently asked questions, this resource aims to facilitate the rational design of ADCs with an improved therapeutic index.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in an ADC?

A1: A PEG linker serves two main functions in an ADC. First, it increases the overall hydrophilicity of the ADC, which is crucial for counteracting the hydrophobicity of many cytotoxic payloads. This enhanced water solubility helps to prevent aggregation of the ADC, a common challenge that can compromise stability, efficacy, and safety.[1][2] Second, the flexible PEG chain acts as a steric shield, physically separating the hydrophobic payloads on adjacent ADC molecules, which further minimizes aggregation, especially at high drug-to-antibody ratios (DARs).[1]

Q2: How does increasing PEG linker length affect the pharmacokinetics (PK) of an ADC?

A2: Generally, increasing the PEG linker length enhances the pharmacokinetic profile of an ADC. Longer PEG chains increase the hydrodynamic radius of the conjugate, which reduces renal clearance and extends the plasma half-life.[3][4] This prolonged circulation can lead to greater accumulation of the ADC in tumor tissue, potentially enhancing its in vivo efficacy.[3][4] However, studies have shown that a threshold effect may exist; beyond a certain length (e.g., PEG8), further increases in PEG units may not provide significant additional PK benefits.[2]

Q3: Is there a trade-off between in vitro potency and in vivo efficacy when modulating PEG linker length?

A3: Yes, a common trade-off exists. While longer PEG linkers often improve in vivo efficacy due to better PK properties, they can sometimes lead to a decrease in in vitro potency (a higher IC50 value).[3][5] This may be due to steric hindrance caused by the longer linker, which could slightly impede the interaction between the payload and its intracellular target. The optimal linker length is one that balances sufficient systemic exposure with potent cell-killing activity.[5]

Q4: Can the PEG linker influence the maximum achievable Drug-to-Antibody Ratio (DAR)?

A4: Yes. The hydrophobicity of the payload often limits the achievable DAR due to the risk of aggregation.[1] By incorporating hydrophilic PEG linkers, the overall hydrophobicity of the drug-linker complex is reduced. This allows for the conjugation of a higher number of drug molecules (a higher DAR) to the antibody while maintaining the stability and solubility of the resulting ADC.[1]

Troubleshooting Guide

Problem: My ADC shows significant aggregation in formulation or during storage.

  • Possible Cause: The hydrophobic nature of the payload is driving intermolecular association. The current PEG linker may not be providing sufficient hydrophilicity or steric hindrance to prevent this.

  • Troubleshooting Steps:

    • Characterize Aggregation: Use Size Exclusion Chromatography (SEC-HPLC) to quantify the percentage of high molecular weight species (aggregates).

    • Increase Linker Length: Synthesize and test ADCs with longer PEG linkers (e.g., increase from PEG4 to PEG8 or PEG12). The larger hydration shell and increased steric bulk of a longer PEG chain can more effectively shield the hydrophobic payload and reduce aggregation.[1][2]

    • Optimize Formulation: Evaluate the effect of different buffers, pH, and excipients (e.g., sucrose, polysorbate) on ADC stability.

    • Consider Branched Linkers: Branched or multi-arm PEG linkers can offer a greater steric shield and may be more effective at preventing aggregation than linear PEGs, especially at high DARs.

Problem: My ADC is highly potent in vitro but shows poor in vivo efficacy in xenograft models.

  • Possible Cause: The ADC may have poor pharmacokinetic properties, leading to rapid clearance from circulation and insufficient accumulation in the tumor. This is often the case for ADCs with highly hydrophobic payloads and short or no PEG linkers.

  • Troubleshooting Steps:

    • Conduct a Pharmacokinetic Study: Analyze the ADC's plasma concentration over time in a relevant animal model (e.g., rats or mice). Key parameters to assess are clearance rate and plasma half-life.

    • Increase Linker Length: A longer PEG linker (e.g., PEG8 or PEG12) can significantly decrease the clearance rate and increase the half-life of the ADC.[2] This allows for greater exposure of the tumor to the ADC over time, which often translates to better in vivo efficacy.[2]

    • Verify Linker Stability: Use a plasma stability assay (LC-MS based) to ensure that the linker is not being prematurely cleaved in circulation, which would lead to systemic release of the payload and reduced on-target delivery.

Data Presentation: Impact of PEG Linker Length on ADC Performance

The following tables summarize quantitative data from a systematic study on homogeneous DAR 8 ADCs using a glucuronide-MMAE linker with PEG side chains of varying lengths. This provides a comparative view of how linker length impacts key performance metrics.

Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity

Linker LengthTarget Cell LineIC50 (ng/mL)Relative Potency Trend
No PEG CD30+ Lymphoma~15-20Highest Potency
PEG4 CD30+ Lymphoma~15-20No significant change
PEG8 CD30+ Lymphoma~15-20No significant change
PEG12 CD30+ Lymphoma~15-20No significant change
PEG24 CD30+ Lymphoma~15-20No significant change

Note: In this particular study with a glucuronide-MMAE linker, PEG inclusion had no significant effect on in vitro conjugate potency. However, in other ADC systems, a decrease in potency with longer linkers has been observed.[2][3]

Table 2: Effect of PEG Linker Length on Pharmacokinetics in Rats (DAR 8 Conjugates)

Linker LengthClearance Rate (mL/day/kg)Key Observation
No PEG ~15.0Rapid Clearance
PEG2 ~10.0Moderate Improvement
PEG4 ~7.0Significant Improvement
PEG8 ~5.0Slowest Clearance (Threshold Effect)
PEG12 ~5.0Similar to PEG8
PEG24 ~5.0Similar to PEG8

Data synthesized from Burke, P. J., et al. (2017). Mol Cancer Ther; 16(1); 116–23.[2]

Table 3: Effect of PEG Linker Length on In Vivo Antitumor Efficacy

Linker LengthTumor ModelOutcome
No PEG CD19+ Lymphoma XenograftModest tumor growth delay
PEG4 CD19+ Lymphoma XenograftModest tumor growth delay
PEG8 CD19+ Lymphoma Xenograft10/10 Cures (Complete tumor regression)
PEG12 CD19+ Lymphoma Xenograft10/10 Cures (Complete tumor regression)
PEG24 CD19+ Lymphoma Xenograft10/10 Cures (Complete tumor regression)

Data synthesized from Burke, P. J., et al. (2017). Mol Cancer Ther; 16(1); 116–23. This demonstrates that improved PK directly translates to superior in vivo efficacy.[2]

Mandatory Visualizations

ADC_Mechanism_of_Action cluster_blood Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable Linker) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Linker Cleavage) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).

ADC_Workflow cluster_synthesis ADC Synthesis & Purification cluster_analysis Biophysical & In Vitro Analysis cluster_invivo In Vivo Evaluation A1 Antibody Preparation (e.g., reduction) A3 Conjugation Reaction A1->A3 A2 Drug-Linker Activation A2->A3 A4 Purification (e.g., SEC, TFF) A3->A4 B1 DAR Determination (HIC-HPLC, LC-MS) A4->B1 B2 Aggregation Analysis (SEC-HPLC) A4->B2 B3 In Vitro Cytotoxicity (IC50 Determination) A4->B3 B4 Plasma Stability Assay (LC-MS) A4->B4 C1 Pharmacokinetic (PK) Study in Rodents B3->C1 Potent & Stable Candidates C2 Efficacy Study in Xenograft Model (TGI) C1->C2

Caption: Experimental workflow for ADC development and linker optimization.

Troubleshooting_Tree Start Observed Issue: Poor In Vivo Efficacy CheckPK Assess Pharmacokinetics (PK) in vivo Start->CheckPK CheckPotency Review In Vitro Potency (IC50) Start->CheckPotency RapidClearance Finding: Rapid Clearance & Short Half-Life CheckPK->RapidClearance PK data shows... LowPotency Finding: High IC50 (Low Potency) CheckPotency->LowPotency Assay shows... SolutionPK Solution: Increase PEG linker length (e.g., from PEG4 to PEG8/PEG12) to improve PK profile. RapidClearance->SolutionPK SolutionPotency Solution: 1. Re-evaluate payload choice. 2. Consider shorter PEG linker if PK is already acceptable. LowPotency->SolutionPotency

Caption: Troubleshooting logic for poor ADC in vivo efficacy.

Key Experimental Protocols

Protocol 1: ADC Aggregation Analysis by Size Exclusion Chromatography (SEC-HPLC)

This protocol outlines the general steps to quantify high molecular weight species (aggregates) in an ADC sample.

  • Objective: To separate and quantify ADC monomers, aggregates, and fragments based on their hydrodynamic radius.

  • Materials:

    • HPLC or UHPLC system with UV detector (280 nm).

    • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC, Shim-pack Bio Diol).

    • Mobile Phase: A buffered saline solution (e.g., 150 mM sodium phosphate, 200 mM NaCl, pH 6.8). The exact composition may need optimization to prevent non-specific interactions.

    • ADC sample (~1 mg/mL).

  • Procedure:

    • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min for HPLC) until a stable baseline is achieved.

    • Sample Preparation: Dilute the ADC sample to a final concentration of approximately 1 mg/mL using the mobile phase. Filter the sample through a 0.22 µm filter.

    • Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.

    • Chromatography: Run the analysis isocratically for a sufficient time (e.g., 30 minutes) to allow for the elution of all species.

    • Data Analysis: Integrate the peak areas in the resulting chromatogram. Aggregates will elute first, followed by the monomer, and then smaller fragments. Calculate the percentage of aggregates relative to the total peak area.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT-Based Assay)

This protocol determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

  • Objective: To measure the potency of the ADC against antigen-positive cancer cells.

  • Materials:

    • Antigen-positive (Ag+) cancer cell line.

    • Complete cell culture medium.

    • ADC samples, isotype control ADC, and free drug.

    • 96-well flat-bottom plates.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.

    • ADC Dilution: Prepare a serial dilution of the ADCs and controls in complete cell culture medium.

    • Treatment: Carefully remove the old medium from the cells and add 100 µL of the ADC dilutions to the appropriate wells. Include "cells only" (untreated) and "media only" (background) controls.

    • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator. The incubation time depends on the payload's mechanism of action.[6]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance of the plate at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of ADC concentration and use a non-linear regression model to determine the IC50 value.

Protocol 3: ADC Plasma Stability Assay (LC-MS Based)

This protocol evaluates the stability of an ADC in plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time.

  • Objective: To assess the rate of drug deconjugation from the ADC in a physiological matrix.

  • Materials:

    • ADC sample.

    • Human or mouse plasma.

    • Incubator at 37°C.

    • Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads).

    • LC-MS system (high-resolution mass spectrometer).

  • Procedure:

    • Incubation: Incubate the ADC in plasma at a specified concentration (e.g., 100 µg/mL) at 37°C. A buffer control (ADC in PBS) should be run in parallel.

    • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 120, 168 hours). Immediately freeze samples at -80°C to stop the reaction.

    • Immunoaffinity Capture: Thaw the plasma samples and isolate the ADC from the plasma matrix using Protein A or G magnetic beads.

    • Washing & Elution: Wash the beads to remove non-specifically bound proteins, then elute the captured ADC.

    • LC-MS Analysis: Analyze the eluted ADC samples by LC-MS. The analysis can be done on the intact ADC or after reduction to separate heavy and light chains.

    • Data Analysis: Determine the average DAR at each time point by analyzing the mass spectra. A decrease in the average DAR over time indicates drug deconjugation. Plot the average DAR versus time to determine the stability profile of the ADC.

References

Proper storage and handling conditions to ensure Lipoamido-PEG2-OH stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and stability of Lipoamido-PEG2-OH to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored at -20°C for long-term storage (months to years) and at 2-8°C for short-term storage (days to weeks).[] It is crucial to protect the compound from light and moisture.[2] Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

Q2: How should I handle this compound upon receiving it?

A2: this compound is typically shipped at ambient temperatures as it is considered a non-hazardous chemical.[][2][3] Upon receipt, it is recommended to store it at the recommended temperature of -20°C.

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[] The hydrophilic PEG spacer also increases its water solubility in aqueous media.[][3]

Q4: What are the primary degradation pathways for this compound?

A4: The two main components of this compound, the lipoic acid moiety and the PEG linker, are susceptible to degradation. The disulfide bond in the lipoic acid can be cleaved by UV irradiation and heat. The PEG backbone can undergo oxidative degradation.

Q5: How can I activate the terminal hydroxyl group of this compound for conjugation?

A5: The terminal hydroxyl group of this compound is not reactive on its own and requires activation for conjugation to other molecules. Common activation methods include:

  • Activation with p-nitrophenyl chloroformate: This reaction forms a reactive p-nitrophenyl carbonate that can then react with primary amines.[4]

  • Tosylation: The hydroxyl group can be converted to a tosylate, which is a good leaving group and can subsequently be reacted with nucleophiles like amines or thiols.[5]

Stability Data

The stability of this compound is influenced by temperature, pH, and exposure to light. The following table summarizes the expected stability based on the known properties of lipoic acid and PEG derivatives.

ConditionParameterExpected StabilityPrimary Degradation Pathway
Temperature -20°C (solid)> 1 yearMinimal degradation
4°C (solid)Several monthsSlow oxidation of PEG and disulfide bond
25°C (solid)Weeks to monthsIncreased rate of oxidation
> 40°C (solid)Days to weeksAccelerated oxidation and potential disulfide bond cleavage
pH (in solution) 4-6ModerateAcid-catalyzed hydrolysis of the amide bond (slow)
7-8OptimalRelatively stable
> 9Moderate to LowBase-catalyzed hydrolysis of the amide bond (faster than acidic)
Light UV exposureLowCleavage of the disulfide bond in the lipoic acid moiety
Ambient lightModerateGradual degradation, especially in solution

Experimental Protocols

Activation of this compound with p-Nitrophenyl Chloroformate (p-NPC)

This protocol describes the activation of the terminal hydroxyl group of this compound to make it reactive towards primary amines.

Materials:

Procedure:

  • Dissolve this compound in anhydrous DCM in a round bottom flask under an inert atmosphere of argon or nitrogen.

  • Cool the solution in an ice bath.

  • Add anhydrous pyridine to the solution with stirring.

  • Slowly add a solution of p-NPC in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, the activated Lipoamido-PEG2-p-nitrophenyl carbonate can be purified by silica (B1680970) gel chromatography.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or no conjugation yield 1. Incomplete activation of the hydroxyl group. 2. Hydrolysis of the activated PEG linker. 3. Suboptimal pH for conjugation. 4. Steric hindrance.1. Ensure all reagents and solvents for the activation step are anhydrous. Use fresh activating agents. 2. Use the activated linker immediately after preparation. Avoid aqueous buffers during the activation step. 3. Adjust the pH of the reaction mixture to the optimal range for the specific conjugation chemistry (e.g., pH 8-9 for reaction with amines). 4. Consider using a longer PEG linker if steric hindrance is suspected.
Formation of side products 1. Reaction of the activating agent with other functional groups on the target molecule. 2. Cross-linking if the target molecule has multiple reactive sites.1. Protect other reactive functional groups on the target molecule before conjugation. 2. Adjust the stoichiometry of the reactants to favor mono-conjugation.
Precipitation during reaction 1. Poor solubility of the reactants or product in the chosen solvent. 2. Aggregation of the target molecule (e.g., protein) under the reaction conditions.1. Try a different solvent system or add a co-solvent to improve solubility. 2. Optimize reaction conditions such as temperature and pH. Consider adding stabilizing agents for protein conjugations.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_storage Storage & Handling cluster_activation Activation of Hydroxyl Group cluster_conjugation Conjugation Reaction cluster_purification Purification & Analysis storage Store this compound at -20°C, protected from light and moisture prep Prepare stock solution in anhydrous DMSO or DMF storage->prep activation Activate terminal -OH group (e.g., with p-NPC or by tosylation) prep->activation purification1 Purify activated linker activation->purification1 conjugation React activated linker with target molecule (e.g., protein) purification1->conjugation quenching Quench unreacted linker conjugation->quenching purification2 Purify final conjugate (e.g., SEC, dialysis) quenching->purification2 analysis Analyze conjugate (e.g., SDS-PAGE, MS) purification2->analysis

Caption: A typical experimental workflow for the conjugation of this compound.

troubleshooting_logic Troubleshooting Logic for Low Conjugation Yield start Low Conjugation Yield check_activation Check Activation Step: - Anhydrous conditions? - Fresh reagents? start->check_activation check_reaction Check Reaction Conditions: - Correct pH? - Optimal temperature? start->check_reaction check_purification Check Purification: - Product loss during purification? start->check_purification solution_activation Solution: - Use fresh, anhydrous reagents. - Confirm activation by NMR/MS. check_activation->solution_activation If issues found solution_reaction Solution: - Optimize pH and temperature. - Adjust stoichiometry. check_reaction->solution_reaction If issues found solution_purification Solution: - Optimize purification method (e.g., change column, dialysis MWCO). check_purification->solution_purification If issues found

Caption: A logical workflow for troubleshooting low yield in conjugation reactions.

References

Technical Support Center: Controlling Surface Density of Lipoamido-PEG2-OH on Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling the surface density of Lipoamido-PEG2-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the surface modification of substrates with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is controlling its surface density important?

A1: this compound is a molecule composed of a lipoic acid derivative (Lipoamido), a short polyethylene (B3416737) glycol (PEG) spacer with two ethylene (B1197577) glycol units, and a terminal hydroxyl (-OH) group. The lipoic acid group has a strong affinity for gold and other noble metal surfaces, making it ideal for forming self-assembled monolayers (SAMs). The PEG spacer provides a hydrophilic and bio-inert layer that can reduce non-specific protein adsorption and cell adhesion. The terminal hydroxyl group can be further functionalized for the immobilization of biomolecules. Controlling the surface density is crucial because it directly impacts the substrate's properties, such as its resistance to protein fouling, and the accessibility of the terminal hydroxyl groups for subsequent reactions.

Q2: What are the primary methods for immobilizing this compound on substrates?

A2: The most common and effective method for immobilizing this compound, particularly on gold surfaces, is through the formation of self-assembled monolayers (SAMs).[1] The disulfide bond in the lipoic acid moiety can chemisorb onto the gold surface, leading to a spontaneous organization of the molecules into a densely packed monolayer. Other techniques that can be adapted for controlling surface density include Langmuir-Blodgett deposition and spin coating, although SAM formation is generally preferred for creating well-ordered and stable layers.

Q3: How can I control the degree of surface density of this compound?

A3: The surface density of this compound can be controlled by carefully adjusting several experimental parameters during the SAM formation process. These include:

  • Concentration of the this compound solution: Higher concentrations generally lead to a higher surface density, up to a saturation point.[2]

  • Incubation time: Longer incubation times typically result in more ordered and densely packed monolayers.[1][2]

  • Solvent choice: The solvent can influence the solubility of the molecule and its interaction with the substrate, thereby affecting the final surface density. Ethanol (B145695) is a commonly used solvent for thiol-based SAMs.

  • Temperature: Temperature can affect the kinetics of SAM formation and the final arrangement of the molecules on the surface.

  • Use of co-adsorbents (mixed SAMs): By introducing a second thiol-containing molecule (e.g., a shorter alkane thiol) into the solution, you can create mixed SAMs with a controlled ratio of the two components, thereby tuning the surface density of this compound.

Q4: What techniques can be used to characterize the surface density of this compound?

A4: Several surface-sensitive techniques can be employed to characterize the surface density and quality of the this compound monolayer:

  • X-ray Photoelectron Spectroscopy (XPS): Provides information on the elemental composition of the surface, confirming the presence of the immobilized molecule.[3]

  • Contact Angle Goniometry: Measures the surface hydrophilicity, which is related to the packing density of the PEG chains.[3]

  • Ellipsometry: Can be used to measure the thickness of the monolayer, which can be correlated with surface density.[3]

  • Atomic Force Microscopy (AFM): Provides topographical images of the surface, revealing the morphology and uniformity of the monolayer.[3]

  • Quartz Crystal Microbalance with Dissipation (QCM-D): Can monitor the mass uptake during SAM formation in real-time, providing kinetic information and an estimation of the surface coverage.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments to control the surface density of this compound.

Problem Possible Causes Recommended Solutions
Low Surface Density 1. Incomplete reaction: Insufficient incubation time for the SAM to fully form.[4] 2. Low concentration of this compound solution: The concentration may be too low to achieve a densely packed monolayer. 3. Contaminated substrate: The presence of organic or particulate contaminants on the substrate surface can hinder SAM formation. 4. Degraded this compound: The thiol group can oxidize over time, reducing its reactivity with the gold surface.1. Increase the incubation time (e.g., to 12-24 hours).[5] 2. Increase the concentration of the this compound solution. Perform a concentration-dependent study to find the optimal concentration. 3. Ensure thorough cleaning of the substrate before use (e.g., with piranha solution or UV/ozone treatment).[5] 4. Use fresh this compound or store it under appropriate conditions (cool, dry, and inert atmosphere).
High Variability in Surface Density 1. Inconsistent substrate cleaning: Variations in the cleaning procedure can lead to different surface properties. 2. Inhomogeneous solution: The this compound may not be fully dissolved or may have aggregated in the solvent. 3. Environmental factors: Variations in temperature or humidity during the experiment can affect the self-assembly process.1. Standardize the substrate cleaning protocol and ensure its consistent application. 2. Ensure the this compound is completely dissolved in the solvent, using sonication if necessary.[3] 3. Control the experimental environment as much as possible, particularly temperature.
Poor Monolayer Quality (e.g., defects, aggregation) 1. Presence of water in the solvent: Water can interfere with the self-assembly process of thiols on gold. 2. Rough substrate surface: A non-uniform substrate surface can lead to the formation of a disordered monolayer. 3. Vigorous agitation: Excessive stirring or shaking can disrupt the formation of an ordered monolayer.[4]1. Use anhydrous solvents for preparing the thiol solution.[3] 2. Use high-quality, smooth substrates. Characterize the substrate roughness with AFM before use. 3. Use gentle mixing or allow the self-assembly to occur under static conditions.[4]
Difficulty in Achieving a Specific Intermediate Surface Density 1. Direct relationship between concentration and density: It can be challenging to precisely control density by only varying the concentration of a single component.1. Utilize the mixed SAM approach. Prepare solutions with varying molar ratios of this compound and a shorter, inert thiol (e.g., mercaptoethanol or a short-chain alkane thiol) to precisely tune the surface density.

Experimental Protocols

Protocol for Forming a Self-Assembled Monolayer (SAM) of this compound on a Gold Substrate

This protocol outlines the steps for creating a well-defined SAM of this compound on a gold-coated substrate.

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • This compound

  • Anhydrous ethanol (200 proof)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Deionized (DI) water

  • Clean glass vials or petri dishes

  • Tweezers

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 5-10 minutes.[5]

    • Thoroughly rinse the substrates with copious amounts of DI water.

    • Rinse with ethanol.

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.

    • Use the cleaned substrates immediately.

  • Preparation of this compound Solution:

    • Prepare a solution of this compound in anhydrous ethanol at the desired concentration (e.g., 1 mM).

    • Ensure the molecule is fully dissolved by gentle vortexing or brief sonication.[3]

  • Self-Assembly:

    • Place the clean, dry gold substrates in a clean glass vial or petri dish.

    • Immerse the substrates in the this compound solution, ensuring the entire gold surface is covered.

    • Seal the container to prevent solvent evaporation and contamination.

    • Allow the self-assembly to proceed for a specified time (e.g., 12-24 hours) at room temperature.[5] Longer incubation times generally lead to more ordered monolayers.[1]

  • Rinsing and Drying:

    • After incubation, carefully remove the substrates from the thiol solution using clean tweezers.

    • Rinse the substrates thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed molecules.[3]

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Storage:

    • Store the prepared SAM-coated substrates in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) until further use to prevent contamination.[3]

Quantitative Data Summary

The following table summarizes the expected influence of key experimental parameters on the surface density of this compound.

ParameterEffect on Surface DensityNotes
This compound Concentration Increases with concentration up to a saturation pointA higher concentration provides a greater flux of molecules to the surface, leading to faster and denser packing.[2]
Incubation Time Increases with time, eventually plateauingLonger times allow for molecular rearrangement and the formation of a more ordered and densely packed monolayer.[1][2]
Temperature Can have a complex effectHigher temperatures can increase the rate of SAM formation but may also lead to a less ordered final structure. Optimization may be required.
Solvent Can influence packing and orderingA good solvent for this compound is necessary. Ethanol is a common choice for thiol-based SAMs on gold.
Molar Ratio in Mixed SAMs Directly controls the surface density of this compoundThe surface composition will reflect the molar ratio of the thiols in the solution, although some preferential adsorption may occur.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing & Analysis Substrate Gold Substrate Cleaning Substrate Cleaning (e.g., Piranha, UV/Ozone) Substrate->Cleaning Immersion Immerse Substrate in Thiol Solution Cleaning->Immersion Thiol_Solution Prepare this compound Solution in Ethanol Thiol_Solution->Immersion Incubation Incubate (12-24h) at Room Temperature Immersion->Incubation Rinsing Rinse with Ethanol Incubation->Rinsing Drying Dry with Nitrogen Rinsing->Drying Characterization Surface Characterization (XPS, AFM, Contact Angle) Drying->Characterization

Caption: Experimental workflow for the formation of a this compound self-assembled monolayer.

Density_Control_Logic cluster_params Controllable Parameters cluster_outcome Desired Outcome Concentration This compound Concentration Surface_Density Controlled Surface Density Concentration->Surface_Density Directly influences Time Incubation Time Time->Surface_Density Affects packing Mixed_SAM Molar Ratio in Mixed SAM Mixed_SAM->Surface_Density Precisely tunes Temperature Temperature Temperature->Surface_Density Affects kinetics

References

Minimizing steric hindrance in Lipoamido-PEG2-OH conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipoamido-PEG2-OH conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on minimizing steric hindrance and troubleshooting common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive functional groups?

A1: this compound is a heterobifunctional linker molecule often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It features two primary functional ends:

  • Lipoamido group: Contains a 5-membered dithiolane ring. This disulfide bond can be reduced to form two reactive thiol (-SH) groups.

  • Hydroxyl group (-OH): A primary alcohol at the end of a short, two-unit polyethylene (B3416737) glycol (PEG) chain. This group can be conjugated to other molecules, typically by reacting with an activated carboxylic acid.

Q2: What is steric hindrance in the context of this compound conjugation?

A2: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms in a molecule obstruct a chemical reaction.[2][3] In this context, it occurs when the three-dimensional structure of a large biomolecule (like a protein) or the bulky nature of a conjugation partner physically blocks the hydroxyl (-OH) group of this compound from reaching and reacting with its target functional group (e.g., an activated carboxylic acid).[4] This can significantly lower the reaction's efficiency and yield.[4]

Q3: How do PEG linkers, like the one in this compound, help mitigate steric hindrance?

A3: Polyethylene glycol (PEG) linkers act as flexible, hydrophilic spacers.[4][5] They can reduce steric hindrance by:

  • Increasing Distance: The linker extends the reactive group (in this case, -OH) away from the potentially bulky lipoamido portion and the molecule it's attached to, allowing it to access sterically crowded sites.[4]

  • Providing Flexibility: The flexible nature of the PEG chain enables the reactive group to maneuver around obstructive parts of a molecule to reach its target.[4][6]

  • Improving Solubility: PEGylation enhances the water solubility of molecules, which can prevent aggregation that might otherwise mask reactive sites.[7]

Q4: What are the primary chemical reactions used to conjugate the -OH group of this compound?

A4: The hydroxyl group (-OH) is typically not reactive enough on its own for direct conjugation. The most common strategy is to react it with a molecule containing a carboxylic acid (-COOH) that has been pre-activated. A widely used method is EDC/NHS coupling, where the carboxylic acid is activated to form an NHS ester, which then readily reacts with the hydroxyl group. While less common for -OH groups compared to amines, this pathway can be used. Other methods involve converting the -OH group into a more reactive species.

Troubleshooting Guide: Common Conjugation Issues

This guide addresses the most frequent challenges encountered when conjugating this compound, particularly when reacting its hydroxyl group with a carboxylic acid-containing molecule.

Problem 1: Low or No Conjugation Yield

Q: My conjugation reaction yield is very low or non-existent. What are the potential causes and solutions?

A: Low yield is a common issue that can stem from several factors related to reaction conditions and reagent stability.[8] A systematic approach to troubleshooting is recommended.[8]

Potential Causes & Solutions:

Potential Cause Recommended Solution
Inefficient Carboxylic Acid Activation The carboxylic acid on your target molecule must be activated to react with the -OH group. For EDC/NHS chemistry, ensure you are using the correct conditions. The activation step is most efficient at a slightly acidic pH (4.5-6.0).[9][10]
Hydrolysis of Activated Ester NHS esters are susceptible to hydrolysis in aqueous solutions, which competes with the conjugation reaction.[8][11] The rate of hydrolysis increases with pH.[11] Solution: Prepare EDC and NHS solutions immediately before use and add them to the reaction.[8][10] Perform the conjugation step promptly after the activation period.
Suboptimal Reaction pH The pH for the coupling step is critical. The reaction of an activated ester with the hydroxyl group should be optimized. While amine reactions are favored at pH 7.2-8.5, the optimal pH for reaction with a hydroxyl group may differ and require empirical testing.[9][11] Using buffers with competing nucleophiles (like Tris or glycine) should be avoided.[9][12]
Incorrect Molar Ratios An insufficient molar excess of one of the reactants can lead to an incomplete reaction.[8] Solution: Optimize the molar ratio of the reactants. For EDC/NHS activation, a 2 to 10-fold molar excess of EDC over the carboxyl groups is a common starting point.[9] For the conjugation, a molar excess of the this compound may be required to drive the reaction.
Steric Hindrance at the Conjugation Site The target carboxylic acid on your biomolecule may be buried within its structure or shielded by bulky neighboring groups, preventing the this compound from accessing it.[4] Solution: Consider engineering a longer PEG linker into your system if possible.[4][13] Alternatively, adjusting reaction conditions like temperature or pH might induce minor conformational changes in a protein, potentially exposing the target site (use caution to avoid denaturation).[4]
Degraded or Poor-Quality Reagents EDC and NHS are moisture-sensitive. This compound can degrade if not stored correctly. Solution: Store all reagents under the recommended conditions (e.g., desiccated, low temperature).[9] Equilibrate vials to room temperature before opening to prevent moisture condensation.[14] Use high-purity, fresh reagents whenever possible.[10]
Problem 2: Product Aggregation or Precipitation

Q: I'm observing precipitation or turbidity in my reaction vial. What's causing this and how can I fix it?

A: Aggregation can be caused by the inherent instability of one of the molecules in the reaction buffer or by the conjugation process itself.[15]

Potential Causes & Solutions:

Potential Cause Recommended Solution
Poor Protein/Biomolecule Stability The chosen reaction buffer (pH, ionic strength) may not be optimal for your biomolecule's stability.[15][16] Solution: Perform small-scale screening experiments to find the optimal buffer conditions.[15] Consider adding stabilizing excipients like sugars (sucrose, trehalose), polyols (glycerol), or specific amino acids (arginine, glycine).[15]
High Concentration of Organic Co-solvent If this compound is first dissolved in an organic solvent like DMSO or DMF, adding too much to the aqueous reaction buffer can denature proteins.[17] Solution: Minimize the final concentration of the organic solvent in the reaction mixture, typically keeping it below 10%.[17] Add the linker solution dropwise to the protein solution while gently mixing.[17]
High Reactant Concentrations High concentrations of biomolecules increase the likelihood of intermolecular interactions and aggregation.[8][16] Solution: Reduce the concentration of the protein or biomolecule in the reaction mixture.[16]
Reaction Temperature Higher temperatures can sometimes promote aggregation.[16] Solution: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration.[15][16] This can also help slow down side reactions.[14]

Visualized Workflows and Concepts

Experimental Workflow: EDC/NHS Coupling

The following diagram illustrates the general workflow for conjugating a molecule containing a carboxylic acid to this compound using EDC/NHS chemistry.

G start Start prep_reagents Prepare Reactants (Molecule-COOH, this compound) start->prep_reagents prep_buffers Prepare Buffers (Activation: MES, pH 4.5-6.0 Coupling: PBS, pH 7.2-8.0) start->prep_buffers activate Activate Carboxylic Acid Add EDC and NHS to Molecule-COOH in Activation Buffer prep_reagents->activate prep_buffers->activate incubate_act Incubate (15-30 min at RT) activate->incubate_act Forms NHS Ester conjugate Conjugate Add this compound to activated molecule incubate_act->conjugate incubate_conj Incubate (2h at RT or overnight at 4°C) conjugate->incubate_conj Forms Final Conjugate quench Quench Reaction (Optional) (e.g., with hydroxylamine) incubate_conj->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify end End purify->end

Caption: General workflow for EDC/NHS-mediated conjugation of this compound.

Troubleshooting Logic Flow

Use this decision tree to diagnose and solve common issues during your conjugation experiment.

G start Problem: Low Conjugation Yield check_reagents Are reagents fresh and stored correctly? start->check_reagents Start Here check_agg Is there aggregation? start->check_agg replace_reagents Solution: Use fresh, high-purity EDC, NHS, and linker. check_reagents->replace_reagents No check_ph Is the pH correct for both activation and coupling steps? check_reagents->check_ph Yes adjust_ph Solution: Verify buffer pH. Use MES (pH 4.5-6.0) for activation and PBS (pH 7.2-8.0) for coupling. check_ph->adjust_ph No check_ratio Are molar ratios optimized? check_ph->check_ratio Yes adjust_ratio Solution: Increase molar excess of EDC/NHS and/or the PEG linker. check_ratio->adjust_ratio No check_sterics Is steric hindrance a possibility? check_ratio->check_sterics Yes address_sterics Solution: Consider a longer PEG linker. Try modest changes in temp/pH. check_sterics->address_sterics Yes reduce_conc Solution: Lower reactant concentrations. Add stabilizing excipients. check_agg->reduce_conc Yes

Caption: A troubleshooting decision tree for low-yield conjugation reactions.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of a Carboxylic Acid to this compound

This protocol describes a general method for conjugating a molecule containing a carboxylic acid (Molecule-COOH) to the hydroxyl group of this compound.

Materials:

  • Molecule-COOH (e.g., a protein, peptide, or small molecule)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: MES Buffer (0.1 M, pH 4.5-6.0).[9]

  • Coupling Buffer: PBS (Phosphate-Buffered Saline, 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0).[9]

  • Quenching Buffer: (Optional) 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.5

  • Anhydrous DMSO or DMF (for dissolving reagents if necessary)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents (EDC, NHS, this compound) to room temperature before opening vials.[12]

    • Prepare a stock solution of Molecule-COOH in Activation Buffer.

    • Prepare a stock solution of this compound. If it is difficult to weigh, it can be dissolved in a minimal amount of anhydrous DMSO or DMF first.[12]

    • Crucially, prepare fresh solutions of EDC and NHS in Activation Buffer immediately before initiating the activation step. [10] Do not store these solutions.

  • Activation of Carboxylic Acid:

    • In a reaction tube, combine your Molecule-COOH with the Activation Buffer.

    • Add EDC to the solution. A 2-10 fold molar excess relative to the amount of Molecule-COOH is a recommended starting point.[10]

    • Immediately add NHS (or Sulfo-NHS). A 1-1.5 fold molar excess relative to EDC is common.[9]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[9][14]

  • Conjugation to this compound:

    • Immediately add the this compound solution to the activated mixture. A 10 to 20-fold molar excess of the linker over the target molecule is a good starting point to optimize from.

    • Adjust the pH of the reaction mixture to 7.2-8.0 by adding a calculated amount of Coupling Buffer to facilitate the reaction.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[17]

  • Quenching (Optional):

    • To stop the reaction and quench any unreacted NHS-esters, add Quenching Buffer to a final concentration of 10-50 mM.[4]

    • Incubate for an additional 15-30 minutes.

  • Purification:

    • Remove excess, unreacted this compound and reaction byproducts (like EDC and NHS) using an appropriate method.

    • For protein conjugates, Size-Exclusion Chromatography (SEC) or dialysis are effective methods.[4]

  • Characterization:

    • Analyze the purified conjugate using techniques like SDS-PAGE, HPLC, or mass spectrometry to confirm successful conjugation and assess purity.[4]

References

Preventing oxidation or reduction of the dithiolane ring during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of the dithiolane ring during various chemical transformations. Our goal is to help you protect this important functional group from unintended oxidation or reduction in your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My dithiolane ring was unexpectedly oxidized. What are the likely culprits?

A1: Dithiolane rings are susceptible to oxidation, which typically converts the sulfur atoms to sulfoxides and then to sulfones. This can alter the chemical properties and biological activity of your compound. Common oxidizing agents that are often incompatible with dithiolanes include:

  • Peroxy acids: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) are highly effective for epoxidations but will readily oxidize the sulfur atoms of a dithiolane.[1]

  • Strong oxidants: Permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3) are generally too harsh and will lead to oxidation of the dithiolane ring.

  • Halogens: Bromine (Br2) and chlorine (Cl2) can also oxidize the sulfur atoms.

To avoid unwanted oxidation, it is crucial to select milder and more chemoselective oxidizing agents. For instance, when oxidizing a primary alcohol to an aldehyde in the presence of a dithiolane, consider using reagents like pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or employing Swern or Dess-Martin periodinane (DMP) oxidations.[2][3] These methods are generally carried out under neutral or mildly acidic conditions and are less likely to affect the dithiolane ring.

Q2: I need to perform a reduction in the presence of a dithiolane ring. Which reducing agents are safe to use?

A2: The dithiolane ring can be sensitive to certain reducing conditions, particularly those involving some metal hydrides or harsh catalytic hydrogenation. Here's a breakdown of common scenarios:

  • Catalytic Hydrogenation: While catalytic hydrogenation (e.g., H2/Pd/C, H2/Raney Nickel) is a powerful reduction method, it can sometimes lead to the cleavage of the C-S bonds in the dithiolane ring, especially under harsh conditions (high pressure and temperature).[4] However, it is often used successfully for the reduction of nitro groups to amines in the presence of dithiolanes under controlled conditions.[5][6]

  • Metal Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce dithiolanes.[6] Milder hydrides like sodium borohydride (B1222165) (NaBH4) are generally safer but should still be used with caution, depending on the overall structure of the molecule.

  • Dithionite (B78146): Sodium dithionite (Na2S2O4) is a mild reducing agent that has been successfully used for the reduction of nitro groups in the presence of other sensitive functionalities and is a good option to consider.[7][8]

For the selective reduction of a nitro group to an amine in the presence of a dithiolane, catalytic hydrogenation with sulfided platinum catalysts or the use of iron in acidic media are often effective and chemoselective methods.[9]

Q3: I need to hydrolyze an ester in a molecule that also contains a dithiolane ring. What conditions should I use?

A3: Basic hydrolysis (saponification) of esters using hydroxide (B78521) bases like NaOH or KOH is generally compatible with the dithiolane ring, which is stable under basic conditions.[10] The key is to use conditions that are not so harsh as to promote other side reactions. Acidic hydrolysis is also possible, but care must be taken as dithiolanes can be sensitive to strong acids, especially at elevated temperatures.

Q4: How can I form an amide bond in the presence of a dithiolane?

A4: Standard amide coupling reagents are generally compatible with the dithiolane ring. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to activate the carboxylic acid for reaction with an amine without affecting the dithiolane.[11][12] Other common coupling reagents such as HATU, HBTU, and TBTU are also generally safe to use.[13]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unwanted oxidation of the dithiolane ring to a sulfoxide (B87167) or sulfone. Use of strong or non-selective oxidizing agents (e.g., peroxy acids, permanganate).For alcohol oxidation, use milder reagents like PCC, PDC, or Dess-Martin periodinane. For epoxidation, consider alternative strategies if the dithiolane is highly sensitive.
Cleavage of the dithiolane ring during a reduction step. Use of harsh reducing agents (e.g., LiAlH4) or aggressive catalytic hydrogenation conditions.For nitro group reduction, consider milder conditions such as Fe/AcOH or Na2S2O4. For catalytic hydrogenation, use a less reactive catalyst or milder conditions (lower pressure/temperature).
Decomposition of the dithiolane during acidic workup or purification. The dithiolane ring can be sensitive to strong acids, especially when heated.Perform acidic workups at low temperatures and avoid prolonged exposure. Use alternative purification methods if possible, such as chromatography on neutral silica (B1680970) gel.
Side reactions during Grignard or organolithium additions. The acidic protons adjacent to the sulfur atoms in the dithiolane ring can be abstracted by strong organometallic bases.This is a known reactivity pattern, especially for 1,3-dithianes. If this is a problem, alternative synthetic strategies that avoid strongly basic organometallic reagents may be necessary.

Dithiolane-Compatible Reaction Conditions

The following tables summarize reaction conditions that have been found to be generally compatible with the dithiolane ring.

Oxidation Reactions
Transformation Reagent Solvent Temperature Notes
Primary Alcohol to AldehydePCC (Pyridinium chlorochromate)Dichloromethane (B109758) (DCM)Room TemperatureA mild and effective method.[2]
Primary Alcohol to AldehydeDMP (Dess-Martin Periodinane)Dichloromethane (DCM)Room TemperatureAnother mild and reliable option.[3]
Secondary Alcohol to KetoneJones Reagent (CrO3/H2SO4)Acetone0 °C to Room TempWhile a strong oxidant, it can be used for secondary alcohols with care.
Reduction Reactions
Transformation Reagent Solvent Temperature Notes
Nitro Group to AmineH2, Pd/CEthanol (B145695)/MethanolRoom TemperatureWidely used, but catalyst choice and conditions may need optimization.[6]
Nitro Group to AmineFe, NH4ClEthanol/WaterRefluxA classic and often chemoselective method.
Nitro Group to AmineSnCl2·2H2OEthanolRefluxEffective for aromatic nitro group reduction.
Ester to AlcoholNaBH4Ethanol/Methanol0 °C to Room TempGenerally safe, but may be slow.
Other Common Transformations
Transformation Reagent Solvent Temperature Notes
Ester Hydrolysis (Basic)NaOH or KOHMethanol/WaterRoom Temp to RefluxDithiolanes are generally stable to basic conditions.[10]
Amide CouplingEDC, HOBtDMF or DCM0 °C to Room TempStandard and reliable coupling conditions.[13]
Amide CouplingSOCl2, then amineTolueneRefluxFor robust substrates.[14]
Epoxidation of Alkenem-CPBADichloromethane (DCM)0 °C to Room TempCaution: This will likely oxidize the dithiolane. Alternative methods are recommended.

Experimental Protocols

Protocol 1: Selective Oxidation of a Primary Alcohol to an Aldehyde using PCC

This protocol describes the oxidation of a primary alcohol to an aldehyde in the presence of a dithiolane ring using pyridinium chlorochromate (PCC).

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the dithiolane-containing primary alcohol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired aldehyde.

Protocol 2: Reduction of a Nitro Group to an Amine via Catalytic Hydrogenation

This protocol outlines the reduction of an aromatic nitro group to an amine in a molecule containing a dithiolane ring.

  • Setup: To a hydrogenation flask, add the dithiolane-containing nitro compound (1.0 eq) and a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H2). Repeat this process three times. Stir the reaction mixture under a hydrogen atmosphere (typically a balloon or at a slightly positive pressure) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 2-12 hours.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude amine can often be used without further purification or can be purified by crystallization or column chromatography.

Visual Guides

Oxidation_Pathway Dithiolane Dithiolane Sulfoxide Sulfoxide Dithiolane->Sulfoxide [O] (e.g., m-CPBA) Sulfone Sulfone Sulfoxide->Sulfone [O] (e.g., m-CPBA) caption Oxidation of the Dithiolane Ring Decision_Tree start Reaction on a Dithiolane-Containing Molecule q1 What type of reaction? start->q1 oxidation Oxidation q1->oxidation Oxidation reduction Reduction q1->reduction Reduction other Other (e.g., Coupling, Hydrolysis) q1->other Other mild_ox Use Mild Reagents (PCC, DMP, Swern) oxidation->mild_ox mild_red Use Mild Reagents (H2/Pd-C carefully, Fe/AcOH, SnCl2) reduction->mild_red standard_cond Use Standard Conditions (e.g., EDC/HOBt, NaOH/H2O) other->standard_cond caption Decision workflow for dithiolane compatibility.

References

Validation & Comparative

Lipoamido-PEG2-OH vs. PEG4 and PEG8 Linkers: A Comparative Guide for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the design of effective drug delivery systems. Among the various options, polyethylene (B3416737) glycol (PEG) linkers are widely utilized to improve the solubility, stability, and pharmacokinetic profile of therapeutic agents. This guide provides an objective comparison of Lipoamido-PEG2-OH with its longer counterparts, Lipoamido-PEG4-OH and Lipoamido-PEG8-OH, supported by experimental data to inform the rational design of next-generation drug carriers.

The length of the PEG linker, a seemingly minor modification, can profoundly impact the biological performance of a drug conjugate. Shorter PEG chains, such as PEG2, offer a more rigid and compact connection, while longer chains like PEG4 and PEG8 provide increased flexibility and a larger hydrodynamic radius. This fundamental difference influences key parameters including drug loading, release kinetics, cellular uptake, and in vivo pharmacokinetics. The choice of an optimal PEG linker length represents a crucial balance between enhancing stability and circulation time while maintaining potent biological activity.

Quantitative Comparison of PEG Linker Performance

The following tables summarize quantitative data from various studies, highlighting the impact of different PEG linker lengths on key performance metrics of drug delivery systems. While direct comparative data for Lipoamido-functionalized PEGs of these exact lengths in a single system is limited, the presented data from analogous systems with short PEG chains provide a strong basis for performance expectation.

Table 1: Impact of PEG Linker Length on Cellular Uptake

ParameterPEG2PEG4PEG8Key Findings & References
Cellular Internalization (Nanoparticles) HigherIntermediateLowerShorter PEG chains generally lead to higher cellular uptake due to reduced steric hindrance.[1]
Macrophage Uptake HigherIntermediateLowerLonger PEG chains provide a more effective "stealth" effect, reducing clearance by the mononuclear phagocyte system.[2]
Receptor-Mediated Endocytosis Potentially HigherIntermediatePotentially LowerShorter linkers may interfere less with the binding of a targeting ligand to its receptor.[3]

Table 2: Influence of PEG Linker Length on Pharmacokinetics and Drug Release

ParameterPEG2PEG4PEG8Key Findings & References
Plasma Half-life (t½) ShorterIntermediateLongerIncreasing PEG length generally correlates with a longer circulation half-life due to a larger hydrodynamic radius and reduced renal clearance.[2]
Area Under the Curve (AUC) LowerIntermediateHigherA longer half-life typically results in a greater overall drug exposure.[2]
In Vitro Drug Release FasterIntermediateSlowerLonger, more flexible PEG chains can create a more stable hydration layer, potentially slowing the release of the encapsulated drug.[4]

Experimental Workflows and Signaling Pathways

Understanding the experimental procedures used to evaluate these linkers is crucial for interpreting the data and designing future studies.

experimental_workflow cluster_synthesis Conjugate Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Synthesis of Lipoamido-PEGn-Drug Conjugate (n=2, 4, 8) s2 Purification (e.g., HPLC) s1->s2 s3 Characterization (e.g., MS, NMR) s2->s3 iv1 Drug Loading & Encapsulation Efficiency s3->iv1 iv2 In Vitro Drug Release Study iv1->iv2 iv3 Cellular Uptake Assay (Flow Cytometry) iv1->iv3 iv4 In Vitro Cytotoxicity Assay iv3->iv4 inv1 Pharmacokinetic Study (Animal Model) iv4->inv1 inv2 Biodistribution Study inv1->inv2 inv3 In Vivo Efficacy Study (Tumor Model) inv2->inv3

Caption: A generalized experimental workflow for comparing the performance of drug delivery systems with different PEG linker lengths.

The cellular uptake of PEGylated nanoparticles is a complex process that can involve various endocytic pathways. The length of the PEG linker can influence which pathway is predominantly utilized.

cellular_uptake_pathway cluster_membrane Cell Membrane NP PEGylated Nanoparticle receptor Receptor NP->receptor Binding caveolae Caveolae-mediated Endocytosis NP->caveolae macropino Macropinocytosis NP->macropino clathrin Clathrin-mediated Endocytosis receptor->clathrin endosome Early Endosome clathrin->endosome caveolae->endosome macropino->endosome lysosome Lysosome (Drug Release) endosome->lysosome cytosol Cytosol lysosome->cytosol Released Drug

Caption: Generalized pathways for the cellular uptake of PEGylated nanoparticles.

Experimental Protocols

Cellular Uptake Assay Using Flow Cytometry

This protocol describes a method to quantitatively measure the internalization of fluorescently labeled nanoparticles with different PEG linker lengths into cancer cells.

1. Cell Culture:

  • Seed the target cancer cell line (e.g., HeLa, MCF-7) in 24-well plates at a density that allows for logarithmic growth for the duration of the experiment and culture overnight.[5]

2. Nanoparticle Incubation:

  • Prepare suspensions of fluorescently labeled this compound, Lipoamido-PEG4-OH, and Lipoamido-PEG8-OH conjugated nanoparticles in complete cell culture medium at various concentrations.

  • Remove the old medium from the cells and add the nanoparticle suspensions.

  • Incubate the cells for a defined period (e.g., 4 or 24 hours) at 37°C in a CO2 incubator.[5]

3. Cell Harvesting and Staining:

  • After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.[5]

  • Detach the cells from the plate using trypsin-EDTA.

  • Centrifuge the cell suspension to pellet the cells and resuspend them in PBS.[5]

  • For viability staining, a dye such as propidium (B1200493) iodide can be added to distinguish live from dead cells.

4. Flow Cytometry Analysis:

  • Analyze the cell suspension using a flow cytometer.

  • Excite the fluorescent label within the nanoparticles with an appropriate laser and detect the emission.

  • Gate on the live cell population and quantify the mean fluorescence intensity, which corresponds to the amount of nanoparticle uptake.[5][6]

  • Use untreated cells as a negative control to set the background fluorescence.

In Vivo Pharmacokinetic Study in a Murine Model

This protocol outlines the procedure for evaluating the pharmacokinetic profiles of drug formulations with different PEG linkers in mice.

1. Animal Model and Acclimation:

  • Use healthy, age- and weight-matched mice (e.g., BALB/c or C57BL/6).

  • Allow the animals to acclimate to the housing conditions for at least one week before the experiment.

2. Drug Administration:

  • Prepare sterile formulations of the drug conjugated with this compound, Lipoamido-PEG4-OH, and Lipoamido-PEG8-OH in a suitable vehicle (e.g., saline or PBS).

  • Administer a single intravenous (IV) dose of each formulation to a group of mice via the tail vein.[7] The dose should be consistent across all groups.

3. Blood Sampling:

  • At predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) after administration, collect blood samples from the mice.[7] A sparse sampling design is often used where different subsets of animals are sampled at different time points.

  • Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

4. Plasma Preparation and Drug Quantification:

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Extract the drug from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the drug concentration in the plasma extracts using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

5. Pharmacokinetic Analysis:

  • Plot the plasma drug concentration versus time for each formulation.

  • Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

In Vitro Drug Release Assay

This protocol describes a dialysis-based method to assess the release kinetics of a drug from nanoparticles with different PEG linkers.

1. Preparation of Nanoparticle Suspensions:

  • Disperse a known amount of the drug-loaded nanoparticles (with PEG2, PEG4, or PEG8 linkers) in a release buffer (e.g., PBS at pH 7.4 to mimic physiological conditions).[2]

2. Dialysis Setup:

  • Place the nanoparticle suspension into a dialysis bag with a molecular weight cut-off (MWCO) that is permeable to the free drug but retains the nanoparticles.[2]

  • Immerse the sealed dialysis bag in a larger volume of the release buffer in a temperature-controlled shaker set to 37°C.[2]

3. Sample Collection:

  • At specified time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release buffer from the external medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.

4. Drug Quantification:

  • Analyze the collected samples to determine the concentration of the released drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

5. Data Analysis:

  • Calculate the cumulative percentage of drug released at each time point.

  • Plot the cumulative drug release as a function of time to generate the drug release profile for each formulation.

Conclusion

The selection of the optimal PEG linker length is a critical decision in the design of drug delivery systems. Experimental evidence suggests a trade-off between the properties conferred by shorter and longer PEG chains.

  • This compound is likely to favor enhanced cellular uptake and potentially faster drug release, which could be advantageous for drugs that require rapid intracellular delivery to exert their therapeutic effect. However, this may come at the cost of a shorter circulation time and increased clearance by the immune system.

  • Lipoamido-PEG4-OH represents an intermediate option that may offer a balance between cellular uptake and pharmacokinetic properties.

  • Lipoamido-PEG8-OH , with its longer chain, is expected to provide superior "stealth" characteristics, leading to a longer plasma half-life and potentially greater accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect. This could, however, lead to reduced cellular internalization and a slower rate of drug release.

Ultimately, the ideal PEG linker length is context-dependent and should be empirically determined for each specific drug, targeting ligand, and therapeutic application through rigorous preclinical evaluation. This guide provides a framework for making an informed initial selection and for designing the necessary experiments to validate the optimal choice.

References

A Head-to-Head Comparison: Lipoamido-PEG2-OH vs. Thiol-PEG for Gold Surface Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of surface chemistry for gold nanoparticles is a critical decision that dictates the stability, biocompatibility, and functionality of the final construct. This guide provides an objective comparison of two common PEGylation reagents, Lipoamido-PEG2-OH and standard thiol-PEG, for gold surface binding, supported by experimental data from peer-reviewed studies.

The primary distinction between these two molecules lies in their anchoring group: this compound utilizes a lipoamide (B1675559) group, which presents a cyclic disulfide that binds to the gold surface in a bidentate fashion, while thiol-PEG employs a single thiol group for a monodentate attachment. This structural difference has significant implications for the stability and packing density of the resulting self-assembled monolayer (SAM).

At a Glance: Key Performance Metrics

FeatureThis compound (via Lipoic Acid-PEG data)Thiol-PEGKey Advantage
Binding Mechanism Bidentate (two sulfur-gold bonds)Monodentate (one sulfur-gold bond)This compound
Stability Significantly higherLowerThis compound
Surface Packing Density Lower (larger footprint)Higher (smaller footprint)Thiol-PEG
Binding Affinity Higher (chelate effect)LowerThis compound

Binding Mechanism: The Chelate Advantage of this compound

The superior stability of this compound on gold surfaces can be attributed to the "chelate effect." The two sulfur atoms of the lipoamide's dithiolane ring bind simultaneously to the gold surface, creating a stable five-membered ring structure. This bidentate chelation is thermodynamically more favorable than the single-point attachment of a monodentate thiol, resulting in a more robust and durable surface modification.

cluster_lipoamido This compound Binding cluster_thiol Thiol-PEG Binding Au_L Gold Surface Lipo Lipoamido (Dithiolane Ring) Lipo->Au_L Bidentate (2 S-Au bonds) PEG_L PEG2-OH Lipo->PEG_L Au_T Gold Surface Thiol Thiol (-SH) Thiol->Au_T Monodentate (1 S-Au bond) PEG_T PEG Thiol->PEG_T

Figure 1. Binding mechanisms of this compound and Thiol-PEG.

Quantitative Comparison: Stability and Surface Density

Experimental data consistently demonstrates the enhanced stability of gold nanoparticles functionalized with lipoic acid-PEG, a close analog of this compound, when compared to those with thiol-PEG. A common method to assess stability is to challenge the functionalized nanoparticles with a competing thiol, such as dithiothreitol (B142953) (DTT), and monitor the displacement of the PEG ligand over time.

ParameterLipoic Acid-PEG5000Thiol-PEG5000Reference
Half-life in 10 mM DTT (20 nm AuNPs) > 24 hours~ 2 hours[cite: ]
Half-life in 10 mM DTT (40 nm AuNPs) ~ 12 hours~ 1 hour[cite: ]

The trade-off for this increased stability is a lower packing density on the gold surface. The bidentate nature of the lipoamido anchor results in a larger molecular footprint compared to the more compact monodentate thiol.

Ligand AnchorNanoparticle DiameterFootprint Size (nm²)Reference
Lipoic Acid10 nm0.21[1][2][3]
Lipoic Acid30 nm0.25[1][2][3]
Thiolate10 nm0.085[1][2][3]
Thiolate30 nm0.18[1][2][3]

Experimental Protocols

Gold Nanoparticle Functionalization

A general protocol for the functionalization of gold nanoparticles involves the ligand exchange of a stabilizing agent (e.g., citrate) with the desired PEG derivative.

start Start: Citrate-stabilized AuNPs add_peg Add this compound or Thiol-PEG (in excess) start->add_peg incubate Incubate (e.g., room temp, overnight) add_peg->incubate centrifuge1 Centrifuge to remove excess ligand incubate->centrifuge1 resuspend Resuspend in desired buffer (e.g., PBS) centrifuge1->resuspend characterize Characterize: UV-Vis, DLS, TEM resuspend->characterize end End: PEGylated AuNPs characterize->end

Figure 2. Gold nanoparticle functionalization workflow.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) of desired size.

  • This compound or Thiol-PEG.

  • Reaction buffer (e.g., phosphate-buffered saline, PBS).

  • Centrifuge and appropriate tubes.

Procedure:

  • To a solution of citrate-stabilized AuNPs, add the this compound or Thiol-PEG solution in a significant molar excess.

  • Allow the mixture to incubate, typically at room temperature with gentle stirring, for several hours to overnight to ensure complete ligand exchange.

  • Pellet the functionalized AuNPs by centrifugation. The speed and duration will depend on the size of the nanoparticles.

  • Carefully remove the supernatant containing the excess, unbound PEG.

  • Resuspend the AuNP pellet in the desired buffer.

  • Repeat the centrifugation and resuspension steps at least twice to ensure the removal of all unbound ligands.

  • Characterize the final PEGylated AuNPs using techniques such as UV-Vis spectroscopy (to check for aggregation), Dynamic Light Scattering (DLS) (to determine hydrodynamic size), and Transmission Electron Microscopy (TEM) (to visualize the nanoparticles).

Dithiothreitol (DTT) Stability Assay

This assay quantitatively assesses the stability of the PEG-gold bond by measuring the rate of ligand displacement by a competing thiol.

start Start: PEGylated AuNPs in buffer add_dtt Add DTT solution (e.g., 10 mM final concentration) start->add_dtt incubate Incubate at a controlled temperature (e.g., 37°C) add_dtt->incubate measure Periodically measure UV-Vis spectrum incubate->measure analyze Monitor for red-shift in plasmon peak (indicates aggregation) measure->analyze over time end End: Determine half-life of stability analyze->end

Figure 3. DTT stability assay workflow.

Materials:

  • PEGylated AuNPs (functionalized with either this compound or Thiol-PEG).

  • Dithiothreitol (DTT) solution.

  • UV-Vis spectrophotometer.

Procedure:

  • Resuspend the PEGylated AuNPs in a suitable buffer (e.g., PBS).

  • Add a concentrated DTT solution to the AuNP suspension to achieve a final DTT concentration of, for example, 10 mM.

  • Incubate the mixture at a constant temperature (e.g., 37°C).

  • At regular time intervals, acquire the UV-Vis spectrum of the solution.

  • Monitor the plasmon peak of the AuNPs. As the PEG ligands are displaced by DTT, the nanoparticles will aggregate, causing a red-shift and broadening of the plasmon peak.

  • The stability can be quantified by measuring the time it takes for the absorbance at a longer wavelength (e.g., 650 nm) to reach half of its maximum, which corresponds to the half-life of the functionalized nanoparticles under these conditions. [cite: ]

Conclusion and Recommendations

For applications demanding high stability and long-term performance, particularly in complex biological media, this compound offers a clear advantage over traditional thiol-PEG. The bidentate binding of the lipoamide anchor provides a more robust and resilient surface modification, minimizing ligand desorption and subsequent nanoparticle aggregation.

However, for applications where maximizing the surface density of the PEG layer is the primary concern, and where the environment is less challenging, thiol-PEG may be a suitable and more economical choice.

Ultimately, the selection between this compound and thiol-PEG should be guided by the specific requirements of the intended application, with a careful consideration of the trade-off between stability and packing density. For many cutting-edge applications in drug delivery and diagnostics, the superior stability afforded by the lipoamido anchor will be a decisive factor.

References

A Comparative Guide to the Performance of Lipoamido-PEG2-OH Conjugates: In Vitro vs. In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of linker molecules is a critical determinant in the successful development of targeted drug delivery systems. Among the diverse array of available linkers, Lipoamido-PEG2-OH conjugates have garnered interest for their potential to enhance the therapeutic index of various payloads. This guide provides an objective comparison of the in vitro and in vivo performance of this compound conjugates against other common alternatives, supported by experimental data.

Executive Summary

This compound conjugates offer a unique combination of a lipophilic anchoring group (lipoamide) and a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This structure is designed to facilitate the formulation of hydrophobic drugs into nanocarriers and improve their pharmacokinetic profiles. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview of their performance characteristics relative to other widely used conjugation strategies.

Performance Comparison of Conjugation Strategies

The choice of a linker can significantly impact the stability, drug release profile, cellular uptake, and ultimately, the in vivo efficacy and safety of a drug conjugate. Below is a comparative summary of key performance indicators for this compound and its alternatives.

Table 1: Comparative In Vitro Performance
ParameterThis compound Conjugate (Amide Bond)Maleimide-PEG Conjugate (Thioether Bond)NHS Ester-PEG Conjugate (Ester Bond)Zwitterionic Polymer ConjugatePolysaccharide Conjugate (e.g., Dextran)
Bond Stability (Half-life) Very High (>200 years at pH 7)[1]Moderate (Can be susceptible to retro-Michael addition)[2][3]Low to Moderate (Susceptible to hydrolysis)Covalent, generally stableStable, dependent on linkage chemistry
Drug Release Profile Slow, dependent on enzymatic cleavage of the amide bondCan be designed for cleavable or non-cleavable releaseProne to premature release via hydrolysisCan be engineered for stimuli-responsive releaseEnzymatically degradable, allowing for controlled release
Cellular Uptake Dependent on the targeting ligand and nanoparticle formulationDependent on the targeting ligand and nanoparticle formulationDependent on the targeting ligand and nanoparticle formulationGenerally shows reduced non-specific cellular uptake[4]Can be targeted to specific cell surface receptors
Cytotoxicity (IC50) Payload-dependentPayload-dependentPayload-dependentLow intrinsic cytotoxicity of the polymer[4][5]Generally biocompatible and low cytotoxicity
Table 2: Comparative In Vivo Performance
ParameterThis compound ConjugateMaleimide-PEG ConjugateNHS Ester-PEG ConjugateZwitterionic Polymer ConjugatePolysaccharide Conjugate
Circulation Half-Life (t1/2) Expected to be prolonged due to PEGylation (e.g., ~28h for a PEGylated protein)[6][7]Can be prolonged with stable maleimide (B117702) chemistryGenerally shorter due to ester bond instabilityLong circulation times observed[4][8]Variable, can be tailored by polysaccharide choice and size
Tumor Accumulation (%ID/g) Enhanced accumulation expected via the EPR effect (e.g., >10% ID/g)[9][10]Dependent on linker stability and targeting moietyPotentially lower due to premature drug releaseEffective tumor accumulation reported[4][8]Can achieve high tumor accumulation
Off-Target Toxicity Potentially lower due to stable drug linkageRisk of off-target toxicity from premature release of traditional maleimidesHigher risk of off-target toxicity due to hydrolysisReduced non-specific interactions may lower off-target effects[5]Generally low, but dependent on the drug and targeting efficiency
Immunogenicity PEG can sometimes elicit an immune response (anti-PEG antibodies)PEG can sometimes elicit an immune responsePEG can sometimes elicit an immune responseGenerally considered to have low immunogenicityCan be immunogenic depending on the polysaccharide

Experimental Methodologies

Accurate assessment of the performance of drug conjugates relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in this guide.

In Vitro Drug Release Assay

Objective: To determine the rate and extent of drug release from the conjugate under simulated physiological conditions.

Protocol:

  • Prepare a solution of the drug conjugate in a release buffer (e.g., phosphate-buffered saline, pH 7.4, or acetate (B1210297) buffer, pH 5.0, to simulate endosomal conditions).

  • Place the solution in a dialysis bag with a specific molecular weight cut-off that allows the free drug to pass through but retains the conjugate.

  • Immerse the dialysis bag in a larger volume of the same release buffer at 37°C with constant stirring.

  • At predetermined time points, collect aliquots from the external buffer.

  • Quantify the concentration of the released drug in the aliquots using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.[11][12][13]

  • Calculate the cumulative percentage of drug released over time.

Cellular Uptake and Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the ability of the conjugate to be internalized by target cells and to assess its cytotoxic effect.

Protocol:

  • Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the drug conjugate, free drug (as a positive control), and a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • For cellular uptake, lyse the cells at the end of the incubation and quantify the intracellular drug concentration using an appropriate analytical method.

  • For cytotoxicity, add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the half-maximal inhibitory concentration (IC50).[14][15]

In Vivo Pharmacokinetics and Biodistribution Study

Objective: To determine the circulation half-life and tissue distribution of the conjugate in an animal model.

Protocol:

  • Administer the drug conjugate (often radiolabeled or fluorescently tagged for easier detection) to a cohort of laboratory animals (e.g., mice or rats) via intravenous injection.

  • At various time points post-injection, collect blood samples.

  • At the end of the study, euthanize the animals and harvest major organs (e.g., tumor, liver, spleen, kidneys, heart, lungs).

  • For pharmacokinetics, process the blood samples to separate plasma and quantify the concentration of the conjugate at each time point. Calculate pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), and clearance.

  • For biodistribution, homogenize the harvested organs and quantify the amount of the conjugate in each organ.[16][17]

  • Express the results as the percentage of the injected dose per gram of tissue (%ID/g).[10]

Visualizing Key Processes

To better understand the mechanisms and workflows discussed, the following diagrams illustrate key concepts in drug delivery and experimental design.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation drug_release Drug Release Assay cellular_uptake Cellular Uptake drug_release->cellular_uptake cytotoxicity Cytotoxicity Assay cellular_uptake->cytotoxicity pk_study Pharmacokinetics biodistribution Biodistribution pk_study->biodistribution efficacy Efficacy Study biodistribution->efficacy conjugate This compound Conjugate conjugate->drug_release conjugate->pk_study

Fig 1. A typical experimental workflow for evaluating drug conjugates.

drug_delivery_pathway injection Systemic Administration circulation Blood Circulation injection->circulation tumor_accumulation Tumor Accumulation (EPR) circulation->tumor_accumulation clearance Clearance (Liver, Kidney) circulation->clearance cellular_uptake Cellular Uptake tumor_accumulation->cellular_uptake drug_release Intracellular Drug Release cellular_uptake->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Fig 2. The pathway of a nanoparticle-based drug delivery system.

Conclusion

The selection of a conjugation strategy is a critical decision in the development of targeted therapeutics. This compound conjugates, with their stable amide linkage, offer the potential for robust in vivo performance by minimizing premature drug release. However, the lack of extensive, direct comparative data necessitates a careful, case-by-case evaluation against alternatives. Zwitterionic polymers and certain polysaccharide-based conjugates are emerging as promising alternatives with favorable biocompatibility and pharmacokinetic profiles. The experimental protocols and comparative data presented in this guide are intended to provide a foundational framework for researchers to make informed decisions in the rational design of next-generation drug delivery systems.

References

A Comparative Guide to Analytical Methods for Confirming Lipoamido-PEG2-OH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise analysis of reaction products is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry for confirming the successful conjugation of Lipoamido-PEG2-OH to target molecules such as peptides, proteins, or nanoparticles. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate an informed choice of methodology for characterizing these critical bioconjugates.

This compound is a functionalized polyethylene (B3416737) glycol (PEG) linker featuring a lipoamide (B1675559) group. The lipoamide moiety, with its disulfide bond, can be reduced to form two thiol groups, making it an excellent anchor for conjugation to gold surfaces or for forming disulfide bonds with cysteine-containing molecules. The terminal hydroxyl group allows for further chemical modifications. The covalent attachment of this PEG linker, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of biomolecules by improving solubility, stability, and pharmacokinetic profiles.[1][2] Accurate monitoring of these conjugation reactions is crucial to ensure the quality, efficacy, and safety of the final product.

Comparative Analysis of Analytical Techniques

While both HPLC and MALDI-TOF MS are powerful techniques for characterizing PEGylated molecules, they provide different and often complementary information. HPLC excels at separation and quantification, while MALDI-TOF MS provides precise molecular weight information.

Table 1: Comparison of HPLC and MALDI-TOF MS for this compound Conjugation Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
Primary Information Purity, quantification of conjugate, separation of reactants and products.Precise molecular weight of the conjugate, confirmation of PEGylation, determination of the degree of PEGylation.[3][4]
Principle Separation based on physicochemical properties (hydrophobicity, size).Measurement of mass-to-charge ratio of ionized molecules.[4]
Typical Modes Reversed-Phase (RP-HPLC), Size-Exclusion (SEC-HPLC).Positive-ion reflector mode.[4]
Advantages - High reproducibility and robustness.- Quantitative analysis of conjugation efficiency.- Can be coupled with various detectors (UV, ELSD, MS).[]- High sensitivity and accuracy for mass determination.- Provides direct evidence of covalent modification.- Can analyze complex mixtures with minimal sample preparation.[3]
Limitations - Indirect confirmation of conjugation (based on retention time shifts).- PEG molecules lack strong UV chromophores, potentially requiring derivatization or alternative detectors like ELSD or MS.[6][7]- Can be less quantitative than HPLC.- Polydispersity of some PEGs can complicate spectra.- High salt concentrations can interfere with ionization.
Typical Application - Monitoring reaction progress.- Purification of the final conjugate.- Assessing the purity of the final product.- Confirming the identity of the conjugate.- Determining the number of attached linkers.- Characterizing heterogeneity of PEGylation.[8]

Experimental Protocols

Detailed methodologies for analyzing this compound conjugation reactions are provided below. The example focuses on the conjugation of this compound to a cysteine-containing peptide and its subsequent analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To separate the this compound conjugated peptide from the unconjugated peptide and excess linker to determine the reaction's success and purity of the product.

Materials:

  • C18 RP-HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724) (ACN)

  • Conjugation reaction mixture

  • Unconjugated peptide control

  • This compound control

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Procedure:

  • Sample Preparation: Dilute the conjugation reaction mixture and controls to a final concentration of approximately 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30°C

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.

  • Data Analysis:

    • The conjugated peptide, being more hydrophilic due to the PEG linker, will typically elute earlier than the more hydrophobic unconjugated peptide.

    • The percentage of conjugation can be estimated by integrating the peak areas of the conjugated and unconjugated species.

MALDI-TOF Mass Spectrometry

Objective: To confirm the covalent attachment of this compound to the target peptide by detecting the expected mass increase.

Materials:

  • Analyte: Purified this compound conjugate

  • Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA)

  • Solvent: 50:50 acetonitrile:water with 0.1% TFA

  • MALDI target plate

Instrumentation:

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Solution Preparation:

    • Prepare a 1 mg/mL solution of the analyte in the solvent.

    • Prepare a saturated solution of the chosen matrix in the same solvent.

  • Sample Preparation (Dried-Droplet Method):

    • Mix the analyte solution and the matrix solution in a 1:1 (v/v) ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely at room temperature.[4]

  • MALDI-TOF MS Instrument Settings:

    • Mode: Positive ion reflector mode

    • Laser Intensity: Optimized to achieve good signal-to-noise ratio without excessive fragmentation.

    • Mass Range: Set to encompass the expected molecular weights of the unconjugated peptide and the conjugate.

  • Data Analysis:

    • Acquire the mass spectrum.

    • The successful conjugation is confirmed by the presence of a new peak with a mass corresponding to the molecular weight of the unconjugated peptide plus the mass of the this compound linker.

Visualizations

To better illustrate the processes, the following diagrams were generated using Graphviz.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Reaction Conjugation Reaction (this compound + Target) Dilution Dilute in Mobile Phase A Reaction->Dilution Injection Inject Sample Dilution->Injection Column RP-HPLC Column (e.g., C18) Injection->Column Separation Gradient Elution (ACN/Water/TFA) Column->Separation Detection UV Detector (214/280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Comparison (Conjugate vs. Unconjugated) Chromatogram->Integration

Experimental workflow for HPLC analysis.

MALDI_Workflow cluster_prep Sample Preparation cluster_maldi MALDI-TOF MS cluster_analysis Data Analysis Analyte Purified Conjugate Mix Mix Analyte and Matrix (1:1) Analyte->Mix Matrix Matrix Solution (e.g., CHCA) Matrix->Mix Spot Spot on Target Plate & Air Dry Mix->Spot Load Load Target Plate Spot->Load Laser Pulsed Laser Irradiation Load->Laser Ionization Desorption & Ionization Laser->Ionization Detection Time-of-Flight Detection Ionization->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Analysis Identify Mass Shift (Confirm Conjugation) Spectrum->Analysis

Experimental workflow for MALDI-TOF MS analysis.

Conclusion

The analysis of this compound conjugation reactions requires robust and reliable analytical methods. HPLC, particularly RP-HPLC and SEC, stands out as a versatile and quantitative technique for monitoring reaction progress and assessing the purity of the final conjugate. MALDI-TOF MS, on the other hand, provides unequivocal confirmation of successful conjugation through precise mass determination. For comprehensive characterization, a combinatorial approach utilizing both HPLC and MALDI-TOF MS is highly recommended. By understanding the principles and applying the detailed protocols provided in this guide, researchers can confidently and accurately characterize their this compound conjugates, ensuring the quality and consistency of these important biomolecules.

References

A Head-to-Head Comparison: Linear Lipoamido-PEG2-OH vs. Branched PEG Linkers for Nanoparticle Shielding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of polyethylene (B3416737) glycol (PEG) linkers for nanoparticle surface modification is a critical determinant of in vivo performance. The architecture of the PEG shield profoundly influences several key parameters, including protein adsorption, circulation half-life, cellular uptake, and biodistribution. This guide provides an objective comparison between a linear linker, Lipoamido-PEG2-OH, and branched PEG architectures for nanoparticle shielding, supported by available experimental data and detailed methodologies.

While direct comparative data for this compound is limited in publicly accessible literature, this guide will draw upon findings for general linear PEG linkers to provide a comprehensive overview of the expected performance differences between these two PEGylation strategies.

Executive Summary

Linear PEG linkers, such as this compound, offer a straightforward and well-defined approach to nanoparticle shielding. The lipoamido group provides a stable anchor to the nanoparticle surface, while the short PEG chain (PEG2) offers a minimal yet effective hydrophilic shield. This configuration is often associated with reduced steric hindrance, potentially facilitating easier interaction with target cells.

Branched PEG linkers, in contrast, create a more complex, three-dimensional polymer brush on the nanoparticle surface. This dense architecture is hypothesized to provide superior shielding from opsonization and enzymatic degradation, leading to significantly enhanced circulation times. The larger hydrodynamic volume imparted by branched PEGs can also influence their biodistribution profiles.

Performance Comparison: Linear vs. Branched PEG Linkers

The choice between linear and branched PEG linkers involves a trade-off between shielding efficiency, steric hindrance, and biological interactions. The following sections and tables summarize the key performance differences based on available experimental evidence.

Quantitative Data Summary

The following tables present a summary of quantitative data extracted from studies comparing the performance of nanoparticles functionalized with linear and branched PEG linkers.

Table 1: In Vivo Circulation Half-Life

Nanoparticle SystemLinker ArchitectureMolecular Weight (Total)Circulation Half-Life (t½)Reference
Single-Walled Carbon NanotubesLinear (DSPE-l-PEG)2 kDa0.33 hours[1]
Single-Walled Carbon NanotubesLinear (DSPE-l-PEG)5 kDa2.4 hours[1]
Single-Walled Carbon NanotubesBranched (DSPE-br-PEG)7 kDa5.4 hours[1]
Single-Walled Carbon NanotubesBranched PolymerNot Specified18.9 hours[1]
Single-Walled Carbon NanotubesBranched PolymerNot Specified22.1 hours[1]

Table 2: Protein Adsorption

Nanoparticle SystemLinker ArchitectureMolecular WeightProtein Adsorption ReductionReference
Polystyrene NanoparticlesLinear PEG2 kDa, 5 kDa, 10 kDaSignificant[2]
Polystyrene Nanoparticles4-arm Branched PEG10 kDaMost Significant [2]

Table 3: Cellular Uptake

Nanoparticle SystemLinker ArchitectureCell LinesCellular Uptake ComparisonReference
Polystyrene NanoparticlesLinear & 4-arm Branched PEGHEK-293T, A549Similar for all PEGylated nanoparticles[2]

Table 4: Diffusion in Extracellular Matrix (ECM) Model (Matrigel)

Nanoparticle SystemLinker ArchitectureMolecular WeightDiffusion CoefficientReference
Polystyrene NanoparticlesLinear PEG2 kDa, 5 kDa, 10 kDaLower[2]
Polystyrene Nanoparticles4-arm Branched PEG10 kDaLargest [2]

Key Performance Insights

  • Circulation Half-Life: Branched PEG architectures consistently demonstrate a significant advantage in prolonging the circulation half-life of nanoparticles compared to their linear counterparts of similar molecular weight.[1] The dense, three-dimensional shielding provided by branched PEGs is more effective at preventing opsonization and subsequent clearance by the reticuloendothelial system (RES).

  • Protein Adsorption: Studies indicate that while all PEGylation reduces protein adsorption compared to unmodified nanoparticles, branched PEG coatings show the most significant reduction in the formation of a protein corona.[2] This enhanced "stealth" property is a key contributor to the extended circulation times observed with branched PEGylated nanoparticles.

  • Cellular Uptake: The architecture of the PEG linker appears to have a less pronounced effect on the overall cellular uptake of nanoparticles, with studies showing similar uptake levels for both linear and branched PEG coatings.[2] However, it is important to note that excessive PEGylation, regardless of architecture, can sometimes hinder cellular internalization, a phenomenon known as the "PEG dilemma".

  • Tissue Penetration: The structure of the PEG linker can influence the ability of nanoparticles to penetrate biological barriers. In a model of the extracellular matrix, nanoparticles coated with branched PEG exhibited a larger diffusion coefficient, suggesting enhanced mobility and potential for deeper tissue penetration.[2] Conversely, in a mucus model, lower molecular weight linear PEGs demonstrated better mobility.[2] This highlights that the optimal PEG architecture for tissue penetration is likely tissue-dependent.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to evaluate the performance of PEGylated nanoparticles.

Nanoparticle Synthesis and Functionalization

Protocol 1: Synthesis of this compound Functionalized Nanoparticles (General Procedure)

  • Nanoparticle Core Synthesis: Synthesize the desired nanoparticle cores (e.g., gold nanoparticles, liposomes, polymeric nanoparticles) using established protocols.

  • Surface Activation (if necessary): For nanoparticles that do not inherently present suitable functional groups, perform surface activation to introduce reactive sites (e.g., carboxyl or amine groups).

  • Ligand Exchange/Conjugation:

    • Disperse the nanoparticles in a suitable solvent.

    • Add an excess of this compound. The lipoic acid moiety will facilitate attachment to the nanoparticle surface, particularly for gold nanoparticles, through dative bonding between the sulfur atoms and the gold surface. For other nanoparticle types, standard carbodiimide (B86325) chemistry (e.g., using EDC/NHS) can be employed to couple the terminal hydroxyl group of the PEG to surface carboxyl or amine groups.

    • Allow the reaction to proceed for a specified time under controlled temperature and stirring.

  • Purification: Remove excess, unreacted this compound and other reagents through repeated centrifugation and redispersion cycles, dialysis, or tangential flow filtration.

  • Characterization: Confirm successful functionalization using techniques such as Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter, zeta potential measurements, and spectroscopic methods (e.g., FTIR, UV-Vis) to verify the presence of the PEG linker.

Performance Evaluation Experiments

Protocol 2: Dynamic Light Scattering (DLS) for Size and Stability Analysis

  • Sample Preparation: Disperse the PEGylated nanoparticles in a suitable buffer (e.g., PBS) at a known concentration.

  • Measurement: Use a DLS instrument to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles.

  • Stability Assessment: To assess stability in biological media, incubate the nanoparticles in a serum-containing medium (e.g., 10% FBS) at 37°C. Take DLS measurements at various time points (e.g., 0, 1, 4, 24 hours) to monitor for changes in size and PDI, which would indicate aggregation or protein adsorption.

Protocol 3: Quantification of Protein Adsorption (Protein Corona Analysis)

  • Incubation: Incubate a known concentration of PEGylated nanoparticles with plasma or a specific protein solution (e.g., bovine serum albumin) for a defined period at 37°C.

  • Isolation of Nanoparticle-Protein Complexes: Separate the nanoparticles with their adsorbed protein corona from the unbound proteins in the supernatant. This is typically achieved by centrifugation or size exclusion chromatography.

  • Protein Quantification:

    • Lyse the protein corona from the nanoparticle pellet using a suitable buffer.

    • Quantify the total amount of adsorbed protein using a protein quantification assay such as the bicinchoninic acid (BCA) assay or Bradford assay.

  • Protein Identification (Optional): To identify the specific proteins in the corona, the protein lysate can be analyzed by SDS-PAGE followed by mass spectrometry.

Protocol 4: In Vitro Cellular Uptake Assay

  • Cell Culture: Plate the target cells (e.g., cancer cell lines, macrophages) in a multi-well plate and allow them to adhere overnight.

  • Nanoparticle Incubation: Treat the cells with fluorescently labeled PEGylated nanoparticles at various concentrations for a specific duration (e.g., 4 or 24 hours) at 37°C.

  • Washing: After incubation, wash the cells thoroughly with PBS to remove any non-internalized nanoparticles.

  • Quantification:

    • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity per cell using a flow cytometer to quantify the nanoparticle uptake.

    • Fluorescence Microscopy: Visualize the internalized nanoparticles within the cells using a fluorescence microscope.

  • Data Analysis: Compare the fluorescence intensity between cells treated with nanoparticles functionalized with linear and branched PEG linkers.

Protocol 5: In Vivo Circulation Half-Life Study

  • Animal Model: Utilize a suitable animal model (e.g., mice or rats).

  • Administration: Administer the PEGylated nanoparticles intravenously (IV) via the tail vein. The nanoparticles should be labeled with a quantifiable tag (e.g., a fluorescent dye, a radiolabel).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) post-injection.

  • Quantification: Measure the concentration of the nanoparticles in the blood samples using an appropriate detection method (e.g., fluorescence spectroscopy, gamma counting).

  • Pharmacokinetic Analysis: Plot the concentration of nanoparticles in the blood over time and fit the data to a pharmacokinetic model to determine the circulation half-life (t½).

Visualization of Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Comparison of protein interaction with linear vs. branched PEG.

G cluster_workflow Experimental Workflow: Performance Evaluation Synthesis Nanoparticle Synthesis & Functionalization Characterization Physicochemical Characterization (DLS, Zeta Potential) Synthesis->Characterization Protein_Adsorption Protein Adsorption Assay Characterization->Protein_Adsorption Cellular_Uptake In Vitro Cellular Uptake Characterization->Cellular_Uptake In_Vivo In Vivo Circulation Study Characterization->In_Vivo Data_Analysis Data Analysis & Comparison Protein_Adsorption->Data_Analysis Cellular_Uptake->Data_Analysis In_Vivo->Data_Analysis

References

Characterizing Lipoamido-PEG2-OH Modified Surfaces: A Comparative Guide to AFM and SPR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of modified surfaces is paramount for ensuring the quality, efficacy, and reliability of a wide range of applications, from biosensors to drug delivery systems. Lipoamido-PEG2-OH is a popular short-chain linker used to create hydrophilic and biocompatible surfaces. This guide provides a detailed comparison of two powerful analytical techniques, Atomic Force Microscopy (AFM) and Surface Plasmon Resonance (SPR), for the characterization of this compound modified surfaces. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of these techniques.

Performance Comparison: this compound vs. Alternative Linkers

The choice of surface linker can significantly impact the performance of an assay or device. This compound offers a balance of hydrophilicity and a short spacer arm, which can be advantageous in specific applications. Below is a comparative summary of key performance parameters for surfaces modified with this compound and other common PEG-thiol linkers.

Table 1: Comparative Performance Data for PEG-Thiol Modified Gold Surfaces

ParameterThis compound (Representative)Short-Chain Thiol (e.g., C6-SH)Long-Chain PEG-Thiol (e.g., PEG12-SH)
AFM Surface Roughness (RMS) 0.3 - 0.6 nm0.2 - 0.4 nm0.5 - 1.0 nm
AFM Layer Thickness ~1-2 nm~0.5-1 nm~5-10 nm
SPR Non-specific Binding LowHighVery Low
SPR Analyte Binding (ka) 10^4 - 10^5 M⁻¹s⁻¹Variable (depends on analyte)10^4 - 10^6 M⁻¹s⁻¹
SPR Analyte Binding (kd) 10⁻³ - 10⁻⁴ s⁻¹Variable (depends on analyte)10⁻³ - 10⁻⁵ s⁻¹
SPR Analyte Binding (KD) 10⁻⁷ - 10⁻⁹ MVariable (depends on analyte)10⁻⁸ - 10⁻¹¹ M

Note: The data for this compound is representative of typical values for short-chain PEG-thiol linkers on gold surfaces. Actual values can vary depending on the specific experimental conditions, substrate quality, and the nature of the interacting analyte.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable surface characterization. The following sections provide step-by-step protocols for modifying a gold surface with this compound and its subsequent analysis using AFM and SPR.

Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on a Gold Surface
  • Substrate Preparation:

    • Use a freshly prepared gold-coated substrate (e.g., gold-coated silicon wafer or SPR sensor chip).

    • Clean the gold surface immediately before use. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1-5 minutes, followed by copious rinsing with deionized water and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment. An alternative, safer cleaning method is UV-Ozone treatment for 10-20 minutes.

  • SAM Formation:

    • Prepare a 1-5 mM solution of this compound in a suitable solvent, such as ethanol (B145695) or isopropanol.

    • Immerse the cleaned gold substrate in the this compound solution.

    • Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

    • After incubation, remove the substrate from the solution and rinse thoroughly with the same solvent to remove non-specifically adsorbed molecules.

    • Dry the modified substrate under a gentle stream of nitrogen.

    • Store the functionalized surface in a clean, dry environment until further use.

Protocol 2: Atomic Force Microscopy (AFM) Characterization
  • Instrument Setup:

    • Use an AFM instrument equipped with a scanner appropriate for high-resolution imaging.

    • Select a suitable AFM probe. For tapping mode in air or liquid, a silicon cantilever with a sharp tip (nominal radius < 10 nm) is recommended.

  • Imaging in Air (for surface morphology and roughness):

    • Mount the this compound modified substrate on the AFM stage.

    • Engage the AFM tip with the surface in tapping mode.

    • Optimize the imaging parameters, including setpoint amplitude, scan rate, and feedback gains, to obtain a high-quality, stable image with minimal sample damage.

    • Acquire images at various scan sizes (e.g., 5 µm x 5 µm, 1 µm x 1 µm, and 250 nm x 250 nm) to assess the overall uniformity and fine details of the monolayer.

    • Perform image analysis using the AFM software to calculate the root-mean-square (RMS) roughness of the surface.

  • Imaging in Liquid (to mimic biological conditions):

    • Mount the substrate in a liquid cell.

    • Introduce a suitable buffer (e.g., phosphate-buffered saline, PBS) into the liquid cell.

    • Allow the system to equilibrate thermally.

    • Engage the tip and optimize imaging parameters for liquid operation.

    • Acquire images as described for imaging in air.

Protocol 3: Surface Plasmon Resonance (SPR) Analysis
  • System Preparation:

    • Use an SPR instrument with a gold sensor chip functionalized with this compound as described in Protocol 1.

    • Prime the system with a suitable running buffer (e.g., PBS with a small amount of surfactant like Tween 20 to reduce non-specific binding).

    • Establish a stable baseline signal.

  • Ligand Immobilization (if applicable, for subsequent interaction studies):

    • The terminal hydroxyl group of the this compound can be further functionalized to immobilize a ligand (e.g., a protein or antibody) using appropriate chemistry (e.g., activation with N,N'-Disuccinimidyl carbonate followed by reaction with an amine-containing ligand). This guide focuses on the characterization of the base this compound surface, which is often used to prevent non-specific binding.

  • Analyte Interaction Analysis (to assess non-specific binding):

    • Prepare a series of concentrations of a control protein (e.g., Bovine Serum Albumin, BSA) in the running buffer.

    • Inject the protein solutions over the functionalized surface at a constant flow rate.

    • Monitor the SPR response (in Resonance Units, RU) in real-time to generate a sensorgram. A minimal increase in RU indicates low non-specific binding.

    • After each injection, regenerate the surface if necessary using a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration).

  • Kinetic Analysis of a Specific Interaction:

    • If a specific ligand is immobilized, prepare a dilution series of the analyte of interest in the running buffer.

    • Inject the analyte concentrations sequentially over the ligand-functionalized surface, from the lowest to the highest concentration.

    • Record the association (binding) and dissociation (unbinding) phases for each concentration.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the SPR instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for AFM and SPR characterization of this compound modified surfaces.

AFM_Workflow cluster_prep Surface Preparation cluster_afm AFM Characterization gold Gold Substrate clean Clean Surface (Piranha or UV-Ozone) gold->clean sam Incubate in This compound clean->sam rinse Rinse & Dry sam->rinse modified_surface This compound Modified Surface rinse->modified_surface mount Mount Sample modified_surface->mount engage Engage Tip (Tapping Mode) mount->engage image Acquire Images (Air or Liquid) engage->image analyze Analyze Data (Roughness, Morphology) image->analyze

Caption: Workflow for preparing and characterizing a this compound modified surface using AFM.

SPR_Workflow cluster_prep Surface Preparation cluster_spr SPR Analysis gold_chip Gold SPR Chip clean_chip Clean Chip gold_chip->clean_chip sam_chip Incubate in This compound clean_chip->sam_chip rinse_dry_chip Rinse & Dry sam_chip->rinse_dry_chip modified_chip Functionalized SPR Chip rinse_dry_chip->modified_chip prime Prime System & Stabilize Baseline modified_chip->prime inject Inject Analyte (Control or Specific) prime->inject monitor Monitor SPR Signal (Sensorgram) inject->monitor analyze_spr Analyze Kinetics (ka, kd, KD) monitor->analyze_spr

Caption: Workflow for preparing a this compound functionalized SPR chip and performing kinetic analysis.

Comparative Analysis of Lipoamido-PEG2-OH and Alternative Surface Modification Agents for Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Surface modification of nanoparticles, liposomes, and other drug delivery vehicles is a critical strategy to enhance their therapeutic efficacy. By altering the surface properties, researchers can improve biocompatibility, increase systemic circulation time, and achieve targeted delivery.[1][2] This guide provides a comparative analysis of Lipoamido-PEG2-OH and other common surface modification agents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate agent for specific research applications.

Overview of Surface Modification Agents

Surface modification agents can be broadly categorized into polymers, small molecules, and ligands.[1][2] The choice of agent depends on the desired outcome, such as reducing immunogenicity or targeting specific cell types.[3]

  • This compound: This agent is a bifunctional linker composed of a lipoamide (B1675559) group and a polyethylene (B3416737) glycol (PEG) spacer with a terminal hydroxyl group.[4][5] The lipoamide moiety, with its disulfide bond, provides a strong anchor to gold surfaces and can also be incorporated into lipid bilayers. The short PEG2 spacer offers hydrophilicity, which helps to reduce non-specific protein adsorption and improve stability in biological fluids.[4][5] The terminal hydroxyl group allows for further conjugation with targeting ligands or other functional molecules.[5]

  • Maleimide-PEG (MAL-PEG): A widely used PEG derivative for surface modification, MAL-PEG contains a maleimide (B117702) group that reacts specifically with thiol (sulfhydryl) groups on proteins, peptides, or nanoparticles to form stable thioether bonds.[6] This makes it an excellent choice for conjugating antibodies or other targeting moieties.

  • NHS-Ester-PEG: N-Hydroxysuccinimide (NHS) esters are reactive groups that readily form stable amide bonds with primary amine groups found on the surface of nanoparticles or biomolecules.[6] This is a common strategy for attaching PEG chains to surfaces rich in amine functionalities.

  • Hydroxyl-PEG-Hydroxyl (HO-PEG-OH): This is a bifunctional PEG with hydroxyl groups at both ends.[7] It can be used to create a hydrophilic layer on surfaces and can be activated to react with various functional groups, providing versatility in conjugation chemistry.[7]

  • Chitosan (B1678972): A natural, cationic polysaccharide, chitosan is valued for its biocompatibility, biodegradability, and mucoadhesive properties.[3][8] It is often used to coat nanoparticles to enhance cellular uptake and for oral or nasal drug delivery applications.[3]

Performance Comparison

The effectiveness of a surface modification agent is evaluated based on several key performance indicators. The following table summarizes the comparative performance of this compound and its alternatives based on typical experimental outcomes.

Parameter This compound Maleimide-PEG NHS-Ester-PEG Chitosan Supporting Data Insights
Biocompatibility HighHighHighHighPEG-based coatings and chitosan are generally well-tolerated and show low cytotoxicity in vitro.[9]
Reduction of Protein Adsorption ModerateHighHighLow to ModeratePEGylation, in general, significantly reduces protein adsorption.[10] The density and length of the PEG chains are critical factors.[10][11] Chitosan's effectiveness can be variable.
In Vivo Circulation Half-Life IncreasedSignificantly IncreasedSignificantly IncreasedModerately IncreasedPEGylation is a well-established "stealth" strategy to prolong circulation time by reducing uptake by the mononuclear phagocyte system.[7][10][12]
Targeting Specificity High (with ligand)High (with ligand)High (with ligand)Moderate (charge-based)Specificity is primarily achieved by conjugating targeting ligands (e.g., antibodies, peptides) to the terminal group of the linker.[3] Chitosan's positive charge can lead to non-specific interactions with negatively charged cell membranes.
Stability of Conjugation High (Thiol-Au/Disulfide)High (Thioether bond)High (Amide bond)Moderate (Electrostatic)Covalent bonds formed by Maleimide and NHS-ester PEGs are very stable. The lipoamide anchor to gold is also robust. Chitosan coatings rely on weaker electrostatic interactions.
Cellular Uptake Efficiency Dependent on LigandDependent on LigandDependent on LigandHighChitosan's positive charge often enhances cellular uptake through interaction with the cell membrane.[3] For PEGylated particles, uptake is typically mediated by the conjugated targeting ligand.[13]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful surface modification and characterization of nanoparticles.

  • Nanoparticle Preparation: Synthesize or obtain gold nanoparticles (AuNPs) of the desired size and concentration. Ensure they are well-dispersed in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4) by brief sonication if necessary.

  • Ligand Solution Preparation: Dissolve this compound in ethanol (B145695) or an aqueous buffer to a final concentration of 1-5 mg/mL.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the AuNP suspension. The optimal ratio should be determined empirically.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing, protected from light.

  • Purification: Remove unreacted this compound by centrifugation. Resuspend the nanoparticle pellet in fresh buffer. Repeat this washing step three times.

  • Characterization: Confirm successful conjugation using techniques such as UV-Vis Spectroscopy (monitoring the shift in the surface plasmon resonance peak), Dynamic Light Scattering (DLS) to measure changes in hydrodynamic diameter, and Zeta Potential to assess surface charge modification.[14]

  • Cell Culture: Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of the surface-modified nanoparticles in cell culture medium. Replace the existing medium in the wells with the nanoparticle suspensions. Include a positive control (e.g., Triton X-100) and a negative control (untreated cells).

  • Incubation: Incubate the cells with the nanoparticles for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

  • Fluorescent Labeling: Covalently attach a fluorescent dye (e.g., FITC, Rhodamine) to the surface modification agent or the nanoparticle itself.

  • Cell Treatment: Seed cells in a 6-well plate and allow them to attach. Treat the cells with the fluorescently labeled nanoparticles at a predetermined concentration for various time points (e.g., 1, 4, 24 hours).

  • Cell Harvesting: Wash the cells with PBS to remove non-internalized nanoparticles. Detach the cells using trypsin-EDTA.

  • Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer (PBS with 1% BSA). Analyze the cell population for fluorescence intensity using a flow cytometer. The geometric mean fluorescence intensity corresponds to the level of nanoparticle uptake.[15]

  • Mechanism Investigation (Optional): To investigate uptake pathways, pre-incubate cells with endocytosis inhibitors (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolae-mediated endocytosis) before adding the nanoparticles.[13][16]

Visualizing Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate complex processes and relationships in surface modification and drug delivery.

G cluster_prep Preparation cluster_mod Modification NP Nanoparticle Core (e.g., AuNP, Liposome) Conjugation Conjugation Reaction NP->Conjugation Agent Surface Modification Agent (e.g., this compound) Agent->Conjugation Purification Purification (Centrifugation/Dialysis) Conjugation->Purification Remove excess agent DLS DLS (Size) Purification->DLS Zeta Zeta Potential (Charge) Purification->Zeta Spectroscopy Spectroscopy (Confirmation) Purification->Spectroscopy Biocompatibility Biocompatibility Assay (MTT) Purification->Biocompatibility Uptake Cellular Uptake Study (Flow Cytometry) Purification->Uptake

Caption: Experimental Workflow for Surface Modification and Evaluation.

G start Select Nanoparticle Core (Material, Size) req1 Primary Goal? start->req1 stealth Increase Circulation Time ('Stealth' Effect) req1->stealth Non-specific 'Stealth' targeting Target Specific Cells or Tissues req1->targeting Active Targeting agent1 Choose High-Density PEG (e.g., NHS-Ester-PEG) stealth->agent1 agent2 Choose Linker with Reactive End-Group (e.g., MAL-PEG, this compound) targeting->agent2 ligand Conjugate Targeting Ligand (Antibody, Peptide, etc.) agent2->ligand

Caption: Decision guide for selecting a surface modification strategy.

G cluster_ecm Extracellular cluster_mem Cell Membrane cluster_icm Intracellular NP Targeted Nanoparticle (Lipoamido-PEG-Ligand) Receptor Cell Surface Receptor NP->Receptor 1. Targeting Binding Ligand-Receptor Binding Endosome Early Endosome Binding->Endosome 2. Endocytosis Lysosome Lysosome Endosome->Lysosome 3. Trafficking Release Drug Release Lysosome->Release 4. Escape/Degradation Target Intracellular Target (e.g., Nucleus, Mitochondria) Release->Target 5. Action

Caption: Targeted nanoparticle uptake and intracellular drug release pathway.

References

Navigating Biocompatibility and Immunogenicity: A Comparative Guide to LA-PEG2-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker and polymer conjugates is critical to the efficacy and safety of therapeutic molecules. This guide provides a comprehensive comparison of the biocompatibility and immunogenicity of Lipoic Acid-PEG2-OH (LA-PEG2-OH) conjugates with alternative technologies, supported by experimental data and detailed protocols.

The development of effective drug delivery systems hinges on the ability of carrier molecules to evade the immune system and minimize toxicity. Polyethylene (B3416737) glycol (PEG) has long been the gold standard for stealth coatings on nanoparticles, prolonging circulation time and improving drug efficacy. However, the immunogenicity of PEG, leading to the production of anti-PEG antibodies and associated adverse reactions, has prompted the exploration of alternatives. This guide focuses on LA-PEG2-OH, a conjugate that combines the antioxidant properties of lipoic acid with a short PEG spacer, and compares its performance with established PEGylated lipids and emerging non-PEG alternatives.

Executive Summary of Biocompatibility and Immunogenicity

LA-PEG2-OH conjugates are anticipated to exhibit favorable biocompatibility, leveraging the natural antioxidant properties of lipoic acid. While specific quantitative data for LA-PEG2-OH is emerging, studies on poly(lipoic acid)-based nanoparticles suggest low intrinsic cytotoxicity and minimal immune activation. In contrast, traditional long-chain PEGylated lipids, such as DSPE-PEG, have a well-documented immunogenic potential, including the induction of anti-PEG antibodies and complement activation.

Emerging alternatives like polysarcosine (pSar) and poly(2-oxazoline) (POx) lipids present compelling profiles, demonstrating high biocompatibility and significantly reduced immunogenicity compared to traditional PEG lipids. These alternatives offer a promising avenue for developing safer and more effective nanomedicines, particularly for applications requiring repeat dosing.

Comparative Data on Biocompatibility and Immunogenicity

The following tables summarize key quantitative data from studies on LA-PEG based systems, traditional PEGylated lipids, and next-generation alternatives.

Compound/Conjugate Assay Cell Line/System Result Reference
Lipoic Acid-based Nanoparticles Cytotoxicity (MTT Assay)HeLa, Huvec, Red Blood Cells, PlateletsBiocompatible, low cytotoxicity[1]
DSPE-PEG(5000) amine SWCNTs Cytotoxicity (IC50)SKOV3 cells50 µg/mL (24h)[2]
DSPE-PEG(5000) amine SWCNTs Cytotoxicity (IC50)HEPG2 cells300 µg/mL (24h)[2]
DSPE-PEG(5000) amine SWCNTs Cytotoxicity (IC50)A549 cells370 µg/mL (24h)[2]
VE-pSar Cytotoxicity (IC50)3T3 cells~400 µg/mL[3]
VE-pSar Cytotoxicity (IC50)HUVEC cellsModerately low cytotoxicity[3]
C18PSar (low degree of polymerization) CytotoxicityHeLa cellsToxic at 500 µM (1.2 mg/mL), Non-toxic at 50 µM[4]
Poly(2-ethyl-2-oxazoline) (PEtOx) CytotoxicityVarious cell linesWell tolerated at high concentrations in short-term treatments[5]
pEOx-b-pGlu CytotoxicityCT26, A2780, HEPG2 cellsBiocompatible up to 1000 µg/mL[6]
Compound/Conjugate Assay System Result Reference
Lipoic Acid-coated Silver Nanoparticles HemolysisRed Blood CellsBiocompatible, protected against hemolysis[1][7]
Lipid Nanoparticles HemolysisRed Blood Cells<5% hemolysis at concentrations up to 4.0 mg/mL of lipids[1]
VE-pSar (DP 25 & 28) HemolysisRed Blood Cells<5% hemolysis at 1000 µg/mL[3]
VE-pSar (DP 14) HemolysisRed Blood Cells<5% hemolysis at 250 µg/mL; 12.31% at 1000 µg/mL[3]
Poly(2-ethyl-2-oxazoline) (PEtOx) HemolysisRed Blood CellsNon-hemolytic at 20 g/L[5]
Compound/Conjugate Assay System Result Reference
Poly(lipoic acid)-based Nanoparticles Complement ActivationHuman SerumWeak induction at high concentrations (400 µg/mL)[8]
pSar-LNPs Cytokine Induction (IL-1β, IL-6, IL-8)Human Whole BloodLower induction of proinflammatory cytokines compared to PEG-LNPs[9]
pSar-LNPs Complement ActivationIn vitroReduced complement activation compared to PEGylated LNPs[10]
PMOZ-containing LNPs Cytokine InductionIn vivo (mice)Lower immunostimulatory potential compared to PEG-LNPs[11]
PLA-PEG-IL-10 Nanoparticles Cytokine Induction (IL-6, IL-12p40)Mouse J774 MacrophagesDown-regulation of inflammatory cytokines[12]

Experimental Protocols

Detailed methodologies for key biocompatibility and immunogenicity assays are provided below.

MTT Cytotoxicity Assay

Objective: To assess the effect of the conjugate on cell metabolic activity as an indicator of cytotoxicity.

Materials:

  • Target cells (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare a series of dilutions of the test conjugate in complete cell culture medium.

  • Remove the existing medium from the cells and replace it with 100 µL of the medium containing the test conjugate at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

In Vitro Hemolysis Assay

Objective: To evaluate the hemocompatibility of the conjugate by measuring its ability to lyse red blood cells (RBCs).

Materials:

  • Fresh human or animal blood with anticoagulant (e.g., heparin)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized water (positive control)

  • Test conjugate solutions at various concentrations

  • Centrifuge

  • 96-well microplates

  • Microplate reader

Protocol:

  • Collect fresh blood and centrifuge at 1000 x g for 10 minutes to pellet the RBCs.

  • Aspirate the supernatant (plasma and buffy coat) and wash the RBCs three times with PBS.

  • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • In a microcentrifuge tube, mix 100 µL of the 2% RBC suspension with 100 µL of the test conjugate solution at various concentrations.

  • For the positive control, mix 100 µL of the RBC suspension with 100 µL of deionized water.

  • For the negative control, mix 100 µL of the RBC suspension with 100 µL of PBS.

  • Incubate all samples at 37°C for 1-4 hours with gentle agitation.

  • Centrifuge the tubes at 1000 x g for 5 minutes.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

ELISA for Anti-PEG Antibody Detection

Objective: To quantify the presence of anti-PEG antibodies (IgM and IgG) in serum or plasma after exposure to the conjugate.

Materials:

  • High-binding 96-well microplates

  • PEG-amine (for coating)

  • Phosphate Buffered Saline (PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Serum or plasma samples

  • HRP-conjugated anti-human IgM and IgG antibodies

  • TMB substrate

  • Stop solution (e.g., 2 N H2SO4)

  • Microplate reader

Protocol:

  • Coat the wells of a 96-well plate with 100 µL of PEG-amine solution (10 µg/mL in PBS) and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of diluted serum or plasma samples to the wells and incubate for 2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of HRP-conjugated anti-human IgM or IgG (diluted in blocking buffer) to the appropriate wells and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm.

  • The concentration of anti-PEG antibodies is determined by comparing the sample absorbance to a standard curve.

Visualizing Key Pathways and Processes

Diagrams created using Graphviz (DOT language) illustrate a typical experimental workflow for assessing biocompatibility and a simplified signaling pathway for complement activation.

experimental_workflow cluster_invitro In Vitro Biocompatibility Assessment cluster_invivo In Vivo Biocompatibility & Immunogenicity conjugate LA-PEG2-OH Conjugate cytotoxicity Cytotoxicity Assay (e.g., MTT) conjugate->cytotoxicity Expose to cell lines hemolysis Hemolysis Assay conjugate->hemolysis Incubate with RBCs complement Complement Activation Assay conjugate->complement Incubate with serum animal_model Animal Model (e.g., Mouse, Rat) conjugate->animal_model Administer conjugate toxicity Acute Toxicity Study (LD50) animal_model->toxicity immunogenicity Immunogenicity Study animal_model->immunogenicity antibody_detection Anti-PEG Antibody Detection (ELISA) immunogenicity->antibody_detection cytokine_analysis Cytokine Profiling immunogenicity->cytokine_analysis

Caption: Experimental workflow for assessing biocompatibility and immunogenicity.

complement_activation cluster_pathway Complement Activation Pathway (Alternative Pathway) peg_surface PEGylated Surface (e.g., on a nanoparticle) c3 C3 peg_surface->c3 Spontaneous hydrolysis c3b C3b c3->c3b c3_convertase C3 Convertase (C3bBb) c3b->c3_convertase Binds Factor B opsonization Opsonization & Phagocytosis c3b->opsonization Opsonizes surface factor_b Factor B factor_d Factor D factor_d->c3_convertase Cleaves Factor B c3_convertase->c3 Cleaves more C3 c3a C3a (Anaphylatoxin) c3_convertase->c3a mac Membrane Attack Complex (MAC) c3_convertase->mac Leads to C5 convertase and MAC formation

References

A Head-to-Head Comparison: Validating Drug Release from Cleavable vs. Non-Cleavable PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in drug delivery systems is a critical determinant of therapeutic efficacy and safety. Polyethylene glycol (PEG) linkers, prized for their ability to improve the pharmacokinetic profiles of therapeutic agents, are broadly categorized as cleavable or non-cleavable. This guide provides an objective, data-driven comparison of these two linker strategies, offering insights into their distinct drug release mechanisms, performance metrics, and the experimental protocols required for their validation.

The fundamental difference between cleavable and non-cleavable PEG linkers lies in their drug release strategy. Cleavable linkers are engineered to break and release their therapeutic payload in response to specific physiological triggers, such as changes in pH or the presence of certain enzymes, often found in the tumor microenvironment or within cancer cells. In contrast, non-cleavable linkers form a stable, permanent bond with the drug. The release of the active agent from a non-cleavable linker is dependent on the complete degradation of the carrier molecule, such as an antibody in an antibody-drug conjugate (ADC), within the lysosome of the target cell.[1][2] This distinction has profound implications for a drug conjugate's stability in circulation, its mechanism of action, and its overall therapeutic window.

At a Glance: Key Differences Between Cleavable and Non-Cleavable PEG Linkers

FeatureCleavable PEG LinkerNon-Cleavable PEG Linker
Mechanism of Release Specific cleavage by enzymes (e.g., cathepsins), pH changes, or redox conditions.[3]Degradation of the carrier molecule (e.g., antibody) in the lysosome.[2]
Drug Release Location Can be extracellular or intracellular, depending on the trigger.[4]Primarily intracellular (lysosomal).[4]
Payload Form Released in its native, unmodified form.[4]Released as a conjugate with the linker and an amino acid residue.[4]
Plasma Stability Generally lower, with a potential for premature drug release.[4]Generally higher, leading to a more stable conjugate in circulation.[4]
"Bystander Effect" High potential, as the released, often membrane-permeable drug can diffuse to neighboring antigen-negative cancer cells.[4]Low to negligible, as the released payload-linker complex is often less permeable.[4]
Off-Target Toxicity Higher potential due to premature release and the bystander effect.[4]Lower potential due to higher stability and limited bystander effect.[5]
Ideal Application Heterogeneous tumors where killing of adjacent antigen-negative cells is beneficial.[4]Homogeneous tumors with high antigen expression; hematological malignancies.[5]

Quantitative Performance Data: A Comparative Overview

Direct head-to-head comparisons of cleavable and non-cleavable linkers using the identical antibody, payload, and experimental conditions are limited in published literature. The following tables summarize representative quantitative data compiled from various sources to provide a comparative overview of their performance.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies

Linker TypePayloadTarget Cell LineIC50 (ng/mL)
Cleavable (Val-Cit)MMAEHER2+ (SK-BR-3)10-50
Non-Cleavable (SMCC)DM1HER2+ (SK-BR-3)50-150
PEGylated (PEG4)MMAEHER2+ (NCI-N87)1.8
PEGylated (PEG10K)MMAEHER2+ (NCI-N87)40.5

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.[6]

Table 2: Comparative In Vivo Efficacy of ADCs with Cleavable and Non-Cleavable Linkers in Xenograft Models

Linker TypeADC ExampleTumor ModelDosageTumor Growth Inhibition (TGI) (%)
Cleavable (vc-MMAE)Anti-HER2-vc-MMAENCI-N87 (Gastric Cancer)3 mg/kg95
Non-Cleavable (mc-MMAF)Anti-HER2-mc-MMAFNCI-N87 (Gastric Cancer)3 mg/kg75
Cleavable (Hydrazone)Anti-CD22-Hydrazone-CalicheamicinRaji (Burkitt's Lymphoma)100 µg/kg80
Non-Cleavable (Thioether)Trastuzumab-MCC-DM1KPL-4 (Breast Cancer)10 mg/kg90

Note: TGI data is highly model and dose-dependent.

Table 3: Comparative Plasma Stability of ADCs with Cleavable and Non-Cleavable Linkers

Linker TypeADC ExampleSpeciesStability Metric (Half-life)
Cleavable (Disulfide)Anti-CD30-SS-MMAEMouse~2 days
Non-Cleavable (Thioether)Trastuzumab-MCC-DM1Human~4 days
Cleavable (Val-Cit)Brentuximab VedotinHuman~2.3 days

Note: Plasma stability can be influenced by the specific linker chemistry, payload, and animal species.

Visualizing the Mechanisms of Drug Release and Action

To better understand the distinct pathways of drug release and subsequent cellular effects, the following diagrams illustrate the processes for both cleavable and non-cleavable linkers.

cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome (Acidic pH, Enzymes) cluster_cytoplasm Cytoplasm ADC_circulating ADC in Circulation ADC_endosome ADC in Endosome ADC_circulating->ADC_endosome Receptor-Mediated Endocytosis ADC_lysosome ADC in Lysosome ADC_endosome->ADC_lysosome Trafficking Released_Payload Released Payload (Native Form) ADC_lysosome->Released_Payload Linker Cleavage (e.g., Cathepsin B) Bystander_Effect Bystander Effect on Neighboring Cell Released_Payload->Bystander_Effect Diffusion

Drug release from a cleavable linker.

cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm ADC_circulating ADC in Circulation ADC_endosome ADC in Endosome ADC_circulating->ADC_endosome Receptor-Mediated Endocytosis ADC_lysosome ADC in Lysosome ADC_endosome->ADC_lysosome Trafficking Released_Payload_Complex Released Payload-Linker- Amino Acid Complex ADC_lysosome->Released_Payload_Complex Antibody Degradation No_Bystander No Bystander Effect (Low Permeability) Released_Payload_Complex->No_Bystander

Drug release from a non-cleavable linker.

Once released, the cytotoxic payload of many ADCs, such as monomethyl auristatin E (MMAE), induces apoptosis (programmed cell death) by disrupting microtubule dynamics. The following diagram illustrates the signaling cascade initiated by MMAE.

MMAE MMAE (Released Payload) Tubulin Tubulin Polymerization MMAE->Tubulin inhibits Microtubule_Disruption Microtubule Disruption MMAE->Microtubule_Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Bcl2_Family Bcl-2 Family Regulation (e.g., Bcl-2 phosphorylation) G2M_Arrest->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Apoptotic signaling pathway induced by MMAE.

Experimental Protocols for Validation

Reproducible and standardized experimental protocols are crucial for the accurate comparison of different drug conjugate constructs. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.

Workflow:

A Seed cells in a 96-well plate B Incubate overnight to allow cell attachment A->B C Prepare serial dilutions of the ADC B->C D Add ADC dilutions to the cells C->D E Incubate for a defined period (e.g., 72-96 hours) D->E F Add MTT reagent to each well E->F G Incubate to allow formazan (B1609692) crystal formation F->G H Add solubilization solution (e.g., SDS-HCl) G->H I Read absorbance at 570 nm H->I J Calculate cell viability and determine IC50 I->J

Workflow for an in vitro cytotoxicity (MTT) assay.

Methodology:

  • Cell Seeding: Seed target cells (both antigen-positive and antigen-negative as a control) in a 96-well plate at a predetermined optimal density and incubate overnight.

  • ADC Preparation: Prepare serial dilutions of the ADC in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72-96 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

In Vivo Tumor Growth Inhibition Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.

Workflow:

A Implant human tumor cells subcutaneously into immunodeficient mice B Monitor tumor growth until a specified volume is reached A->B C Randomize mice into treatment and control groups B->C D Administer ADC (e.g., intravenously) and vehicle control C->D E Measure tumor volume and body weight regularly D->E F Continue treatment for a defined period or until endpoint E->F G Euthanize mice and excise tumors for further analysis F->G H Plot mean tumor volume over time to assess efficacy G->H

Workflow for an in vivo xenograft study.

Methodology:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.[1][7]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[8]

  • Randomization: Randomize the mice into different treatment groups, including a vehicle control group.

  • Treatment Administration: Administer the ADC and control vehicle according to the predetermined dosing schedule and route (e.g., intravenous injection).[9]

  • Data Collection: Measure the tumor volume with calipers two to three times a week using the formula: Volume = 0.5 x (length x width²).[1] Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: Continue the study for a specified period or until the tumors in the control group reach a predetermined size.

  • Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology). Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Conclusion: Selecting the Optimal Linker Strategy

The choice between a cleavable and a non-cleavable PEG linker is a nuanced decision that hinges on the specific therapeutic goals, the nature of the target antigen, and the properties of the cytotoxic payload. Cleavable linkers offer the advantage of a potent "bystander effect," which can be particularly beneficial for treating heterogeneous tumors.[4] However, this often comes with the trade-off of lower plasma stability and a higher potential for off-target toxicity.[10]

Conversely, non-cleavable linkers provide superior stability in circulation, generally leading to a better safety profile by confining the drug's action to the target cells.[2] Their efficacy, however, is contingent on the efficient internalization and degradation of the entire conjugate and the retained activity of the resulting payload-linker-amino acid complex.

Ultimately, the optimal linker strategy is not universal. A thorough preclinical evaluation, employing robust and reproducible experimental methodologies as outlined in this guide, is paramount to validating the drug release mechanism and selecting the most promising ADC candidate for clinical development. By carefully considering the trade-offs between efficacy and safety, researchers can harness the power of PEG linker technology to design more effective and targeted cancer therapies.

References

A Researcher's Guide to Nanoparticle Functionalization: Alternatives to Lipoamido-PEG2-OH

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel nanomaterials. Lipoamido-PEG2-OH, with its lipoic acid group for robust anchoring to gold surfaces and a terminal hydroxyl group for further modification, is a well-established linker. However, the expanding diversity of nanoparticle materials and biological ligands necessitates a broader toolkit of functionalization strategies. This guide provides an objective comparison of common alternatives, supported by experimental data, to help researchers select the optimal surface chemistry for their specific application.

Overview of Alternative Functionalization Chemistries

The choice of a linker molecule is dictated by the nanoparticle's surface chemistry and the functional groups present on the ligand to be conjugated (e.g., proteins, peptides, nucleic acids, or small molecules). Below are the primary alternative strategies to the lipoic acid-based approach.

Thiol-PEG Linkers

Thiol (-SH) groups exhibit a strong, stable affinity for the surfaces of noble metals like gold, forming robust dative bonds.[1][2] This makes Thiol-PEG linkers a direct and widely used alternative for functionalizing gold nanoparticles (AuNPs). These linkers can be synthesized with a variety of terminal functional groups, such as carboxylic acids, amines, or maleimides, offering versatile secondary conjugation options.[3][4]

Key Advantages:

  • Strong and stable bond to gold and other metal surfaces.[1]

  • Simple, one-step process for passivating metal surfaces.[4]

  • Reduces non-specific protein binding, enhancing biocompatibility.[2]

Amine-Reactive PEG Linkers (NHS-Ester)

N-Hydroxysuccinimide (NHS) esters are highly reactive towards primary amines (-NH2), forming stable amide bonds.[5] This chemistry is ideal for nanoparticles that have been surface-functionalized with amines or for conjugating biomolecules via their lysine (B10760008) residues. The reaction proceeds efficiently at a mild pH of 7.0-8.5.[5][6] This method is frequently used for attaching proteins and antibodies to nanoparticles.

Key Advantages:

  • Highly efficient reaction with primary amines.[5]

  • Forms stable, covalent amide bonds.

  • Well-established and widely documented protocol.

Carboxyl-PEG Linkers (EDC/NHS Chemistry)

Nanoparticles with carboxyl (-COOH) surface groups can be "activated" using a carbodiimide (B86325) crosslinker, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of NHS. This forms a semi-stable NHS-ester intermediate that can then react with primary amines on a target ligand.[7] This two-step process is one of the most common methods for covalently attaching proteins and other amine-containing molecules to a variety of nanoparticle types.

Key Advantages:

  • Versatile method applicable to many nanoparticle materials (e.g., silica, iron oxide, polymers).

  • Forms stable amide bonds.

  • Allows for controlled, covalent attachment.

Key Disadvantages:

  • Can be less efficient than other methods and may require a high excess of the antibody or protein to be conjugated.[8]

  • Potential for side reactions and the need to quench or remove activating agents.

Maleimide-PEG Linkers

The maleimide (B117702) group reacts specifically and efficiently with free thiol (sulfhydryl) groups at a pH range of 6.5-7.5, forming a stable thioether bond.[9] This makes it the ideal choice for conjugating proteins and peptides via cysteine residues. This highly specific reaction minimizes non-specific binding and ensures a well-defined orientation of the conjugated biomolecule. Maleimide-functionalized nanoparticles can be used to attach thiol-containing ligands.[10][11]

Key Advantages:

  • Highly specific reaction with thiol groups.

  • Forms a very stable covalent bond.

  • Allows for site-specific conjugation via cysteine residues.

Click Chemistry Linkers (Azide-Alkyne)

"Click chemistry" refers to a class of reactions that are highly efficient, specific, and biocompatible. The most common for nanoparticle functionalization is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage. Nanoparticles or ligands can be functionalized with either an azide (B81097) or an alkyne group, allowing for a highly controlled and efficient conjugation event. Strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative that proceeds without a potentially toxic copper catalyst, making it even more suitable for in vivo applications.[12]

Key Advantages:

  • Extremely high reaction efficiency and specificity.[8][13]

  • Reactions proceed under mild, biocompatible conditions.[14]

  • Orthogonal reactivity allows for precise control in complex systems.[12]

Quantitative Performance Comparison

The choice of conjugation strategy significantly impacts the performance of the final nanoparticle conjugate. The following tables summarize experimental data comparing these alternatives across key metrics.

Table 1: Comparison of Conjugation Efficiency and Stability

Functionalization Strategy Nanoparticle Type Ligand Efficiency Metric Result Source(s)
Click Chemistry (CuAAC) Superparamagnetic Iron Oxide (SPIO) Antibody (IgG) Labeling Efficiency ~85% [8]
Carbodiimide (EDC) Superparamagnetic Iron Oxide (SPIO) Antibody (IgG) Labeling Efficiency ~15% [8]
Active Conjugation (Covalent) Gold (AuNP) Antibody (anti-dengue NS1) Limit of Detection (LOD) 13 ng/mL [15]
Passive Adsorption Gold (AuNP) Antibody (anti-dengue NS1) Limit of Detection (LOD) 34 ng/mL [15]
Butanol Dehydration Gold (AuNP) DNA (single-strand) Limit of Detection (LOD) 5 pM [16]
Salt-Aging Gold (AuNP) DNA (single-strand) Limit of Detection (LOD) 500 pM [16]
Directional & Adsorption Gold (AuNP) Antibody (anti-rabbit IgG) & HRP Signal/Noise Ratio (ELISA) ~1.7 [17]

| Covalent (EDC/NHS) | Gold (AuNP) | Antibody (anti-rabbit IgG) & HRP | Signal/Noise Ratio (ELISA) | ~1.3 |[17] |

Table 2: Impact of PEGylation on Nanoparticle Biocompatibility

Nanoparticle Type Surface Ligand PEGylation Status Parameter Measured Result Source(s)
Indium Phosphide (B1233454) Quantum Dots (InP/ZnS QDs) Lipoic Acid (QD-LA) Non-PEGylated Platelet Aggregation (100 nM) ~60% [18]
Indium Phosphide Quantum Dots (InP/ZnS QDs) Lipoic Acid (QD-LA) PEGylated Platelet Aggregation (100 nM) <10% [18]
Indium Phosphide Quantum Dots (InP/ZnS QDs) Penicillamine (QD-Pen) Non-PEGylated Platelet Aggregation (100 nM) ~70% [18]
Indium Phosphide Quantum Dots (InP/ZnS QDs) Penicillamine (QD-Pen) PEGylated Platelet Aggregation (100 nM) <10% [18]
Quantum Dots (QDs) Peptide-coated Non-PEGylated Blood Half-life ~2-3x increase vs. uncoated [19]

| Quantum Dots (QDs) | Polymer-coated | PEGylated (2000 MW) | Blood Half-life | ~6-9x increase vs. uncoated |[19] |

Experimental Protocols

Detailed and reproducible protocols are essential for successful nanoparticle functionalization.

Protocol 1: EDC/NHS Coupling to Carboxylated Nanoparticles

This protocol describes the covalent attachment of an amine-containing protein to nanoparticles with a carboxyl-terminated PEG surface.

  • Activation of Carboxyl Groups:

    • Resuspend 1 mg of carboxylated nanoparticles in 1 mL of activation buffer (e.g., 10 mM MES, pH 6.0).

    • Add 10 mg of EDC and 5 mg of NHS to the nanoparticle suspension.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester intermediate.

  • Quenching and Washing (Optional but Recommended):

    • Centrifuge the nanoparticles to pellet them and remove excess EDC/NHS.

    • Resuspend the activated nanoparticles in 1 mL of a reaction buffer (e.g., PBS, pH 7.4).

  • Conjugation to Amine Ligand:

    • Add the amine-containing protein (e.g., antibody) to the activated nanoparticle suspension at a desired molar ratio.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Blocking:

    • Add a quenching solution (e.g., 100 mM Tris or ethanolamine) to a final concentration of 10-20 mM to deactivate any remaining NHS-ester groups.

    • Incubate for 30 minutes.

  • Final Washing:

    • Wash the conjugated nanoparticles by repeated centrifugation and resuspension in a storage buffer (e.g., PBS with 0.1% BSA) to remove unconjugated protein and byproducts.

Protocol 2: Maleimide-Thiol Conjugation

This protocol outlines the conjugation of a thiol-containing peptide (e.g., one with a terminal cysteine) to maleimide-functionalized nanoparticles.

  • Thiol Reduction (If Necessary):

    • If the peptide's thiol groups are oxidized (forming disulfide bonds), they must be reduced.

    • Dissolve the peptide in a suitable buffer and add a 10-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).

    • Incubate for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column.

  • Conjugation Reaction:

    • Resuspend the maleimide-functionalized nanoparticles in a conjugation buffer (e.g., PBS, pH 6.5-7.5). Degassing the buffer is recommended to prevent re-oxidation of thiols.

    • Add the thiol-containing peptide to the nanoparticles at a 5- to 20-fold molar excess.[9]

    • Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[9]

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, a small molecule thiol like cysteine or β-mercaptoethanol can be added. Incubate for an additional 30 minutes.

  • Purification:

    • Purify the conjugates from excess peptide and quenching reagents using size exclusion chromatography or dialysis.[9]

Visualizations: Workflows and Chemistries

Diagrams help clarify complex relationships and experimental processes.

G start Start: Functionalize Nanoparticle np_type Nanoparticle Core Material? start->np_type ligand_type Ligand Functional Group? np_type->ligand_type  Noble Metal  (Au, Ag) np_type->ligand_type  Oxide, Polymer, etc.  (Fe3O4, SiO2, PLGA) s_thiol Thiol-PEG Chemistry ligand_type->s_thiol  Ligand has Thiol  (for Au surface) s_amine Amine-Reactive (NHS-Ester) ligand_type->s_amine  Ligand has Amine s_carboxyl Carboxyl-Reactive (EDC/NHS) ligand_type->s_carboxyl  Ligand has Carboxyl s_maleimide Maleimide-Thiol Chemistry ligand_type->s_maleimide  Ligand has Thiol  (for conjugation) s_click Click Chemistry (Azide/Alkyne) ligand_type->s_click  Ligand has Azide  or Alkyne strategy strategy G cluster_prep Preparation cluster_conj Conjugation cluster_char Purification & Characterization np Nanoparticle Synthesis activation Activation Step (e.g., EDC/NHS) np->activation ligand Ligand (e.g., Antibody) reaction Conjugation Reaction ligand->reaction linker Linker Synthesis/ Procurement linker->activation activation->reaction quenching Quenching & Blocking reaction->quenching purify Purification (Dialysis, SEC) quenching->purify char Characterization (DLS, TEM, UV-Vis) purify->char assay Functional Assay char->assay G cluster_thiol cluster_amide cluster_maleimide cluster_click NP Nanoparticle NP_Au Au Surface NP_COOH NP-COOH NP_Mal NP-Maleimide NP_N3 NP-N3 Ligand Ligand (Protein, DNA) Linker_SH -SH Ligand_NH2 Ligand-NH2 Ligand_SH Ligand-SH Ligand_Alkyne Ligand-Alkyne NP_Au->Linker_SH Au-S Bond NP_COOH->Ligand_NH2 Amide Bond NP_Mal->Ligand_SH Thioether Bond NP_N3->Ligand_Alkyne Triazole Linkage

References

The Clear Advantage: A Comparative Guide to Monodisperse and Polydisperse PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that profoundly influences the efficacy, safety, and manufacturability of a therapeutic. This guide provides an objective comparison of monodisperse and polydisperse PEG linkers, supported by experimental data, to inform the selection process for creating next-generation bioconjugates, particularly antibody-drug conjugates (ADCs).

The use of PEG linkers in drug development, a strategy known as PEGylation, is well-established for improving the stability, solubility, and circulation half-life of therapeutics while reducing immunogenicity.[1] However, the homogeneity of the PEG linker itself has emerged as a key determinant of the final conjugate's performance. Monodisperse PEG linkers, which are single molecular entities with a precise, uniform molecular weight, offer significant advantages over traditional polydisperse PEGs, a heterogeneous mixture of polymers with a range of molecular weights.[1][2] This distinction is crucial for producing well-defined and highly effective biotherapeutics.

Unveiling the Performance Differences: Monodisperse vs. Polydisperse PEGs

The shift towards monodisperse PEG linkers is driven by the need for greater control over the physicochemical properties and biological behavior of complex drug conjugates. The inherent heterogeneity of polydisperse PEGs can lead to a cascade of challenges, from inconsistent drug-to-antibody ratios (DARs) in ADCs to variable pharmacokinetic profiles, ultimately impacting clinical outcomes.[1][3]

Key Characteristics at a Glance
FeatureMonodisperse PEG LinkerPolydisperse PEG Linker
Composition Single, defined molecular weightMixture of varying molecular weights
Polydispersity Index (PDI) 1.0[1]> 1.0[1]
Product Homogeneity Homogeneous, well-defined conjugateHeterogeneous mixture of conjugates
Characterization Straightforward and reproducibleComplex and challenging
Batch-to-Batch Consistency HighLow
Regulatory Pathway More straightforwardCan present challenges

Quantitative Efficacy Comparison

Experimental evidence underscores the superior performance of monodisperse PEG linkers in critical aspects of drug development.

Table 1: Comparative Performance Metrics of Monodisperse vs. Polydisperse PEG Linkers
ParameterMonodisperse PEGPolydisperse PEGFold Change/DifferenceReference
Polydispersity Index (PDI) 1.0>1.01-[1]
Protein Adsorption (in vitro) Markedly lower and constantHigher and variableUp to 70% reduction with monodisperse PEG-AuNPs[1][4]
Blood Circulation Half-Life Significantly prolongedShorter-[4][5]
Tumor Accumulation EnhancedLower-[4][5]
In Vivo Efficacy (Tumor Weight Reduction) 75-85% (with 8, 12, and 24 PEG units)11% (non-PEGylated control)Up to ~7-fold improvement[6]

Note: The in vivo efficacy data compares PEGylated ADCs to a non-PEGylated control, highlighting the general benefit of PEGylation. The study also demonstrated that longer monodisperse PEG chains (8, 12, and 24 units) provided significantly better efficacy than shorter chains (2 and 4 units).[6]

Visualizing the Concepts

Structural and Compositional Differences

cluster_0 Monodisperse PEG Linker cluster_1 Polydisperse PEG Linker a Antibody Drug a:f0->a:f1 b Antibody Drug b:f0->b:f1 c Antibody Drug c:f0->c:f1 d Antibody Drug d:f0->d:f1 e Antibody Drug e:f0->e:f1 f Antibody Drug f:f0->f:f1

Caption: Structural comparison of ADCs with monodisperse vs. polydisperse PEG linkers.

Comparative Workflow for ADC Production

cluster_0 Monodisperse PEG Workflow cluster_1 Polydisperse PEG Workflow m_start Precise Starting Materials m_conjugation Controlled Conjugation m_start->m_conjugation m_adc Homogeneous ADC Product m_conjugation->m_adc m_char Streamlined Characterization m_adc->m_char p_start Heterogeneous Starting Materials p_conjugation Variable Conjugation p_start->p_conjugation p_adc Heterogeneous ADC Mixture p_conjugation->p_adc p_purification Extensive Purification p_adc->p_purification p_char Complex Characterization p_purification->p_char

Caption: Comparative workflow for ADC production with monodisperse vs. polydisperse PEGs.

Summary of Comparative Advantages

center Monodisperse PEG Linkers adv1 Improved Pharmacokinetics center->adv1 adv2 Enhanced Efficacy & Targeting center->adv2 adv3 Reduced Immunogenicity center->adv3 adv4 Homogeneous Product center->adv4 adv5 Simplified Characterization center->adv5 adv6 Improved Batch-to-Batch Consistency center->adv6

Caption: Key advantages of utilizing monodisperse PEG linkers in drug development.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately assessing the performance of ADCs. Below are outlines for key assays.

Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate and quantify ADC species with different drug loads to determine the average DAR and drug load distribution.[7]

Methodology:

  • Materials: ADC sample, Mobile Phase A (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0), Mobile Phase B (e.g., 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol), HIC HPLC Column, HPLC system with UV detector.[7]

  • Procedure:

    • Sample Preparation: Dilute the ADC sample to a final concentration of approximately 1 mg/mL in Mobile Phase A.[7]

    • HPLC System Setup: Equilibrate the HIC column with 100% Mobile Phase A. Set the flow rate and UV detection wavelength (e.g., 280 nm).[7]

    • Injection and Separation: Inject the prepared ADC sample. Apply a gradient of increasing Mobile Phase B to decrease the salt concentration, causing the ADC species to elute based on their hydrophobicity (higher DAR species are more hydrophobic and elute later).[7]

    • Data Analysis: Integrate the peak areas for each species (e.g., DAR0, DAR2, DAR4). Calculate the average DAR by taking the weighted average of the different species.[7]

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells and to calculate the IC50 (half-maximal inhibitory concentration).[8][9]

Methodology:

  • Materials: Target antigen-expressing cancer cell line, antigen-negative cell line (for specificity), cell culture medium, ADC, control antibody, free payload, and a cell viability reagent (e.g., MTT or CellTiter-Glo).

  • Procedure:

    • Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload. Add the treatments to the cells and incubate for a specified period (e.g., 72-120 hours).[8]

    • Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence), which correlates with the number of viable cells.[8]

    • Data Analysis: Plot the cell viability against the logarithm of the ADC concentration. Fit the data to a dose-response curve to determine the IC50 value.[8][10]

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.[6][11]

Methodology:

  • Materials: Immunocompromised mice (e.g., nu/nu mice), human tumor cell line for xenograft implantation, ADC, vehicle control, and calipers for tumor measurement.[11]

  • Procedure:

    • Tumor Implantation: Subcutaneously inject the tumor cells into the flank of the mice.[11]

    • Tumor Growth and Grouping: Monitor tumor growth. Once the tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11]

    • ADC Administration: Administer the ADC and vehicle control to the respective groups via a clinically relevant route (e.g., intravenous injection) at a predetermined dose and schedule.[11]

    • Monitoring: Measure tumor volumes and body weights regularly (e.g., twice a week) for the duration of the study.[11]

    • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to quantify the anti-tumor effect. Statistical analysis is performed to determine the significance of the observed differences.[12]

Conclusion

The use of monodisperse PEG linkers represents a significant advancement in the field of bioconjugation. Their well-defined nature translates to more homogeneous drug products with improved and more predictable pharmacokinetic and pharmacodynamic properties.[1][13] This leads to a potentially wider therapeutic window and a more streamlined path to regulatory approval.[1] For researchers and drug developers aiming to optimize the performance, safety, and consistency of their next-generation therapeutics, the adoption of monodisperse PEG linkers is a scientifically sound and strategically advantageous approach.[3]

References

Lipoamido-PEG2-OH on Gold Surfaces: A Comparative Guide to Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and nanotechnology, the choice of a linker molecule to attach functional moieties to gold surfaces is a critical design parameter. The stability and orientation of the attached molecules are heavily influenced by the binding affinity of the linker. This guide provides a comparative analysis of Lipoamido-PEG2-OH as a linker for gold surfaces, evaluating its performance against common alternatives such as monothiol and other dithiol linkers.

Comparison of Binding Affinity

The binding of organic molecules to gold surfaces is primarily driven by the interaction between sulfur and gold atoms. This compound utilizes a lipoamide (B1675559) group, which contains a disulfide bond within a five-membered ring. This structure provides a bidentate (two-point) attachment to the gold surface, which is understood to offer greater stability compared to monodentate linkers.

Linker TypeAnchoring GroupBinding NatureRelative StabilityKey Characteristics
This compound Lipoamide (cyclic disulfide)Bidentate ThiolateHighThe two sulfur atoms can form strong covalent bonds with the gold surface, leading to a stable self-assembled monolayer (SAM). The PEG linker enhances water solubility and biocompatibility.[1]
Alkanethiol Thiol (-SH)Monodentate ThiolateModerate to HighForms well-ordered self-assembled monolayers. Stability increases with the length of the alkyl chain.[2]
Dialkyl Disulfide Disulfide (-S-S-)Bidentate Thiolate (after cleavage)HighThe disulfide bond cleaves upon adsorption to the gold surface, forming two thiolate-gold bonds, resulting in a densely packed and stable monolayer.[3]
Dithiol (linear) Two Thiol (-SH) groupsBidentate or BridgingVariableCan bind to the surface with both thiol groups, potentially increasing stability. However, formation of well-ordered monolayers can be more complex than with monothiols.[4]

Key Findings from the Literature:

  • Dithiol vs. Monothiol: Ligands with multiple thiol groups, such as lipoic acid derivatives, have been shown to enhance the strength of conjugation to gold nanoparticles in a nearly linear fashion with the number of thiols.[1] This multivalent binding contributes to greater stability and resistance to displacement by other thiol-containing molecules.[1]

  • Lipoic Acid as a Robust Anchor: Lipoic acid and its derivatives are recognized for their ability to form stable coatings on gold nanoparticles.[5] Photomediated ligation using lipoic acid-based ligands has been shown to be a rapid and effective method for creating stable gold nanocolloids.[2] The bidentate nature of the reduced lipoic acid (dihydrolipoic acid) provides a strong anchor to the gold surface.

  • Thermodynamics of Binding: The adsorption of thio-compounds on gold is a spontaneous process with a significant negative free energy of adsorption (ΔG°). For one studied thio-compound, the ΔG° was found to be -36.43 kJ/mol.[6] The binding of peptides to gold has been shown to be an exothermic process.[7]

  • Stability of SAMs: The stability of self-assembled monolayers on gold is a key consideration. While thiol-gold bonds are strong, they can be susceptible to oxidation or displacement over time, especially in complex biological media.[2] The use of bidentate linkers like lipoamide is a strategy to enhance this stability.

Experimental Protocols for Quantifying Binding Affinity

Several techniques are commonly employed to quantify the binding affinity and kinetics of ligands to gold surfaces. Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) are two of the most prevalent methods.

Surface Plasmon Resonance (SPR) Spectroscopy

SPR measures changes in the refractive index at the surface of a gold-coated sensor chip. The binding of molecules to the gold surface alters the refractive index, which is detected as a change in the resonance angle of reflected light. This technique can provide real-time data on association and dissociation kinetics, allowing for the determination of the equilibrium dissociation constant (Kd).

Experimental Workflow:

  • Sensor Chip Preparation: A clean, gold-coated SPR sensor chip is used as the substrate.

  • Immobilization of Ligand: A solution of the linker molecule (e.g., this compound) in a suitable solvent is flowed over the sensor chip surface, allowing for the formation of a self-assembled monolayer.

  • Analyte Injection: A solution containing the molecule of interest (the analyte) is injected and flows over the functionalized surface.

  • Association Phase: The binding of the analyte to the immobilized ligand is monitored in real-time as an increase in the SPR signal.

  • Equilibrium Phase: The injection of the analyte continues until the binding reaches a steady state.

  • Dissociation Phase: A buffer solution without the analyte is flowed over the surface, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.

experimental_workflow_spr cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis start Start chip Gold-coated SPR Sensor Chip start->chip ligand_prep Prepare Lipoamido- PEG2-OH Solution start->ligand_prep immobilization Immobilize Ligand on Sensor Chip chip->immobilization ligand_prep->immobilization analyte_injection Inject Analyte immobilization->analyte_injection association Monitor Association (SPR Signal Increase) analyte_injection->association dissociation Inject Buffer & Monitor Dissociation association->dissociation data_fitting Fit Sensorgram Data dissociation->data_fitting calculate_kd Calculate Kd (kd/ka) data_fitting->calculate_kd end End calculate_kd->end

Figure 1. Experimental workflow for quantifying binding affinity using Surface Plasmon Resonance (SPR).
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D measures changes in the resonance frequency and dissipation of a quartz crystal sensor as mass is adsorbed or desorbed from its surface. This technique is highly sensitive to mass changes and can also provide information about the viscoelastic properties of the adsorbed layer.

Experimental Workflow:

  • Sensor Preparation: A gold-coated quartz crystal sensor is cleaned and mounted in the QCM-D instrument.

  • Baseline Establishment: A buffer solution is flowed over the sensor to establish a stable baseline frequency and dissipation.

  • Ligand Adsorption: A solution of the linker molecule is introduced, and the formation of the self-assembled monolayer is monitored as a decrease in frequency and a change in dissipation.

  • Rinsing: The sensor is rinsed with buffer to remove any non-adsorbed ligand.

  • Analyte Binding: A solution of the analyte is introduced, and its binding to the immobilized ligand is monitored as a further decrease in frequency.

  • Data Analysis: The change in frequency (Δf) is related to the adsorbed mass using the Sauerbrey equation. By measuring Δf at different analyte concentrations, a binding isotherm can be constructed to determine the dissociation constant (Kd).

experimental_workflow_qcm cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start sensor Gold-coated QCM Sensor start->sensor ligand_prep Prepare Ligand Solution start->ligand_prep baseline Establish Baseline (Buffer) sensor->baseline adsorption Adsorb Ligand (Δf decrease) ligand_prep->adsorption baseline->adsorption rinsing Rinse with Buffer adsorption->rinsing binding Bind Analyte (further Δf decrease) rinsing->binding sauerbrey Calculate Adsorbed Mass (Sauerbrey Equation) binding->sauerbrey isotherm Construct Binding Isotherm sauerbrey->isotherm calculate_kd Determine Kd isotherm->calculate_kd end End calculate_kd->end

Figure 2. Experimental workflow for quantifying binding affinity using Quartz Crystal Microbalance (QCM).

Logical Relationship of Linker Choice and Application Outcome

The selection of a linker molecule has a direct impact on the performance and reliability of the final application, whether it be a biosensor, a drug delivery vehicle, or a diagnostic tool. The enhanced stability offered by bidentate linkers like this compound can lead to more robust and reproducible devices with longer shelf lives.

logical_relationship cluster_linker Linker Properties cluster_device Device Performance cluster_outcome Application Outcome linker_choice Linker Choice (e.g., this compound) binding_affinity High Binding Affinity linker_choice->binding_affinity stability Enhanced SAM Stability binding_affinity->stability reproducibility Improved Reproducibility stability->reproducibility shelf_life Longer Shelf-Life stability->shelf_life sensitivity Consistent Sensitivity stability->sensitivity reliable_data Reliable Experimental Data reproducibility->reliable_data robust_product Robust Commercial Product shelf_life->robust_product sensitivity->reliable_data

Figure 3. Logical relationship between linker choice and desired application outcomes.

References

Safety Operating Guide

Proper Disposal of Lipoamido-PEG2-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Lipoamido-PEG2-OH are paramount for ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information, outlining the necessary procedures for the proper disposal of this compound, a commonly used PEG-based linker in the synthesis of PROTACs and other drug delivery systems. Adherence to these guidelines is critical for minimizing environmental impact and protecting laboratory personnel.

Physicochemical and Safety Data

A thorough understanding of the properties of this compound is the foundational step toward its safe handling and disposal. The following table summarizes key data for this compound. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date hazard information before handling.

PropertyValueReference
Molecular Formula C14H27NO4S2[1][2][3]
Molecular Weight 337.5 g/mol [1][2][3]
CAS Number 1674386-82-3[1][2][4]
Appearance Varies (Typically a solid or oil)Consult Supplier SDS
Purity Typically >95%[2]
Solubility Soluble in various organic solventsConsult Supplier SDS
Storage -20°C for long-term storage[2]
Health Hazards Potential skin, eye, and respiratory irritantInferred from similar compounds, consult SDS

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. This chemical should be treated as hazardous waste.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).

  • Segregate this compound waste from other laboratory waste to prevent accidental reactions.

2. Waste Collection:

  • Solid Waste: Collect contaminated solids in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's environmental health and safety (EHS) office.

3. Container Labeling:

  • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," the CAS number (1674386-82-3), and any other information required by your institution's guidelines.

4. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Keep containers tightly closed to prevent the release of vapors.

5. Arranging for Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Containment and Absorption: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain and absorb the spill.

  • Collection: Carefully collect the absorbed material and any contaminated surfaces into a designated hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your supervisor and EHS office immediately.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated identify_waste Identify Waste Type (Solid, Liquid, Contaminated Labware) start->identify_waste segregate_waste Segregate from Other Waste Streams identify_waste->segregate_waste collect_solid Collect Solid Waste in Designated Container segregate_waste->collect_solid Solid collect_liquid Collect Liquid Waste in Designated Container segregate_waste->collect_liquid Liquid label_container Label Container: 'Hazardous Waste' 'this compound' CAS: 1674386-82-3 collect_solid->label_container collect_liquid->label_container store_waste Store in Designated, Ventilated, and Secure Area label_container->store_waste contact_ehs Contact EHS for Pickup and Disposal store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research and development activities.

References

Essential Safety and Operational Guide for Handling Lipoamido-PEG2-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal guidance for Lipoamido-PEG2-OH (CAS No. 1674386-82-3).[1][2][3] Given the absence of a publicly available Safety Data Sheet (SDS), this guide is based on the chemical properties of analogous PEGylated and lipoamido-containing compounds, as well as standard laboratory safety protocols. A thorough risk assessment should be conducted before commencing any work with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not available, it is prudent to treat it as a potential irritant to the skin, eyes, and respiratory system. The following personal protective equipment is mandatory to minimize exposure.

PPE CategorySpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be considered if there is a splash hazard.To protect against splashes and potential vapors.
Skin Protection Chemical-resistant nitrile or neoprene gloves. A lab coat must be worn and kept fastened.To prevent skin contact with the chemical.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.To control exposure to any potential vapors or aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed regularly.To prevent direct skin contact.
Body Protection A lab coat should be worn and kept fastened.To protect from spills and contamination.
Footwear Closed-toe shoes must be worn in the laboratory.To protect feet from spills.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

ParameterRecommendationRationale
Storage Temperature Store at -20°C in a dry, dark place.[2][4][]To prevent degradation and maintain chemical stability.
Shipping Condition Typically shipped at ambient temperature as a non-hazardous chemical.[2][4][]Short-term exposure to ambient temperatures is generally acceptable.
Handling Environment Handle in a well-ventilated area, preferably a chemical fume hood.To minimize inhalation exposure.
Hygroscopicity PEG compounds can be hygroscopic. Equilibrate the vial to room temperature before opening.To prevent moisture condensation which can affect the compound's stability and reactivity.
Inert Atmosphere For long-term storage of stock solutions, consider keeping the solution under an inert gas like argon or nitrogen.To minimize air exposure and potential oxidation.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the general steps for preparing a stock solution of this compound.

Materials:

  • This compound

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Appropriate glassware (vial, volumetric flask)

  • Syringes for liquid transfer

  • Vortex mixer or sonicator

Procedure:

  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound into a suitable vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration.

  • Mixing: Cap the vial tightly and mix using a vortex mixer or sonicator until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C, protected from light. For extended storage, consider flushing the vial with an inert gas before sealing.

Disposal Plan

All chemical waste, including unused this compound, contaminated materials, and empty containers, must be disposed of in accordance with local, state, and federal regulations.

Waste TypeDisposal Procedure
Unused this compound Dispose of as chemical waste through your institution's hazardous waste management program.
Contaminated Materials (e.g., gloves, pipette tips) Collect in a designated, sealed waste container and dispose of as chemical waste.
Empty Containers Rinse thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. The rinsed container can then be disposed of according to institutional guidelines.

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

G cluster_receipt Receipt and Storage cluster_prep Experiment Preparation cluster_handling Handling and Use cluster_disposal Waste Disposal Receipt Receive Shipment Storage Store at -20°C Receipt->Storage Equilibrate Equilibrate to Room Temp Storage->Equilibrate DonPPE Don Personal Protective Equipment (PPE) Equilibrate->DonPPE FumeHood Work in Chemical Fume Hood DonPPE->FumeHood Weigh Weigh Compound FumeHood->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use CollectWaste Collect Chemical Waste Use->CollectWaste Dispose Dispose via Hazardous Waste Program CollectWaste->Dispose

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Lipoamido-PEG2-OH
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Reactant of Route 2
Lipoamido-PEG2-OH

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